molecular formula C12H14O2 B1675386 (E)-Ligustilide CAS No. 4431-01-0

(E)-Ligustilide

货号: B1675386
CAS 编号: 4431-01-0
分子量: 190.24 g/mol
InChI 键: IQVQXVFMNOFTMU-DHZHZOJOSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
通常有库存
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

(E)-3-Butylidene-4,5-dihydroisobenzofuran-1(3H)-one has been reported in Angelica gigas, Angelica glauca, and other organisms with data available.

属性

CAS 编号

4431-01-0

分子式

C12H14O2

分子量

190.24 g/mol

IUPAC 名称

(3E)-3-butylidene-4,5-dihydro-2-benzofuran-1-one

InChI

InChI=1S/C12H14O2/c1-2-3-8-11-9-6-4-5-7-10(9)12(13)14-11/h5,7-8H,2-4,6H2,1H3/b11-8+

InChI 键

IQVQXVFMNOFTMU-DHZHZOJOSA-N

手性 SMILES

CCC/C=C/1\C2=C(C=CCC2)C(=O)O1

规范 SMILES

CCCC=C1C2=C(C=CCC2)C(=O)O1

外观

Solid powder

其他CAS编号

81944-09-4

Pictograms

Acute Toxic

纯度

>98% (or refer to the Certificate of Analysis)

保质期

>3 years if stored properly

溶解度

Soluble in DMSO

储存

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

同义词

ligustilide
ligustilide, (E)-isomer
ligustilide, (Z)-isomer
Z-ligustilide

产品来源

United States

Foundational & Exploratory

(E)-Ligustilide: A Technical Guide to its Natural Sources and Biosynthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(E)-ligustilide, a prominent phthalide (B148349) derivative, is a bioactive compound of significant interest within the scientific and pharmaceutical communities. Primarily found in the essential oils of various medicinal plants, it has been traditionally used in herbal medicine for its purported therapeutic effects. Modern research has begun to elucidate the pharmacological mechanisms of this compound, revealing its potential in areas such as neuroprotection, anti-inflammation, and vasodilation. This technical guide provides an in-depth overview of the natural sources of this compound, its biosynthetic pathway, and detailed experimental protocols for its extraction, quantification, and analysis. Furthermore, it explores the key signaling pathways modulated by this compound, offering a comprehensive resource for researchers and professionals in drug development.

Natural Sources of this compound

This compound is predominantly found in plants belonging to the Apiaceae (or Umbelliferae) family, many of which have a long history of use in traditional medicine. The primary sources include various species of Angelica and Ligusticum. The concentration of this compound can vary significantly depending on the plant species, geographical origin, and cultivation conditions.

Table 1: Quantitative Data of Ligustilide (B1675387) in Various Plant Sources

Plant SpeciesPlant PartLigustilide Content (% w/w or mg/g)Reference
Angelica sinensis (Dong Quai)Root5.63-24.53 mg/g[1]
Angelica sinensis (essential oil)Root14.56%[2]
Angelica acutilobaRoot1.00 mg/g (as ligustilides)[1]
Angelica acutiloba var. sugiyamaeRoot1.00 mg/g (as ligustilides)[1]
Ligusticum chuanxiong (Szechuan Lovage)RhizomeHigh concentrations, often a major component of the essential oil[3]
Ligusticum porteri (Oshá)Root (essential oil)3.74%
Ligusticum striatumRoot (essential oil)6.61%
Ligusticum sinenseRoot (essential oil)1.16%
Levisticum officinale (Lovage)Root2.78 mg/g (as ligustilides)

Biosynthesis of this compound

The biosynthesis of phthalides, including ligustilide, in plants is a complex process that is not yet fully elucidated. However, research suggests that it originates from the polyketide pathway. Several key enzymes have been identified as playing a role in the accumulation and transformation of phthalides in Angelica sinensis.

The proposed biosynthetic pathway involves the following key enzymes:

  • Phospho-2-dehydro-3-deoxyheptonate aldolase (B8822740) 2: Likely involved in the initial steps of the shikimate pathway, which provides precursors for aromatic compounds.

  • Shikimate dehydrogenase: A key enzyme in the shikimate pathway.

  • Primary amine oxidase-like: May be involved in the modification of precursor molecules.

  • Polyphenol oxidase: Potentially involved in oxidation reactions.

  • Tyrosine decarboxylase: Could contribute to the formation of the phthalide backbone.

  • Shikimate O-hydroxycinnamoyl transferase: Likely involved in the transfer of acyl groups during the formation of phthalide precursors.

Below is a diagram illustrating the proposed general workflow for the biosynthesis and transformation of phthalides.

Caption: Proposed general biosynthetic workflow for phthalides like this compound.

Experimental Protocols

Extraction of this compound

Several methods can be employed for the extraction of this compound from plant materials, with the choice of method depending on the desired yield, purity, and environmental considerations.

SFE is a green extraction technique that utilizes supercritical carbon dioxide (CO₂) as the solvent. It offers advantages such as high selectivity, shorter extraction times, and no solvent residue.

Protocol:

  • Sample Preparation: Grind the dried plant material (e.g., Angelica sinensis roots) to a fine powder.

  • SFE System: Utilize a supercritical fluid extractor.

  • Extraction Parameters:

    • Pressure: 250 bar

    • Temperature: 50°C

    • CO₂ Flow Rate: 2 mL/min

    • Co-solvent (optional): 5% Methanol can be used to modify the polarity of the supercritical fluid.

    • Static Extraction Time: 20-30 minutes

    • Dynamic Extraction Time: Varies depending on the system and desired yield.

  • Collection: The extracted essential oil containing ligustilide is collected in a vial.

  • Storage: Store the extract at -20°C to minimize degradation.

This sustainable method combines enzymatic hydrolysis of the plant cell wall with ultrasonic-assisted extraction and an aqueous two-phase system for simultaneous extraction and separation.

Protocol:

  • Enzyme Selection: Cellulase is commonly used to break down the plant cell wall.

  • Aqueous Two-Phase System (ATPS) Preparation: Create a two-phase system using, for example, ethanol (B145695) and ammonium (B1175870) sulfate.

  • Extraction Process:

    • Mix the powdered plant material with the enzyme in a suitable buffer.

    • Add the ATPS components.

    • Subject the mixture to ultrasonication at a controlled temperature and time.

  • Phase Separation: Centrifuge the mixture to separate the two aqueous phases. This compound will partition into the ethanol-rich upper phase.

  • Analysis: The upper phase is collected and analyzed for ligustilide content.

Quantification of this compound

Accurate quantification of this compound is crucial for quality control and research purposes. High-Performance Liquid Chromatography (HPLC) and Quantitative Nuclear Magnetic Resonance (qHNMR) are two commonly used methods.

A reversed-phase HPLC method is widely used for the quantification of ligustilide isomers.

Protocol:

  • Chromatographic System: A standard HPLC system with a UV or fluorescence detector.

  • Column: C18 reversed-phase column (e.g., 4.6 × 250 mm, 5 µm).

  • Mobile Phase: A mixture of acetonitrile (B52724) and water (e.g., 50:50 v/v).

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 350 nm for UV detection provides good separation from other phthalides. For fluorescence detection, excitation at 336 nm and emission at 453 nm can be used for ligustilide.

  • Column Temperature: 25°C.

  • Injection Volume: 10 µL.

  • Quantification: Create a calibration curve using a certified this compound standard.

qHNMR is a powerful technique for the absolute quantification of compounds without the need for an identical standard for calibration.

Protocol:

  • NMR Spectrometer: A high-field NMR spectrometer (e.g., 360 MHz or higher).

  • Sample Preparation: Accurately weigh the extract or essential oil and dissolve it in a deuterated solvent (e.g., CDCl₃). Add a known amount of an internal standard (e.g., dimethyl sulfone, DMSO₂).

  • Acquisition Parameters:

    • Pulse Program: A standard proton acquisition program (e.g., "zg30").

    • Relaxation Delay (D1): A sufficiently long delay (e.g., 1 s or longer) to ensure full relaxation of the protons.

    • Number of Scans: Dependent on the concentration of the analyte.

  • Quantification: The concentration of this compound is determined by comparing the integral of its characteristic proton signal (e.g., H-7 at δ 6.286 ppm) with the integral of the known concentration of the internal standard.

Signaling Pathways Modulated by this compound

This compound has been shown to exert its pharmacological effects by modulating several key cellular signaling pathways.

GPR30/EGFR Pathway

Ligustilide has been found to promote bone formation by activating the G protein-coupled estrogen receptor 30 (GPR30), which in turn transactivates the epidermal growth factor receptor (EGFR). This leads to the activation of downstream signaling cascades, such as the ERK1/2 pathway, promoting osteoblast differentiation and inhibiting apoptosis.

GPR30_EGFR_Pathway Ligustilide This compound GPR30 GPR30 Ligustilide->GPR30 activates EGFR EGFR GPR30->EGFR transactivates ERK1_2 ERK1/2 EGFR->ERK1_2 activates Osteoblast_Differentiation Osteoblast Differentiation ERK1_2->Osteoblast_Differentiation Apoptosis_Inhibition Inhibition of Apoptosis ERK1_2->Apoptosis_Inhibition

Caption: Ligustilide-mediated activation of the GPR30/EGFR pathway.

PI3K/Akt Pathway

The phosphatidylinositol 3-kinase (PI3K)/Akt signaling pathway is a crucial regulator of cell survival and apoptosis. Ligustilide has been shown to exert neuroprotective effects by activating this pathway, thereby inhibiting apoptosis in neuronal cells. It has also been implicated in the inhibition of cholangiocarcinoma cell proliferation and migration through the PI3K/Akt pathway.

PI3K_Akt_Pathway Ligustilide This compound PI3K PI3K Ligustilide->PI3K activates Akt Akt PI3K->Akt activates Bcl2 Bcl-2 Akt->Bcl2 upregulates Bax Bax Akt->Bax downregulates Caspase_3 Caspase-3 Akt->Caspase_3 inhibits Apoptosis Apoptosis Bcl2->Apoptosis inhibits Bax->Apoptosis promotes Caspase_3->Apoptosis promotes

Caption: Neuroprotective effect of ligustilide via the PI3K/Akt pathway.

NF-κB Pathway

Nuclear factor-kappa B (NF-κB) is a key transcription factor involved in inflammatory responses. (Z)-ligustilide has been demonstrated to exert anti-inflammatory effects by inhibiting the activation of the NF-κB pathway. This is achieved by preventing the phosphorylation and subsequent degradation of IκBα, the inhibitory protein of NF-κB.

NFkB_Pathway Inflammatory_Stimuli Inflammatory Stimuli (e.g., LPS) IKK IKK Inflammatory_Stimuli->IKK activates Ligustilide (Z)-Ligustilide Ligustilide->IKK inhibits IkBa_NFkB IκBα-NF-κB Complex IKK->IkBa_NFkB phosphorylates IκBα IkBa_p p-IκBα NFkB NF-κB IkBa_NFkB->NFkB releases IkBa_p->IkBa_NFkB degradation Nucleus Nucleus NFkB->Nucleus translocates to Inflammatory_Genes Inflammatory Gene Expression Nucleus->Inflammatory_Genes induces

Caption: Anti-inflammatory mechanism of ligustilide via inhibition of the NF-κB pathway.

Experimental Workflow

The following diagram outlines a general experimental workflow for the investigation of this compound, from sourcing the plant material to evaluating its biological activity.

Experimental_Workflow Plant_Material Plant Material (e.g., Angelica sinensis roots) Extraction Extraction (e.g., SFE, EUA-ATPE) Plant_Material->Extraction Crude_Extract Crude Extract Extraction->Crude_Extract Purification Purification (e.g., Chromatography) Crude_Extract->Purification Quantification Quantification (HPLC, qHNMR) Crude_Extract->Quantification Pure_Ligustilide Pure this compound Purification->Pure_Ligustilide Pure_Ligustilide->Quantification Structural_Elucidation Structural Elucidation (NMR, MS) Pure_Ligustilide->Structural_Elucidation Biological_Activity Biological Activity Assays (In vitro / In vivo) Pure_Ligustilide->Biological_Activity Mechanism_Study Mechanism of Action Study (e.g., Western Blot, PCR) Biological_Activity->Mechanism_Study

Caption: General experimental workflow for this compound research.

Conclusion

This compound continues to be a compound of significant scientific interest due to its diverse pharmacological activities. This technical guide has provided a comprehensive overview of its natural sources, biosynthetic pathways, and detailed experimental protocols for its study. The elucidation of its mechanisms of action, particularly its modulation of key signaling pathways, opens up new avenues for drug discovery and development. The information presented herein serves as a valuable resource for researchers and professionals dedicated to advancing our understanding and application of this promising natural product.

References

(E)-Ligustilide mechanism of action in neuronal cells

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Core Mechanism of Action of (E)-Ligustilide in Neuronal Cells

Introduction

This compound, a primary lipophilic phthalide (B148349) compound isolated from the roots of traditional Chinese herbs such as Angelica sinensis (Danggui) and Ligusticum chuanxiong, has garnered significant attention for its potent neuroprotective properties. Its ability to cross the blood-brain barrier makes it a promising candidate for the treatment of various neurological disorders, including ischemic stroke, Alzheimer's disease, and Parkinson's disease. This technical guide provides a comprehensive overview of the molecular mechanisms underlying the neuroprotective effects of this compound, focusing on its anti-apoptotic, antioxidant, anti-inflammatory, and autophagy-regulating activities in neuronal cells.

Core Mechanisms of Action and Signaling Pathways

This compound exerts its neuroprotective effects through a multi-target approach, influencing several key signaling pathways involved in neuronal survival, stress response, and inflammation.

Anti-Apoptotic Effects

A primary mechanism of this compound's neuroprotective action is the inhibition of neuronal apoptosis, particularly in the context of ischemia-reperfusion (I/R) injury. This is achieved through the modulation of key apoptotic regulators and the activation of pro-survival signaling cascades.

PI3K/Akt Signaling Pathway:

The Phosphatidylinositol 3-kinase (PI3K)/Akt pathway is a critical signaling cascade for promoting cell survival and inhibiting apoptosis. This compound has been shown to activate this pathway in neuronal cells subjected to oxygen-glucose deprivation/reperfusion (OGD/R), a common in vitro model for ischemic stroke. Activation of PI3K leads to the phosphorylation and activation of Akt. Activated Akt, in turn, phosphorylates and inactivates several pro-apoptotic targets. This leads to:

  • Increased Bcl-2/Bax Ratio: this compound treatment upregulates the expression of the anti-apoptotic protein Bcl-2 while downregulating the pro-apoptotic protein Bax. A higher Bcl-2/Bax ratio prevents the permeabilization of the mitochondrial outer membrane.

  • Inhibition of Cytochrome c Release: By stabilizing the mitochondrial membrane, this compound prevents the release of Cytochrome c from the mitochondria into the cytoplasm.

  • Reduced Caspase-3 Activation: The release of Cytochrome c is a critical step in the activation of the caspase cascade. By inhibiting its release, this compound leads to a significant reduction in the expression of cleaved caspase-3, the primary executioner caspase in the apoptotic pathway.

The anti-apoptotic effect of Ligustilide is abolished by the PI3K inhibitor LY294002, confirming the crucial role of this pathway.

PI3K_Akt_Pathway cluster_Extracellular Extracellular cluster_Cellular Neuronal Cell LIG This compound Receptor Receptor LIG->Receptor Activates PI3K PI3K Receptor->PI3K Activates Akt Akt PI3K->Akt Phosphorylates pAkt p-Akt (Active) Akt->pAkt Bcl2 Bcl-2 pAkt->Bcl2 Upregulates Bax Bax pAkt->Bax Downregulates Mito Mitochondrion Bcl2->Mito Stabilizes Bax->Mito Permeabilizes CytC Cytochrome c Mito->CytC Release Casp3 Cleaved Caspase-3 CytC->Casp3 Activates Apoptosis Apoptosis Casp3->Apoptosis Induces

Caption: this compound activates the PI3K/Akt pathway to inhibit apoptosis.

Antioxidant Effects

Oxidative stress, characterized by an overproduction of reactive oxygen species (ROS), is a major contributor to neuronal damage in neurodegenerative diseases and ischemic events. This compound exhibits significant antioxidant properties by modulating intracellular calcium levels and activating the Nrf2/HO-1 pathway.

Regulation of Calcium Homeostasis:

Ischemic conditions lead to an influx of extracellular Ca2+ and the release of Ca2+ from intracellular stores, resulting in calcium overload. This overload triggers a cascade of detrimental events, including the excessive production of ROS. This compound has been shown to attenuate this OGD/R-induced intracellular Ca2+ accumulation, thereby mitigating the initial trigger for oxidative stress.

Nrf2/HO-1 Signaling Pathway:

The Nuclear factor erythroid 2-related factor 2 (Nrf2) is a master regulator of the antioxidant response. Under normal conditions, Nrf2 is sequestered in the cytoplasm by Keap1. Upon exposure to oxidative stress or in the presence of activators like this compound, Nrf2 translocates to the nucleus. In the nucleus, it binds to the Antioxidant Response Element (ARE) in the promoter regions of various antioxidant genes, including Heme Oxygenase-1 (HO-1). This leads to:

  • Increased Expression of HO-1 and other Antioxidant Enzymes: Upregulation of HO-1, superoxide (B77818) dismutase (SOD), catalase (CAT), and glutathione (B108866) peroxidase (GSH-PX) enhances the cell's capacity to neutralize ROS.

  • Reduced Lipid Peroxidation: this compound treatment decreases the levels of malondialdehyde (MDA), a key marker of lipid peroxidation and oxidative damage.

The neuroprotective effects of this compound are significantly diminished when Nrf2 or HO-1 expression is silenced, indicating the critical role of this pathway.

Nrf2_HO1_Pathway cluster_Stimulus Cellular Stress cluster_Cytoplasm Cytoplasm cluster_Nucleus Nucleus LIG This compound Keap1_Nrf2 Keap1-Nrf2 Complex LIG->Keap1_Nrf2 Inhibits Keap1 binding ROS Oxidative Stress (ROS) ROS->Keap1_Nrf2 Induces dissociation Nrf2_cyto Nrf2 Keap1_Nrf2->Nrf2_cyto Releases Nrf2_nucl Nrf2 Nrf2_cyto->Nrf2_nucl Translocation ARE ARE (Antioxidant Response Element) Nrf2_nucl->ARE Binds to HO1 HO-1 ARE->HO1 Upregulates Transcription SOD SOD, CAT, etc. ARE->SOD Upregulates Transcription HO1->ROS Neutralizes SOD->ROS Neutralizes

Caption: this compound activates the Nrf2/HO-1 pathway to combat oxidative stress.

Anti-Inflammatory Effects

Neuroinflammation, often mediated by activated microglia and astrocytes, plays a pivotal role in the pathogenesis of neurodegenerative diseases. This compound demonstrates potent anti-inflammatory effects by inhibiting the production of pro-inflammatory mediators.

Inhibition of Microglial Activation:

In response to stimuli like lipopolysaccharide (LPS) or ischemic injury, microglia become activated and release a barrage of pro-inflammatory cytokines. This compound has been shown to:

  • Decrease Pro-inflammatory Cytokines: It dose-dependently reduces the mRNA expression and production of key pro-inflammatory cytokines, including Tumor Necrosis Factor-alpha (TNF-α), Interleukin-1 beta (IL-1β), and Interleukin-6 (IL-6) in activated microglial cells.

  • Suppress NF-κB Activation: The transcription factor Nuclear Factor-kappa B (NF-κB) is a master regulator of the inflammatory response. This compound inhibits the activation of NF-κB, thereby preventing the transcription of numerous pro-inflammatory genes.

TLR4/Prx6 Signaling:

Toll-like receptor 4 (TLR4) signaling is a key pathway in initiating the innate immune response. Peroxiredoxin 6 (Prx6), when released from ischemic cells, can act as an endogenous ligand for TLR4, triggering neuroinflammation. This compound has been found to inhibit this pathway by:

  • Reducing TLR4 Expression: It downregulates the expression of TLR4 in the ischemic brain.

  • Inhibiting Prx6 Release: It significantly inhibits the expression and extracellular release of Prx6.

  • Blocking Downstream Signaling: By inhibiting the TLR4/Prx6 axis, this compound decreases the phosphorylation of ERK1/2 and the transcriptional activity of NF-κB and STAT3, key downstream effectors of this pathway.

Regulation of Autophagy

Autophagy is a cellular self-cleaning process that removes damaged organelles and protein aggregates. In the context of cerebral ischemia, enhancing autophagy can be neuroprotective.

LKB1-AMPK-mTOR Signaling Pathway:

This compound has been shown to enhance autophagy in neuronal cells exposed to OGD/R through the activation of the LKB1-AMPK-mTOR pathway.

  • Activation of AMPK: this compound activates AMP-activated protein kinase (AMPK), a key energy sensor in the cell.

  • Inhibition of mTOR: Activated AMPK phosphorylates and inhibits the mammalian target of rapamycin (B549165) (mTOR), a negative regulator of autophagy.

  • Increased Autophagy Markers: Inhibition of mTOR leads to an increase in the expression of key autophagy-related proteins, such as Beclin 1 and the conversion of LC3-I to LC3-II.

This enhancement of autophagy contributes to the clearance of damaged cellular components, thereby reducing apoptosis and promoting neuronal survival.

Quantitative Data Summary

The following tables summarize the quantitative effects of this compound on various parameters in neuronal cells.

Table 1: Effect of this compound on Cell Viability and Cytotoxicity in OGD/R-Treated Neurons

Concentration (µM)Cell Viability (% of Control)LDH Release (% of OGD/R)Reference
1Increased230.81% ± 25.96%
2Increased181.83% ± 75.75%
4Increased162.79% ± 11.34%
0.625 - 5Dose-dependent increaseDose-dependent decrease

Table 2: Effect of this compound on Apoptosis in OGD/R-Treated Hippocampal Neurons

Concentration (µM)Apoptosis Rate (%)Reference
0 (OGD/R)32.73%
125.59%
221.54%
417.20%

Table 3: Effect of this compound on Apoptosis-Related Protein Expression

TreatmentProtein Ratio/ExpressionEffectReference
LIG (4 µM) + OGD/RBax/Bcl-2 RatioSignificantly Reduced
LIG (4 µM) + OGD/RCleaved Caspase-3Significantly Reduced
LIG + OGD/RBcl-2Upregulated
LIG + OGD/RBaxDownregulated

Table 4: Effect of this compound on Oxidative Stress Markers in VaD Rats

TreatmentMarkerEffectReference
LIG (20 & 40 mg/kg)MDADecreased
LIG (20 & 40 mg/kg)SODIncreased
LIG (20 & 40 mg/kg)CATIncreased
LIG (20 & 40 mg/kg)GSH-PXIncreased

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are summaries of key experimental protocols used in the cited research.

Cell Culture
  • Cell Lines: PC12 (rat pheochromocytoma) and SH-SY5Y (human neuroblastoma) cells are commonly used. They are typically cultured in DMEM or RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin, and maintained in a humidified incubator at 37°C with 5% CO2.

  • Primary Neurons: Primary hippocampal or cortical neurons are isolated from embryonic day 15-18 rat or mouse brains. Tissues are dissected, minced, and dissociated using trypsin. Cells are then plated on poly-L-lysine-coated culture dishes and maintained in Neurobasal medium supplemented with B27, GlutaMAX, and antibiotics.

Oxygen-Glucose Deprivation/Reperfusion (OGD/R) Model

This in vitro model mimics the conditions of ischemic stroke.

  • Deprivation: The normal culture medium is replaced with glucose-free Earle's Balanced Salt Solution (EBSS). The cells are then placed in a hypoxic chamber (e.g., with 95% N2, 5% CO2) for a specified period (e.g., 2-4 hours).

  • Reperfusion: The glucose-free medium is replaced with the original complete culture medium, and the cells are returned to the normoxic (5% CO2, 95% air) incubator for a further period (e.g., 24 hours).

OGD_Workflow Start Neuronal Cells in Normal Culture OGD Oxygen-Glucose Deprivation (OGD) (e.g., 2-4h) Start->OGD Replace with glucose-free medium Reperfusion Reperfusion (Normal Culture) (e.g., 24h) OGD->Reperfusion Return to normal medium Analysis Endpoint Analysis (Viability, Apoptosis, etc.) Reperfusion->Analysis

Caption: A typical experimental workflow for the OGD/R model in vitro.

Cell Viability and Cytotoxicity Assays
  • MTT Assay: Measures cell viability based on the metabolic activity of mitochondria. Cells are incubated with 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT). Viable cells reduce the yellow MTT to purple formazan (B1609692) crystals, which are then solubilized, and the absorbance is measured spectrophotometrically.

  • LDH Assay: Measures cytotoxicity by quantifying the release of lactate (B86563) dehydrogenase (LDH), a cytosolic enzyme, from damaged cells into the culture medium. The amount of LDH is determined using a coupled enzymatic reaction that results in a colored product, measured by absorbance.

Apoptosis Assays
  • Flow Cytometry with Annexin V/Propidium Iodide (PI) Staining: This method distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells. Annexin V binds to phosphatidylserine (B164497) on the outer leaflet of the cell membrane in early apoptotic cells, while PI enters and stains the DNA of late apoptotic and necrotic cells with compromised membranes.

  • Hoechst 33342 Staining: A fluorescent dye that stains the nuclei of cells. Apoptotic cells are identified by their condensed or fragmented chromatin, which appears as brightly stained, compact nuclei under a fluorescence microscope.

Western Blotting

This technique is used to detect and quantify specific proteins.

  • Protein Extraction: Cells are lysed to extract total protein.

  • SDS-PAGE: Proteins are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis.

  • Transfer: Proteins are transferred from the gel to a membrane (e.g., PVDF or nitrocellulose).

  • Immunoblotting: The membrane is incubated with a primary antibody specific to the target protein, followed by a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection: The signal is detected using an enhanced chemiluminescence (ECL) substrate and imaged. Protein bands are quantified using densitometry software.

Conclusion

This compound demonstrates remarkable neuroprotective potential through a sophisticated and interconnected network of molecular mechanisms. Its ability to concurrently inhibit apoptosis, mitigate oxidative stress, suppress neuroinflammation, and enhance protective autophagy underscores its profile as a multi-target therapeutic agent. The activation of pro-survival pathways such as PI3K/Akt and Nrf2/HO-1, coupled with the inhibition of detrimental inflammatory cascades like TLR4/NF-κB, provides a strong rationale for its further development as a treatment for complex neurological conditions like ischemic stroke and neurodegenerative diseases. Future research should focus on optimizing its bioavailability and conducting rigorous clinical trials to translate these promising preclinical findings into effective therapies for patients.

The In Vivo Pharmacological Profile of (E)-Ligustilide: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

(E)-Ligustilide, a primary bioactive phthalide (B148349) found in revered traditional Chinese medicines such as Angelica sinensis (Dong Quai) and Ligusticum chuanxiong, has garnered significant scientific attention for its diverse and potent pharmacological activities.[1][2][3] This technical guide provides an in-depth overview of the in vivo pharmacological effects of this compound, with a focus on its neuroprotective, anti-inflammatory, and anti-apoptotic properties. The information is tailored for researchers, scientists, and drug development professionals, presenting quantitative data, detailed experimental methodologies, and visual representations of its molecular mechanisms.

Neuroprotective Effects

This compound exhibits robust neuroprotective effects across various in vivo models of neurological damage, including ischemic stroke, spinal cord injury, and vascular dementia. Its mechanisms of action are multifaceted, primarily involving the activation of pro-survival signaling pathways and the suppression of oxidative stress and apoptosis.

Ischemic Stroke

In rodent models of ischemic stroke, typically induced by middle cerebral artery occlusion (MCAO), this compound has been shown to reduce infarct volume and improve neurological outcomes.[3][4] One of the key mechanisms underlying this protection is the activation of the Phosphatidylinositol 3-kinase (PI3K)/Akt signaling pathway. Activation of this pathway enhances the expression of anti-apoptotic proteins like Bcl-2 and reduces the expression of pro-apoptotic proteins such as Bax and cleaved caspase-3. Furthermore, this compound promotes the nuclear translocation of Nuclear factor erythroid 2-related factor 2 (Nrf2), leading to the upregulation of the antioxidant enzyme heme oxygenase-1 (HO-1). This antioxidant response helps to mitigate the oxidative damage induced by ischemia-reperfusion injury.

Spinal Cord Injury

Following spinal cord injury (SCI) in rat models, treatment with this compound has been demonstrated to promote functional recovery. This is attributed to its ability to reduce the production of reactive oxygen species (ROS) and suppress the expression of inflammatory mediators such as interleukin-1β (IL-1β) and tumor necrosis factor-α (TNF-α).

Vascular Dementia

In rat models of vascular dementia induced by bilateral common carotid artery occlusion (BCCAO), this compound has been shown to improve cognitive function. Its therapeutic effects are associated with the inhibition of neuronal apoptosis and the suppression of astrocyte activation in the hippocampus and cortex.

Anti-inflammatory and Analgesic Effects

This compound demonstrates significant anti-inflammatory and analgesic properties in various in vivo models of inflammation and pain. A key target in its anti-inflammatory action is the Toll-like receptor 4 (TLR4) signaling pathway.

In models of inflammatory pain induced by complete Freund's adjuvant (CFA), intravenous administration of this compound has been shown to alleviate thermal hyperalgesia and mechanical allodynia. This analgesic effect is correlated with the inhibition of microglial and astrocyte activation in the spinal cord and a reduction in the production of pro-inflammatory cytokines, including TNF-α, IL-1β, and IL-6. This compound achieves this by downregulating the expression of TLR4 and inhibiting the subsequent activation of the nuclear factor-kappa B (NF-κB) signaling pathway.

Anti-Apoptotic Effects

The anti-apoptotic effects of this compound are a cornerstone of its protective actions in various pathological conditions. As mentioned, the activation of the PI3K/Akt pathway plays a crucial role in preventing cell death. In the context of cerebral ischemia, this compound treatment leads to a decreased Bax/Bcl-2 ratio and reduced release of cytochrome c from the mitochondria, ultimately inhibiting the activation of caspase-3 and preventing apoptosis.

Quantitative Data Summary

The following tables summarize the quantitative data from key in vivo studies on this compound.

Neuroprotective Effects of this compound
Animal Model This compound Dose & Route Key Findings Mechanism of Action Reference
Rat MCAO Model32 or 40 mg/kg, i.v.Reduced infarct volume by ~60%Activation of Nrf2/HO-1 pathway
Rat MCAO ModelNot specifiedAttenuated cerebral infarction and neurological injuryActivation of PI3K/Akt pathway, reduced Bax/Bcl-2 ratio
Rat Spinal Cord Injury Model40 mg/kg, i.p.Improved BBB score and coordinationReduced ROS, IL-1β, and TNF-α production
Rat Vascular Dementia Model (BCCAO)80 mg/kg, oralImproved spatial learning and memoryAnti-apoptotic and anti-astrocytic proliferation
Rat Vascular Dementia Model (BCCAO)20 or 40 mg/kg/day, i.g.Ameliorated learning and memory deficiencyIncreased antioxidant enzyme activity, reduced apoptosis
Anti-inflammatory Effects of this compound
Animal Model This compound Dose & Route Key Findings Mechanism of Action Reference
Mouse CFA-induced Inflammatory Pain60 mg/kg, i.v.Attenuated mechanical allodynia and thermal hyperalgesiaInhibited microglial activation and pro-inflammatory cytokine production
Rat CFA-induced Inflammatory PainNot specifiedAttenuated pain hypersensitivityInhibited spinal JNK/c-Jun activation
Mouse CFA-induced Inflammatory PainNot specifiedAlleviated heat hyperalgesia and mechanical allodyniaInhibited CFA-induced TLR4 mRNA and protein increase in the spinal cord

Detailed Experimental Protocols

Middle Cerebral Artery Occlusion (MCAO) Model in Rats

This model is widely used to mimic ischemic stroke.

  • Animals: Male Sprague-Dawley rats are typically used.

  • Anesthesia: Anesthesia is induced and maintained, for example, with 10% chloral (B1216628) hydrate (B1144303) (350 mg/kg, i.p.).

  • Surgical Procedure: A midline neck incision is made to expose the common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA). The ECA is ligated. A nylon monofilament suture with a rounded tip is inserted into the ICA via the ECA stump and advanced to occlude the origin of the middle cerebral artery.

  • Reperfusion: After a defined period of occlusion (e.g., 2 hours), the suture is withdrawn to allow for reperfusion.

  • This compound Administration: this compound can be administered intravenously immediately after the surgery.

  • Outcome Measures: Neurological deficit scoring and measurement of infarct volume (e.g., using TTC staining) are common outcome measures.

Spinal Cord Injury (SCI) Model in Rats

This model is used to study the pathophysiology of SCI and evaluate therapeutic interventions.

  • Animals: Male Sprague-Dawley rats are commonly used.

  • Anesthesia: Anesthesia is induced, for example, with sodium pentobarbital (B6593769) (i.p.).

  • Surgical Procedure: A laminectomy is performed at a specific thoracic level (e.g., T10). A contusion or compression injury is then induced using a standardized device, such as a weight-drop apparatus.

  • This compound Administration: this compound (e.g., 40 mg/kg) can be administered intraperitoneally.

  • Outcome Measures: Functional recovery is assessed using behavioral tests like the Basso, Beattie, and Bresnahan (BBB) locomotor rating scale. Biochemical analyses of spinal cord tissue are performed to measure levels of inflammatory and oxidative stress markers.

Complete Freund's Adjuvant (CFA)-Induced Inflammatory Pain Model in Mice

This model is a standard for studying chronic inflammatory pain.

  • Animals: Male ICR mice are often used.

  • Induction of Inflammation: A subcutaneous injection of CFA is made into the plantar surface of one hind paw.

  • This compound Administration: this compound (e.g., 60 mg/kg) can be administered intravenously.

  • Outcome Measures: Pain behaviors, such as thermal hyperalgesia (sensitivity to heat) and mechanical allodynia (sensitivity to non-painful touch), are measured at different time points. The expression of inflammatory mediators in the spinal cord is also analyzed.

Bilateral Common Carotid Artery Occlusion (BCCAO) Model in Rats

This model is used to induce chronic cerebral hypoperfusion and study vascular dementia.

  • Animals: Male Sprague-Dawley rats are commonly used.

  • Anesthesia: Anesthesia is induced with agents like isoflurane.

  • Surgical Procedure: A ventral midline cervical incision is made, and both common carotid arteries are carefully isolated from the surrounding tissues and vagus nerves. The arteries are then permanently ligated with silk sutures.

  • This compound Administration: this compound (e.g., 20 or 40 mg/kg/day) can be administered intragastrically for a specified period (e.g., four weeks).

  • Outcome Measures: Cognitive function is assessed using behavioral tests like the Morris water maze. Histological analysis of the brain is performed to evaluate neuronal damage and apoptosis.

Signaling Pathways and Molecular Interactions

The therapeutic effects of this compound are mediated by its interaction with several key signaling pathways. The following diagrams, generated using Graphviz, illustrate these pathways.

PI3K_Akt_Signaling_Pathway Ligustilide This compound PI3K PI3K Ligustilide->PI3K Activates Akt Akt PI3K->Akt Activates Bcl2 Bcl-2 Akt->Bcl2 Upregulates Bax Bax Akt->Bax Downregulates Caspase3 Cleaved Caspase-3 Akt->Caspase3 Downregulates Apoptosis Apoptosis Bcl2->Apoptosis Bax->Apoptosis Caspase3->Apoptosis

Caption: this compound activates the PI3K/Akt pathway, leading to anti-apoptotic effects.

Nrf2_HO1_Signaling_Pathway Ligustilide This compound Nrf2 Nrf2 (Nuclear Translocation) Ligustilide->Nrf2 Promotes HO1 HO-1 Nrf2->HO1 Upregulates OxidativeStress Oxidative Stress HO1->OxidativeStress Reduces

Caption: this compound promotes the Nrf2/HO-1 pathway to combat oxidative stress.

TLR4_NFkB_Signaling_Pathway Ligustilide This compound TLR4 TLR4 Ligustilide->TLR4 Inhibits NFkB NF-κB TLR4->NFkB Activates ProInflammatoryCytokines Pro-inflammatory Cytokines (TNF-α, IL-1β, IL-6) NFkB->ProInflammatoryCytokines Upregulates Inflammation Inflammation ProInflammatoryCytokines->Inflammation

Caption: this compound inhibits the TLR4/NF-κB pathway to reduce inflammation.

Experimental_Workflow_Ischemic_Stroke AnimalModel Rat MCAO Model Treatment This compound Administration AnimalModel->Treatment Behavioral Neurological Deficit Scoring Treatment->Behavioral Histological Infarct Volume Measurement Treatment->Histological Biochemical Western Blot (PI3K/Akt, Nrf2/HO-1) Treatment->Biochemical

Caption: Experimental workflow for evaluating this compound in an ischemic stroke model.

References

Bioavailability and Pharmacokinetics of Ligustilide: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: This technical guide focuses on the bioavailability and pharmacokinetics of ligustilide (B1675387). It is important to note that the vast majority of published research has been conducted on (Z)-Ligustilide , the more stable isomer. Data specifically for (E)-Ligustilide is scarce in the available scientific literature. Therefore, this document primarily summarizes findings for (Z)-Ligustilide and "ligustilide" (where the isomer is not specified), which serves as a surrogate for understanding the general pharmacokinetic properties of this compound class. Researchers should exercise caution when extrapolating these findings to this compound.

Introduction

Ligustilide, a major bioactive phthalide (B148349) compound found in medicinal plants such as Angelica sinensis (Dong Quai) and Ligusticum chuanxiong, has garnered significant attention for its wide range of pharmacological activities, including neuroprotective, anti-inflammatory, and anti-cancer effects[1][2]. However, its clinical translation is hampered by challenges related to its chemical instability and poor pharmacokinetic profile, particularly its low oral bioavailability[1][3]. This guide provides a comprehensive overview of the current understanding of the bioavailability and pharmacokinetics of ligustilide, with a focus on quantitative data, experimental methodologies, and relevant signaling pathways.

Bioavailability and Pharmacokinetic Parameters

The oral bioavailability of ligustilide is notably low, primarily due to extensive first-pass metabolism in the liver[3]. Studies in rats have reported an oral bioavailability as low as 2.6%. Efforts to improve this have explored various formulations, such as nanoemulsions and cyclodextrin (B1172386) complexes, which have shown promise in enhancing oral absorption.

The following tables summarize the key pharmacokinetic parameters of ligustilide and its derivatives from various preclinical studies.

Table 1: Pharmacokinetic Parameters of Ligustilide in Rats

Formulation/ CompoundAdministration RouteDose (mg/kg)Cmax (ng/mL)Tmax (h)AUC (ng·h/mL)t1/2 (h)Absolute Bioavailability (%)Reference
LigustilideOral12.5----71.36
LigustilideOral25----68.26
LigustilideOral50----75.44
LigustilideIntravenous12.5, 25, 50-----
Ligustilide Derivative (LIGc)Oral45--13673 ± 666~2.583.97
Ligustilide Derivative (LIGc)Oral909890 ± 16200.522310 ± 2880~2.583.97
Ligustilide Derivative (LIGc)Intravenous206420 ± 1650----

Table 2: Pharmacokinetic Parameters of (Z)-Ligustilide in Rats

Administration RouteDose (mg/kg)Cmax (µg/mL)Tmax (h)Reference
Oral5000.660.36

Experimental Protocols

This section details the methodologies employed in key pharmacokinetic studies of ligustilide.

Animal Models and Drug Administration
  • Animal Species: Male Sprague-Dawley rats are commonly used for pharmacokinetic studies of ligustilide.

  • Administration Routes:

    • Oral (p.o.): Ligustilide is typically dissolved in a suitable vehicle, such as a mixture of ethanol (B145695), polyethylene (B3416737) glycol 400, and saline, and administered by gavage.

    • Intravenous (i.v.): For intravenous administration, ligustilide is dissolved in a vehicle like ethanol and saline and injected via the tail vein.

    • Intraperitoneal (i.p.): In some studies, ligustilide is administered via intraperitoneal injection.

Sample Collection and Preparation
  • Blood Sampling: Blood samples are collected from the jugular vein or tail vein at predetermined time points after drug administration. Plasma is separated by centrifugation and stored at low temperatures (-20°C or -80°C) until analysis.

  • Sample Pretreatment: Plasma samples are typically pretreated to extract ligustilide and remove interfering substances. Common methods include liquid-liquid extraction with solvents like n-hexane-ether or protein precipitation.

Analytical Methods for Quantification
  • High-Performance Liquid Chromatography with Fluorescence Detection (HPLC-FLD): This is a sensitive and reliable method for the determination of ligustilide in plasma. The method involves separating the compound on a C18 column and detecting it using a fluorescence detector with specific excitation and emission wavelengths.

  • Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is another highly selective and sensitive method used for the simultaneous quantification of ligustilide and its metabolites in plasma.

Visualizations: Experimental Workflow and Signaling Pathways

Experimental Workflow for Pharmacokinetic Studies

experimental_workflow cluster_preparation Preparation cluster_administration Administration cluster_sampling Sampling cluster_analysis Analysis cluster_data Data Interpretation Animal_Acclimatization Animal Acclimatization (e.g., Sprague-Dawley Rats) Dosing Drug Administration (Oral, IV, or IP) Animal_Acclimatization->Dosing Drug_Formulation Drug Formulation (this compound in vehicle) Drug_Formulation->Dosing Blood_Collection Serial Blood Collection (e.g., via tail vein) Dosing->Blood_Collection Plasma_Separation Plasma Separation (Centrifugation) Blood_Collection->Plasma_Separation Sample_Extraction Sample Pretreatment (e.g., LLE, Protein Precipitation) Plasma_Separation->Sample_Extraction Quantification Quantification (e.g., HPLC-FLD, GC-MS) Sample_Extraction->Quantification PK_Analysis Pharmacokinetic Analysis (Cmax, Tmax, AUC, t1/2) Quantification->PK_Analysis

Caption: Experimental workflow for a typical pharmacokinetic study of ligustilide.

Signaling Pathways Modulated by Ligustilide

The following diagrams illustrate signaling pathways reported to be modulated by (Z)-Ligustilide and ligustilide (isomer not specified).

A. Anti-inflammatory Signaling Pathway of (Z)-Ligustilide

anti_inflammatory_pathway cluster_mapk MAPK Pathway cluster_nfkb NF-κB Pathway LPS LPS p38 p38 LPS->p38 ERK ERK LPS->ERK JNK JNK LPS->JNK Ikk IKK LPS->Ikk Z_Ligustilide (Z)-Ligustilide Z_Ligustilide->p38 Z_Ligustilide->ERK Z_Ligustilide->JNK Z_Ligustilide->Ikk NFkB NF-κB p38->NFkB ERK->NFkB JNK->NFkB IkB IκBα Ikk->IkB phosphorylates Ikk->IkB IkB->NFkB inhibits Inflammation Inflammatory Response (iNOS, COX-2) NFkB->Inflammation activates

Caption: (Z)-Ligustilide inhibits inflammation via suppression of MAPK and NF-κB pathways.

B. Nrf2/HO-1 Antioxidant Signaling Pathway of (Z)-Ligustilide

nrf2_pathway Z_Ligustilide (Z)-Ligustilide Keap1 Keap1 Z_Ligustilide->Keap1 inhibits binding Oxidative_Stress Oxidative Stress Oxidative_Stress->Keap1 inhibits binding Nrf2 Nrf2 Keap1->Nrf2 sequesters ARE ARE (Antioxidant Response Element) Nrf2->ARE binds to HO1 HO-1 ARE->HO1 activates transcription of Antioxidant_Response Antioxidant Response HO1->Antioxidant_Response

Caption: (Z)-Ligustilide promotes antioxidant response by activating the Nrf2/HO-1 pathway.

C. Gch1/BH4/eNOS Signaling Pathway of Ligustilide

enos_pathway Ligustilide Ligustilide Gch1 Gch1 Ligustilide->Gch1 activates IR Ionizing Radiation (IR) IR->Gch1 inhibits BH4 BH4 Gch1->BH4 synthesizes eNOS eNOS BH4->eNOS cofactor for NO Nitric Oxide (NO) eNOS->NO produces Vasodilation Vasodilation NO->Vasodilation

Caption: Ligustilide improves intestinal ischemia by activating the Gch1/BH4/eNOS pathway.

Conclusion and Future Directions

The available data, primarily on (Z)-Ligustilide, indicate that ligustilide is a promising therapeutic agent with significant pharmacokinetic challenges, most notably its poor oral bioavailability. The development of novel drug delivery systems is crucial for overcoming this limitation and unlocking its full clinical potential. Future research should focus on:

  • Isomer-Specific Pharmacokinetics: Conducting detailed pharmacokinetic studies specifically on this compound to understand its unique absorption, distribution, metabolism, and excretion profile.

  • Human Studies: Translating the findings from preclinical models to human subjects to determine the clinical pharmacokinetics and establish safe and effective dosing regimens.

  • Mechanism of Action: Further elucidating the molecular mechanisms and signaling pathways modulated by both (E)- and (Z)-Ligustilide to better understand their therapeutic effects.

By addressing these research gaps, the scientific community can pave the way for the successful clinical application of ligustilide and its derivatives in treating a variety of diseases.

References

(E)-Ligustilide: A Comprehensive Technical Guide on its Neuroprotective Mechanisms

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

(E)-Ligustilide, a primary bioactive phthalide (B148349) found in several traditional medicinal herbs, has emerged as a promising therapeutic candidate for neurodegenerative diseases and ischemic stroke. This technical guide provides an in-depth analysis of the neuroprotective properties of this compound, focusing on its molecular mechanisms of action, supported by quantitative data from preclinical studies. Detailed experimental protocols for key assays and mandatory visualizations of signaling pathways and experimental workflows are included to facilitate further research and drug development in this area.

Introduction

Neurodegenerative disorders and ischemic brain injury represent a significant and growing global health burden. The complex pathophysiology of these conditions, often involving oxidative stress, inflammation, and apoptosis, necessitates the development of multi-target therapeutic agents. This compound, derived from plants such as Angelica sinensis and Ligusticum chuanxiong, has demonstrated considerable neuroprotective potential in a variety of preclinical models.[1] Its lipophilic nature allows it to cross the blood-brain barrier, a critical attribute for a centrally acting therapeutic agent.[2] However, it is important to note that this compound has shown poor stability and bioavailability in its pure form, suggesting that novel formulations will be necessary for its clinical viability.[3] This guide synthesizes the current understanding of this compound's neuroprotective effects, offering a valuable resource for the scientific community.

Mechanisms of Neuroprotection

This compound exerts its neuroprotective effects through a multi-pronged approach, targeting several key pathways implicated in neuronal damage.

Antioxidant Effects via Nrf2/HO-1 Pathway Activation

One of the principal mechanisms of this compound's neuroprotective action is its ability to mitigate oxidative stress through the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2)/Heme oxygenase-1 (HO-1) signaling pathway.[4] Under normal conditions, Nrf2 is sequestered in the cytoplasm. Upon stimulation by this compound, Nrf2 translocates to the nucleus, where it binds to the antioxidant response element (ARE) in the promoter region of various antioxidant genes, including HO-1. This leads to the increased expression of antioxidant enzymes that neutralize reactive oxygen species (ROS), thereby protecting neurons from oxidative damage.

Anti-Apoptotic Activity

This compound has been shown to inhibit neuronal apoptosis through multiple mechanisms. It can modulate the expression of Bcl-2 family proteins, increasing the levels of the anti-apoptotic protein Bcl-2 and decreasing the levels of the pro-apoptotic protein Bax. Furthermore, this compound can suppress the activation of caspases, particularly caspase-3, a key executioner in the apoptotic cascade. Studies have also indicated that this compound can induce caspase-dependent apoptosis in some cancer cell lines, highlighting its potential for differential effects based on cell type and condition.

Anti-Inflammatory Effects

Neuroinflammation is a critical component of many neurological disorders. This compound exhibits potent anti-inflammatory properties by inhibiting the activation of microglia and astrocytes, the primary immune cells of the central nervous system. It achieves this by suppressing the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α), interleukin-1 beta (IL-1β), and interleukin-6 (IL-6). This anti-inflammatory action is partly mediated through the inhibition of the nuclear factor-kappa B (NF-κB) signaling pathway.

Modulation of Signaling Pathways

This compound influences several crucial intracellular signaling pathways to confer neuroprotection.

  • PI3K/Akt Pathway: Activation of the Phosphatidylinositol 3-kinase (PI3K)/Akt pathway is a key survival signal for neurons. This compound has been demonstrated to promote the phosphorylation and activation of Akt, which in turn inhibits apoptotic pathways and promotes cell survival.

  • ERK Pathway: The Extracellular signal-regulated kinase (ERK) pathway is also implicated in the neuroprotective effects of this compound. It has been shown to promote the transcription of erythropoietin (EPO) via an ERK signaling pathway, contributing to its protective effects against ischemia-reperfusion injury.

Regulation of Mitochondrial Function

Mitochondrial dysfunction is a central feature of neurodegenerative diseases. This compound helps maintain mitochondrial integrity and function by regulating mitochondrial dynamics, including fission and fusion processes. It can decrease the levels of proteins involved in mitochondrial fission (e.g., P-Drp1) and increase the levels of proteins involved in fusion (e.g., Mfn1 and Mfn2). This helps to preserve mitochondrial function and cellular energy homeostasis.

Quantitative Data on Neuroprotective Efficacy

The neuroprotective effects of this compound have been quantified in numerous preclinical studies. The following tables summarize key findings from both in vivo and in vitro experiments.

Table 1: In Vivo Efficacy of this compound in Animal Models of Neurological Disorders
Animal ModelDosing RegimenKey FindingsReference
Ischemic Stroke (MCAO) 20, 40, or 80 mg/kg, oral gavageDose-dependent reduction in neurological deficit scores and infarct volume.
Ischemic Stroke (MCAO) 20 or 80 mg/kg, orally at 2h post-ischemiaReduced cerebral infarct volumes by 48.29% and 84.87%, respectively. Reduced brain swelling by 68.62% and 82.08%.
Chronic Cerebral Hypoperfusion 80 mg/kg, oral, for 7 daysDecreased escape latency and swimming distance in Morris water maze. Prevented neuronal loss and apoptosis.
Alzheimer's Disease (Aβ25-35 injection) 40 mg/kg daily for 15 daysAttenuated neuronal loss and Aβ-associated pathology. Improved performance in Morris water maze.
Alzheimer's Disease (APP/PS1 transgenic mice) 40 mg/kg daily for 8 weeksImproved spatial memory in Morris water maze.
Aging (D-galactose induced) 80 mg/kg, oral, for 8 weeksImproved behavioral performance in Morris water maze. Reduced MDA levels and increased Na+-K+-ATPase activity in the brain.
Table 2: In Vitro Efficacy of this compound in Cellular Models of Neuronal Injury
Cell ModelInsultThis compound ConcentrationKey FindingsReference
Rat Cultured Neurons Oxygen-Glucose Deprivation (OGD)Not specifiedIncreased cell viability and decreased LDH release.
Primary Hippocampal Neurons Oxygen-Glucose Deprivation/Reperfusion (OGD/R)1, 2, and 4 µMSignificantly attenuated cell apoptosis ratio from 32.73% to 25.59%, 21.54%, and 17.20%, respectively.
BV2 Microglial Cells Lipopolysaccharide (LPS)Not specifiedDecreased mRNA expression of TNF-α, IL-1β, and IL-6 in a dose-dependent manner.
Rat Chondrocytes Sodium Nitroprusside (SNP)Not specifiedSignificantly suppressed chondrocyte apoptosis and reduced expression of cleaved caspase-3 and Bax.

Signaling Pathway and Experimental Workflow Visualizations

The following diagrams, created using the DOT language, illustrate key signaling pathways and experimental workflows discussed in this guide.

Ligustilide_Nrf2_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LIG This compound Keap1 Keap1 LIG->Keap1 Inhibits ROS Oxidative Stress (e.g., Ischemia) ROS->Keap1 Inhibits Nrf2_cyto Nrf2 Keap1->Nrf2_cyto Sequesters Nrf2_nuc Nrf2 Nrf2_cyto->Nrf2_nuc Translocation ARE ARE Nrf2_nuc->ARE Binds to HO1 HO-1 ARE->HO1 Upregulates Antioxidant Antioxidant Enzymes ARE->Antioxidant Upregulates Neuroprotection Neuroprotection HO1->Neuroprotection Antioxidant->Neuroprotection

This compound activates the Nrf2/HO-1 signaling pathway.

Ligustilide_Apoptosis_Pathway LIG This compound Bax Bax LIG->Bax Downregulates Bcl2 Bcl-2 LIG->Bcl2 Upregulates Insult Neuronal Insult (e.g., Ischemia, Aβ) Insult->Bax Activates Insult->Bcl2 Inhibits Mito Mitochondrion Bax->Mito Promotes Cytochrome c release Bcl2->Mito Inhibits Cytochrome c release CytC Cytochrome c Casp9 Caspase-9 CytC->Casp9 Activates Casp3 Caspase-3 Casp9->Casp3 Activates Apoptosis Apoptosis Casp3->Apoptosis

This compound inhibits apoptosis via the mitochondrial pathway.

MCAO_Workflow Start Start Anesthesia Anesthetize Rat Start->Anesthesia Incision Midline Neck Incision Anesthesia->Incision Expose Expose Carotid Arteries (CCA, ECA, ICA) Incision->Expose Ligate Ligate ECA and Superior Thyroid Artery Expose->Ligate Insert Insert Filament into ICA via ECA stump Ligate->Insert Occlude Advance Filament to Occlude MCA Insert->Occlude Reperfusion Withdraw Filament (for reperfusion models) Occlude->Reperfusion Close Close Incision Reperfusion->Close Assess Neurological Assessment & Brain Tissue Analysis Close->Assess End End Assess->End

Experimental workflow for the Middle Cerebral Artery Occlusion (MCAO) model.

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments cited in the study of this compound's neuroprotective effects.

Middle Cerebral Artery Occlusion (MCAO) in Rats

This in vivo model is widely used to mimic ischemic stroke.

Materials:

  • Male Sprague-Dawley rats (250-300g)

  • Anesthetic (e.g., isoflurane)

  • Surgical instruments (scissors, forceps, vessel clips)

  • 4-0 nylon monofilament with a rounded tip

  • Heating pad and rectal probe for temperature monitoring

Procedure:

  • Anesthetize the rat and maintain its body temperature at 37°C.

  • Make a midline incision in the neck to expose the right common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA).

  • Carefully dissect and isolate the arteries.

  • Ligate the distal end of the ECA and the superior thyroid artery.

  • Temporarily clamp the CCA and ICA.

  • Make a small incision in the ECA stump.

  • Introduce the nylon monofilament through the ECA stump into the ICA.

  • Gently advance the filament approximately 18-20 mm until a slight resistance is felt, indicating the occlusion of the middle cerebral artery (MCA).

  • For reperfusion studies, withdraw the filament after a specific occlusion period (e.g., 2 hours). For permanent occlusion, leave the filament in place.

  • Remove the clamps and close the incision.

  • Allow the animal to recover and perform neurological assessments at specified time points.

  • At the end of the experiment, euthanize the animal and harvest the brain for infarct volume analysis (e.g., TTC staining) and molecular studies.

Oxygen-Glucose Deprivation/Reperfusion (OGD/R) in Primary Neurons

This in vitro model simulates the conditions of ischemia-reperfusion at the cellular level.

Materials:

  • Primary neuronal cell culture (e.g., cortical or hippocampal neurons)

  • Glucose-free DMEM

  • Hypoxia chamber (95% N2, 5% CO2)

  • Normal cell culture incubator (95% air, 5% CO2)

Procedure:

  • Culture primary neurons to the desired confluency.

  • Replace the normal culture medium with glucose-free DMEM.

  • Place the culture plates in a hypoxia chamber for a specified duration (e.g., 2-4 hours) to induce oxygen-glucose deprivation (OGD).

  • After the OGD period, remove the plates from the hypoxia chamber.

  • Replace the glucose-free medium with normal, glucose-containing culture medium.

  • Return the plates to a normal cell culture incubator for a specified reperfusion period (e.g., 24 hours).

  • Following reperfusion, assess cell viability (e.g., MTT assay), apoptosis (e.g., TUNEL staining), and protein expression (e.g., Western blot).

MTT Assay for Cell Viability

This colorimetric assay is used to assess cell metabolic activity as an indicator of cell viability.

Materials:

  • Cells cultured in a 96-well plate

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • Microplate reader

Procedure:

  • After experimental treatment, add 10 µL of MTT solution to each well of the 96-well plate.

  • Incubate the plate at 37°C for 4 hours.

  • After incubation, add 100 µL of the solubilization solution to each well to dissolve the formazan (B1609692) crystals.

  • Gently mix the contents of the wells to ensure complete solubilization.

  • Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Cell viability is expressed as a percentage of the control group.

Western Blotting for Protein Expression Analysis

This technique is used to detect and quantify specific proteins in a sample.

Materials:

  • Brain tissue or cell lysates

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • Protein assay kit (e.g., BCA assay)

  • SDS-PAGE gels

  • Transfer apparatus and PVDF membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary and secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Homogenize brain tissue or lyse cells in lysis buffer on ice.

  • Centrifuge the lysate to remove cellular debris and collect the supernatant.

  • Determine the protein concentration of the supernatant using a protein assay.

  • Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

  • Separate the proteins by size using SDS-PAGE.

  • Transfer the separated proteins from the gel to a PVDF membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.

  • Incubate the membrane with the primary antibody specific to the protein of interest overnight at 4°C.

  • Wash the membrane with TBST to remove unbound primary antibody.

  • Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again with TBST.

  • Add a chemiluminescent substrate to the membrane and detect the signal using an imaging system.

  • Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH).

Morris Water Maze Test for Spatial Memory

This behavioral test is widely used to assess spatial learning and memory in rodents.

Materials:

  • Circular water tank (approximately 1.5 m in diameter)

  • Escape platform submerged just below the water surface

  • Non-toxic, opaque substance to make the water cloudy (e.g., non-fat milk powder)

  • Video tracking system and software

  • Visual cues placed around the room

Procedure:

  • Fill the water tank with water and make it opaque.

  • Place the escape platform in a fixed quadrant of the tank.

  • Place distinct visual cues on the walls around the tank.

  • Acquisition Phase (Training):

    • For several consecutive days (e.g., 5 days), conduct multiple trials per day (e.g., 4 trials).

    • In each trial, release the rodent into the water facing the wall from one of four randomized starting positions.

    • Allow the animal to swim and find the hidden platform. If it fails to find the platform within a set time (e.g., 60 seconds), gently guide it to the platform.

    • Allow the animal to remain on the platform for a short period (e.g., 15-30 seconds).

    • Record the escape latency (time to find the platform) and path length using the video tracking system.

  • Probe Trial (Memory Test):

    • On the day after the last training day, remove the platform from the tank.

    • Place the animal in the tank and allow it to swim freely for a set time (e.g., 60 seconds).

    • Record the time spent in the target quadrant (where the platform was previously located) and the number of times the animal crosses the former platform location.

Conclusion and Future Directions

The evidence presented in this technical guide strongly supports the neuroprotective potential of this compound. Its ability to target multiple pathological pathways, including oxidative stress, apoptosis, and neuroinflammation, makes it an attractive candidate for the development of novel therapies for a range of neurological disorders. However, the poor bioavailability of its natural form presents a significant hurdle. Future research should focus on the development of novel drug delivery systems and synthetic derivatives to enhance its stability and efficacy. While no clinical trials have been conducted with pure ligustilide (B1675387), some traditional Chinese medicine preparations containing it are under investigation. Rigorous clinical trials are imperative to translate the promising preclinical findings into tangible therapeutic benefits for patients. This guide provides a solid foundation for researchers to advance the study of this compound and unlock its full therapeutic potential.

References

Methodological & Application

Application Notes and Protocols for the Extraction and Purification of (E)-Ligustilide

Author: BenchChem Technical Support Team. Date: December 2025

(E)-Ligustilide, a significant bioactive phthalide (B148349) compound predominantly found in medicinal plants such as Angelica sinensis (Dong Quai) and Ligusticum chuanxiong, has garnered considerable attention for its diverse pharmacological activities. These include neuroprotective, anti-inflammatory, and anti-cancer properties. The effective isolation and purification of this compound are crucial for its study and potential therapeutic applications. This document provides detailed application notes and protocols for various extraction and purification techniques, tailored for researchers, scientists, and professionals in drug development.

I. Extraction Techniques

The extraction of this compound from its natural plant sources is the primary step in its isolation. The choice of extraction method can significantly impact the yield and purity of the final product. Modern techniques often focus on improving efficiency while minimizing the use of harsh organic solvents.

A. Conventional Extraction Methods

Traditional methods such as maceration and Soxhlet extraction have been employed for the extraction of this compound. However, these methods can be time-consuming and may lead to the degradation of thermolabile compounds.

B. Advanced Extraction Methods

To overcome the limitations of conventional methods, several advanced techniques have been developed, offering higher efficiency, shorter extraction times, and a greener footprint.

1. Ultrasound-Assisted Extraction (UAE)

Ultrasound-assisted extraction utilizes acoustic cavitation to disrupt plant cell walls, enhancing solvent penetration and mass transfer. This method is known for its efficiency and reduced extraction time and solvent consumption.[1][2]

2. Supercritical Fluid Extraction (SFE)

Supercritical fluid extraction, particularly with carbon dioxide (SC-CO2), is a green and highly selective method.[3] By manipulating temperature and pressure, the solvating power of the supercritical fluid can be tuned to selectively extract this compound.[4][5] This technique avoids the use of organic solvents, yielding a clean extract.

3. Enzyme-Assisted Extraction (EAE)

Enzyme-assisted extraction employs enzymes like cellulase (B1617823) to break down the plant cell wall, facilitating the release of intracellular bioactive compounds. This method can lead to higher extraction yields compared to traditional methods.

4. Enzyme and Ultrasonic Co-Assisted Aqueous Two-Phase Extraction (EUA-ATPE)

This innovative and sustainable method combines the benefits of enzymatic hydrolysis and ultrasonic extraction within an aqueous two-phase system. This integrated approach allows for simultaneous extraction and preliminary separation, resulting in higher extraction efficiency and energy efficiency.

Quantitative Comparison of Extraction Methods
Extraction MethodPlant SourceKey ParametersYieldPurityReference
Petroleum Ether Soaking & Ultrasonic ExtractionRadices levisticiSolid-liquid ratio: 1:5-10 (g/mL), 4 ultrasonic extractions for 0.5h each0.52-0.55%>98%
Enzyme-Assisted Extraction (Endophyte Cellulase)Angelica sinensis-2-fold increase vs. commercial cellulase and traditional methods-
Supercritical Fluid Extraction (SFE)Ligusticum chuanxiong--98% (in combination with HSCCC)
Semipreparative HPLC (after initial extraction)Angelica sinensis-4.57 mg/g99.6%

II. Purification Techniques

Following extraction, the crude extract containing this compound requires further purification to isolate the compound at a high degree of purity.

1. Silica (B1680970) Gel Column Chromatography

A widely used and effective method for the purification of this compound is silica gel column chromatography. The separation is based on the differential adsorption of compounds onto the silica gel stationary phase, with elution using a suitable solvent system.

2. High-Speed Counter-Current Chromatography (HSCCC)

High-speed counter-current chromatography is a liquid-liquid partition chromatography technique that eliminates the need for a solid support, thereby avoiding irreversible sample adsorption. It has been successfully applied for the separation and purification of this compound, achieving high purity.

3. Semi-Preparative High-Performance Liquid Chromatography (HPLC)

For achieving very high purity levels, semi-preparative HPLC is an excellent option. This technique offers high resolution and is particularly suitable for the final polishing step of purification.

4. Molecular Distillation

Molecular distillation is a purification technique performed under high vacuum, which is suitable for separating thermally sensitive compounds like this compound.

Quantitative Comparison of Purification Methods
Purification MethodCrude Extract SourceKey ParametersPurity AchievedReference
Silica Gel Column ChromatographyPetroleum ether extract of Radices levisticiEluent: Petroleum ether:acetone (100:0.5)98.23%
High-Speed Counter-Current Chromatography (HSCCC)Crude extract of Angelica sinensisSolvent system: Petroleum ether (60-90°C)-ethanol-water (10:17:10 v/v)98.8%
Semi-Preparative HPLCEnriched extract of Angelica sinensis-99.6%

III. Experimental Protocols

A. Protocol 1: Ultrasound-Assisted Extraction and Silica Gel Column Chromatography Purification

This protocol details a common and effective method for obtaining high-purity this compound.

Extraction Workflow

Extraction_Workflow plant Dried Plant Material (e.g., Radices levistici) grind Grind to Powder plant->grind soak Soak in Petroleum Ether (1:5-10 g/mL, 2.5h) grind->soak ultrasound Ultrasonic Extraction (4 cycles, 30 min each) soak->ultrasound filter Filter and Combine Extracts ultrasound->filter concentrate Concentrate under Reduced Pressure filter->concentrate crude Crude Extract concentrate->crude

Caption: Workflow for Ultrasound-Assisted Extraction of this compound.

Purification Workflow

Purification_Workflow crude Crude Extract load Load onto Silica Gel Column crude->load elute Elute with Petroleum Ether:Acetone (100:0.5) load->elute monitor Monitor Fractions by TLC elute->monitor combine Combine Fractions Containing Ligustilide (B1675387) monitor->combine concentrate Concentrate Combined Fractions combine->concentrate pure High-Purity This compound (>98%) concentrate->pure

Caption: Workflow for Silica Gel Column Chromatography Purification.

Detailed Steps:

  • Preparation of Plant Material: Dry the plant material (e.g., Radices levistici) and grind it into a fine powder.

  • Extraction:

    • Weigh 120 g of the powdered plant material and place it in a suitable container.

    • Add petroleum ether (60-90°C) at a solid-liquid ratio of 1:9.2 (g/mL) and allow it to soak at room temperature for 2.5 hours.

    • Perform ultrasonic extraction for 4 cycles, with each cycle lasting 30 minutes.

    • Filter the mixture and combine the filtrates from all cycles.

    • Concentrate the combined filtrate under reduced pressure to obtain a paste-like crude extract.

  • Purification:

    • Prepare a silica gel column.

    • Dissolve the crude extract in a minimal amount of a suitable solvent and load it onto the column.

    • Elute the column with a solvent system of petroleum ether:acetone (100:0.5 v/v).

    • Monitor the collected fractions using Thin Layer Chromatography (TLC) with a developing solvent of petroleum ether:ethyl acetate (B1210297) (10:1).

    • Combine the fractions containing pure this compound.

    • Concentrate the combined fractions under reduced pressure to yield high-purity this compound.

B. Protocol 2: Supercritical Fluid Extraction (SFE) and High-Speed Counter-Current Chromatography (HSCCC) Purification

This protocol outlines a greener approach to obtaining pure this compound.

SFE-HSCCC Workflow

SFE_HSCCC_Workflow cluster_extraction Supercritical Fluid Extraction cluster_purification High-Speed Counter-Current Chromatography plant Dried Plant Material (e.g., Ligusticum chuanxiong) sfe SC-CO2 Extraction plant->sfe sfe_extract SFE Crude Extract sfe->sfe_extract hsccc HSCCC Separation (Petroleum ether-ethanol-water) sfe_extract->hsccc hplc_analysis Purity Analysis by HPLC hsccc->hplc_analysis pure_ligustilide High-Purity This compound (98.8%) hplc_analysis->pure_ligustilide

References

Application Note: High-Performance Liquid Chromatography (HPLC) for the Analysis of (E)-Ligustilide

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

(E)-Ligustilide, a phthalide (B148349) derivative, is a significant bioactive compound found in various medicinal plants of the Apiaceae family, such as Angelica sinensis (Oliv.) Diels and Ligusticum chuanxiong Hort.[1][2]. Alongside its more abundant isomer, (Z)-Ligustilide, it contributes to the therapeutic effects of these herbs. Accurate and reliable quantification of this compound is crucial for quality control of herbal materials, pharmacokinetic studies, and the development of new therapeutics. High-Performance Liquid Chromatography (HPLC) is a robust and widely used technique for the analysis of this compound due to its high resolution, sensitivity, and reproducibility.[1][2] This application note provides a comprehensive overview and detailed protocols for the analysis of this compound using HPLC coupled with Ultraviolet (UV) or Fluorescence Detection (FLD).

Analytical Challenge and Solution

The primary challenge in the analysis of ligustilide (B1675387) is its instability and the potential for isomerization between the (E) and (Z) forms, especially at high temperatures.[3] Therefore, sample preparation and chromatographic conditions must be carefully optimized to prevent degradation and ensure accurate quantification. The use of a reversed-phase HPLC method with a C18 column allows for the effective separation of this compound from its (Z)-isomer and other components present in complex matrices. Detection at a specific UV wavelength, such as 350 nm, can minimize interference from other related compounds. For enhanced sensitivity, particularly in biological samples with low concentrations, HPLC with fluorescence detection (HPLC-FLD) is a superior alternative.

Experimental Protocols

Sample Preparation

1.1. From Plant Material (e.g., Angelica sinensis Roots)

This protocol is adapted from methods for extracting ligustilides from medicinal plants.

  • Objective: To extract this compound from dried plant material for HPLC analysis.

  • Procedure:

    • Grind the dried plant material (e.g., roots of Angelica sinensis) to a fine powder.

    • Accurately weigh 1.0 g of the powdered sample into a flask.

    • Add 50 mL of a suitable organic solvent (e.g., methanol (B129727) or acetonitrile). Acetonitrile (B52724) is often preferred for preparing standard solutions to minimize the isomerization of the Z-isomer.

    • Perform extraction using ultrasonication for 30 minutes at room temperature.

    • Centrifuge the extract at 4000 rpm for 10 minutes.

    • Filter the supernatant through a 0.45 µm syringe filter into an HPLC vial.

    • The sample is now ready for injection into the HPLC system.

1.2. From Biological Matrices (e.g., Rat Plasma)

This protocol is based on a validated method for the determination of ligustilide in rat plasma.

  • Objective: To extract this compound from plasma samples for pharmacokinetic studies.

  • Procedure:

    • To 100 µL of plasma sample in a centrifuge tube, add a known concentration of an internal standard (e.g., podophyllotoxin).

    • Add 0.5 mL of a protein precipitation agent (e.g., acetonitrile) and vortex for 2 minutes.

    • Centrifuge the mixture at 12,000 × g for 5 minutes at 4°C.

    • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 30°C.

    • Reconstitute the residue in 100 µL of the mobile phase (e.g., acetonitrile-water = 50:50, v/v).

    • Vortex the reconstituted sample for 2 minutes and then centrifuge at 12,000 × g for 10 minutes at 4°C.

    • Inject 50 µL of the supernatant into the HPLC system.

HPLC Method

The following are typical HPLC conditions for the analysis of this compound.

2.1. HPLC-UV Method

  • Instrumentation: A standard HPLC system equipped with a UV-Vis detector.

  • Chromatographic Conditions:

    • Column: C18 reversed-phase column (e.g., 4.6 × 250 mm, 5 µm).

    • Mobile Phase: A gradient elution is often used for optimal separation. For example, a mobile phase consisting of 0.2% phosphoric acid in water (A) and acetonitrile (B) can be used with the following gradient: 0–15 min, 18-20% B; 15–25 min, 20-90% B; 25–30 min, 90-18% B.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 25°C.

    • Injection Volume: 10 µL.

    • Detection Wavelength: 350 nm, which allows for baseline separation of (E)- and (Z)-Ligustilide while avoiding interference from other compounds.

2.2. HPLC-FLD Method (for higher sensitivity)

  • Instrumentation: An HPLC system coupled with a fluorescence detector.

  • Chromatographic Conditions:

    • Column: C18 reversed-phase column.

    • Mobile Phase: Acetonitrile and water (50:50, v/v).

    • Flow Rate: 1.0 mL/min.

    • Injection Volume: 50 µL.

    • Fluorescence Detection: For ligustilide, an excitation wavelength of 336 nm and an emission wavelength of 453 nm can be used.

Quantitative Data Summary

The following tables summarize the quantitative data from a validated HPLC-FLD method for ligustilide analysis in rat plasma, which demonstrates the performance of a typical HPLC method for phthalide quantification.

Table 1: Calibration Curve and Linearity

AnalyteConcentration Range (ng/mL)Calibration Curve EquationCorrelation Coefficient (r)
Ligustilide2.44–10,000Y = 133.49X - 14.270.9995
Ligustilide2.44–10,000Y = 145.61X + 13.760.9996

Table 2: Precision and Accuracy

AnalyteIntra-day Precision (%RSD)Inter-day Precision (%RSD)Accuracy (%)
Ligustilide< 6%< 6%88.93 - 99.52%

Table 3: Recovery and Limit of Quantification

AnalyteRecovery (%)Lower Limit of Quantification (LLOQ) (ng/mL)
Ligustilide89.07 - 99.71%2.44

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_hplc_analysis HPLC Analysis plant_material Plant Material (e.g., Angelica sinensis roots) grinding Grinding to Powder plant_material->grinding extraction Solvent Extraction (e.g., Methanol/Acetonitrile) grinding->extraction centrifugation1 Centrifugation extraction->centrifugation1 filtration Filtration (0.45 µm) centrifugation1->filtration hplc_system HPLC System filtration->hplc_system Inject Sample c18_column C18 Column hplc_system->c18_column detection UV or Fluorescence Detector c18_column->detection data_acquisition Data Acquisition & Processing detection->data_acquisition

Caption: Experimental workflow for HPLC analysis of this compound from plant material.

logical_relationship cluster_method_validation Method Validation Parameters specificity Specificity linearity Linearity & Range precision Precision (Intra-day & Inter-day) accuracy Accuracy lod_loq LOD & LOQ robustness Robustness hplc_method Reliable HPLC Method for This compound Analysis hplc_method->specificity hplc_method->linearity hplc_method->precision hplc_method->accuracy hplc_method->lod_loq hplc_method->robustness

Caption: Key parameters for the validation of an HPLC method for this compound analysis.

References

Application Notes: Analysis of (E)-Ligustilide by Gas Chromatography-Mass Spectrometry (GC-MS)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(E)-Ligustilide is a prominent bioactive phthalide (B148349) compound found in several medicinal plants, most notably in Angelica sinensis (Danggui) and Ligusticum chuanxiong. It is an isomer of the more abundant (Z)-Ligustilide and is of significant interest due to its potential therapeutic properties, including anti-inflammatory, neuroprotective, and anticancer activities. Accurate and reliable quantification of this compound is crucial for the quality control of herbal medicines, pharmacokinetic studies, and the development of new therapeutic agents. Gas chromatography-mass spectrometry (GC-MS) is a powerful analytical technique for the separation, identification, and quantification of volatile and semi-volatile compounds like this compound in complex matrices.

Experimental Protocols

Sample Preparation: Extraction of this compound from Plant Material

This protocol describes the extraction of this compound from dried plant material, such as the roots of Angelica sinensis.

Materials:

  • Dried and powdered plant material

  • n-Hexane, HPLC grade

  • Anhydrous sodium sulfate

  • Vortex mixer

  • Ultrasonic bath

  • Centrifuge

  • Rotary evaporator

  • Syringe filters (0.45 µm)

  • GC vials

Procedure:

  • Weigh 2.5 g of the powdered plant material accurately and place it into a 50 mL conical flask.

  • Add 25 mL of n-hexane to the flask.

  • Vortex the mixture for 1 minute to ensure thorough wetting of the plant material.

  • Place the flask in an ultrasonic bath and sonicate for 30 minutes.

  • Repeat the ultrasonic extraction step one more time with a fresh 25 mL of n-hexane.

  • Combine the filtrates from both extractions.

  • Concentrate the combined filtrate at 40°C using a rotary evaporator until the solvent is almost completely removed.

  • Re-dissolve the residue in a suitable volume of n-hexane (e.g., 5 mL).

  • Filter the solution through a 0.45 µm syringe filter into a clean GC vial for analysis.[1]

GC-MS Analysis Protocol

This section provides the instrumental parameters for the analysis of this compound.

Instrumentation:

  • Gas chromatograph coupled with a mass spectrometer (e.g., Agilent 7890A GC with 5975C MS).

GC Conditions:

  • Column: DB-23 (30 m × 0.25 mm, 0.25 µm film thickness) or equivalent non-polar column like HP-5MS (30 m x 0.25 mm, 0.25 µm film thickness).[1][2]

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.[1]

  • Injection Volume: 1 µL.

  • Injector Temperature: 270°C.[1]

  • Injection Mode: Split (5:1) or splitless, depending on the concentration of the analyte.

  • Oven Temperature Program:

    • Initial temperature: 60°C, hold for 3 minutes.

    • Ramp: Increase to 270°C at a rate of 10°C/min.

    • Final hold: Maintain at 270°C for a specified time to ensure elution of all compounds.

MS Conditions:

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Mass Range: Scan from m/z 40 to 500.

  • Ion Source Temperature: 230°C.

  • Quadrupole Temperature: 150°C.

  • Solvent Delay: 3-5 minutes to prevent filament damage from the solvent peak.

  • Acquisition Mode: Full scan for qualitative analysis and Selected Ion Monitoring (SIM) for quantitative analysis. For SIM mode, monitor the characteristic fragment ion of ligustilide (B1675387) at m/z 161.

Data Presentation

The following table summarizes the quantitative data for the analysis of Ligustilide by GC-MS, compiled from various studies.

ParameterValueReference
Linearity Range20 µg/mL to 1000 µg/mL for Ligustilide
Linearity (R²)≥ 0.997
Limit of Detection (LOD)10 ng/mL
Precision (RSD)1.21% to 3.52%
Recovery98.2% to 101.5%

Mass Spectrometry Data

The identification of this compound is confirmed by its mass spectrum. Under electron ionization, this compound undergoes fragmentation, producing a characteristic pattern. The mass spectra of this compound and its isomer (Z)-Ligustilide are very similar. The protonated molecule can be observed at m/z 191 in chemical ionization mode.

Visualizations

Experimental Workflow

GC-MS Workflow for this compound Analysis cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing plant_material Dried Plant Material extraction Ultrasonic Extraction (n-Hexane) plant_material->extraction 2.5 g concentration Rotary Evaporation extraction->concentration Combine Filtrates filtration Syringe Filtration concentration->filtration Re-dissolve gc_vial Sample in GC Vial filtration->gc_vial gc_ms GC-MS System gc_vial->gc_ms 1 µL Injection data_acquisition Data Acquisition (Full Scan / SIM) gc_ms->data_acquisition peak_integration Peak Integration data_acquisition->peak_integration library_search Mass Spectral Library Search peak_integration->library_search quantification Quantification peak_integration->quantification report Final Report library_search->report quantification->report

Caption: Workflow for the GC-MS analysis of this compound.

Signaling Pathway

(Z)-Ligustilide has been shown to exert anti-inflammatory effects by inhibiting the NF-κB and MAPK signaling pathways. This diagram illustrates the proposed mechanism of action.

Ligustilide Anti-Inflammatory Signaling Pathway cluster_stimulus Inflammatory Stimulus cluster_pathways Intracellular Signaling Pathways cluster_mapk MAPK Pathway cluster_nfkb NF-κB Pathway cluster_response Cellular Response LPS LPS p38 p38 LPS->p38 Activates ERK ERK LPS->ERK Activates JNK JNK LPS->JNK Activates IkBa IκBα LPS->IkBa Phosphorylation & Degradation Pro_inflammatory Pro-inflammatory Gene Expression (iNOS, COX-2) p38->Pro_inflammatory ERK->Pro_inflammatory JNK->Pro_inflammatory NFkB NF-κB (p65) IkBa->NFkB Inhibits (in cytoplasm) NFkB->Pro_inflammatory Nuclear Translocation IkBa_NFkB IκBα-NF-κB (Inactive Complex) Ligustilide This compound Ligustilide->p38 Inhibits Phosphorylation Ligustilide->ERK Inhibits Phosphorylation Ligustilide->JNK Inhibits Phosphorylation Ligustilide->IkBa Inhibits Degradation

Caption: Inhibition of NF-κB and MAPK pathways by Ligustilide.

References

Application Notes and Protocols for In Vitro Cell Culture Assays of (E)-Ligustilide Activity

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

(E)-Ligustilide, a primary bioactive phthalide (B148349) derivative isolated from medicinal herbs such as Angelica sinensis (Danggui) and Ligusticum chuanxiong (Chuanxiong), has garnered significant interest for its diverse pharmacological activities.[1][2] In vitro studies have demonstrated its potential as an anti-cancer, anti-inflammatory, and neuroprotective agent.[3][4][5] These application notes provide detailed protocols for a range of in vitro cell culture assays to investigate and quantify the biological activities of this compound. The protocols are intended to guide researchers in the consistent and reproducible evaluation of this compound's effects on cell viability, apoptosis, cell migration, and inflammatory responses.

Data Presentation: Quantitative Summary of this compound In Vitro Activity

The following tables summarize quantitative data from various studies on the in vitro effects of this compound.

Table 1: Cytotoxicity of this compound in Cancer Cell Lines

Cell LineAssayIncubation TimeIC50 ValueReference
HuccT1 (Cholangiocarcinoma)CCK-848 h5.08 µg/mL
RBE (Cholangiocarcinoma)CCK-848 h5.77 µg/mL
T24 (Bladder Cancer)MTT24 h39.91 µg/mL (209.8 µM)
T24 (Bladder Cancer)MTT48 h40.94 µg/mL (215.2 µM)
EJ-1 (Bladder Cancer)MTT24 h45.73 µg/mL (240.4 µM)
EJ-1 (Bladder Cancer)MTT48 h43.81 µg/mL (230.3 µM)
TW2.6 (Oral Cancer)MTT24 h (hypoxia)Significant reduction at 200 µM
HepG2 (Hepatocellular Carcinoma)CCK-8Not SpecifiedDose-dependent decrease (100-200 µM)

Table 2: Pro-Apoptotic Effects of this compound

Cell LineAssayTreatment ConditionsApoptosis InductionReference
Hippocampal NeuronsAnnexin V/PIOGD/R + 1 µM LigustilideApoptosis ratio of 25.59%
Hippocampal NeuronsAnnexin V/PIOGD/R + 2 µM LigustilideApoptosis ratio of 21.54%
Hippocampal NeuronsAnnexin V/PIOGD/R + 4 µM LigustilideApoptosis ratio of 17.20%
C2C12 MyoblastsApoptosis IndexTNF-α + LigustilideSignificant prevention of apoptosis
T24 and EJ-1 Bladder Cancer CellsFlow CytometryLigustilide treatmentInduced apoptosis and sub-G1 arrest

Table 3: Anti-Inflammatory Effects of this compound

Cell LineInflammatory StimulusMeasured MediatorEffect of LigustilideReference
BV2 MicrogliaLPSTNF-α, IL-1β, IL-6 mRNADose-dependent decrease
Primary MicrogliaLPSProinflammatory cytokinesDecreased production
RAW264.7 MacrophagesLPSNO, PGE2, IL-1α, IL-6, TNF-αConcentration-dependent reduction
HUVECsTNF-αVCAM-1, ICAM-1, E-selectinSuppressed expression
Spinal AstrocytesLPSKC, MCP-1 mRNADose-dependent reduction

Experimental Protocols

Cell Viability Assay (MTT Assay)

Principle: This colorimetric assay measures the reduction of yellow 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) by mitochondrial succinate (B1194679) dehydrogenase in viable cells to form a purple formazan (B1609692) product. The amount of formazan produced is proportional to the number of living cells.

Protocol:

  • Seed cells in a 96-well plate at a density of 5x10³ to 1x10⁴ cells/well and incubate for 24 hours.

  • Treat cells with various concentrations of this compound and a vehicle control (e.g., DMSO).

  • Incubate for the desired time period (e.g., 24, 48, or 72 hours).

  • Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Shake the plate for 10 minutes to ensure complete dissolution.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate cell viability as a percentage of the vehicle-treated control.

Apoptosis Assay (Annexin V-FITC/PI Staining)

Principle: This flow cytometry-based assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells. Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane in apoptotic cells. Propidium iodide (PI) is a fluorescent nucleic acid stain that can only enter cells with compromised membranes (late apoptotic and necrotic cells).

Protocol:

  • Seed cells in a 6-well plate and treat with this compound for the desired time.

  • Harvest cells by trypsinization and collect the cell culture supernatant containing detached cells.

  • Wash the cells twice with cold PBS and centrifuge at 300 x g for 5 minutes.

  • Resuspend the cell pellet in 1X binding buffer.

  • Add 5 µL of FITC-conjugated Annexin V and 5 µL of PI to the cell suspension.

  • Incubate for 15 minutes at room temperature in the dark.

  • Analyze the cells by flow cytometry within one hour. Viable cells are Annexin V- and PI-negative; early apoptotic cells are Annexin V-positive and PI-negative; late apoptotic/necrotic cells are both Annexin V- and PI-positive.

Cell Migration Assay (Wound Healing/Scratch Assay)

Principle: This assay assesses the ability of a cell population to migrate and close a "wound" or scratch created in a confluent monolayer.

Protocol:

  • Seed cells in a 6-well plate and grow to form a confluent monolayer.

  • Create a scratch in the monolayer using a sterile 200 µL pipette tip.

  • Wash the wells with PBS to remove detached cells.

  • Add fresh medium containing this compound or vehicle control.

  • Capture images of the scratch at 0 hours and at various time points thereafter (e.g., 12, 24, 48 hours) using a microscope.

  • Measure the width of the scratch at multiple points for each condition and time point.

  • Calculate the percentage of wound closure relative to the initial scratch area.

Anti-Inflammatory Assay (LPS-induced Cytokine Production)

Principle: This assay measures the ability of this compound to inhibit the production of pro-inflammatory cytokines in immune cells, such as macrophages (e.g., RAW264.7 cell line), stimulated with lipopolysaccharide (LPS).

Protocol:

  • Seed RAW264.7 cells in a 24-well plate and allow them to adhere overnight.

  • Pre-treat the cells with various concentrations of this compound for 1-2 hours.

  • Stimulate the cells with LPS (e.g., 1 µg/mL) for a specified time (e.g., 24 hours).

  • Collect the cell culture supernatant.

  • Measure the concentration of pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β) in the supernatant using specific Enzyme-Linked Immunosorbent Assay (ELISA) kits according to the manufacturer's instructions.

Signaling Pathways and Experimental Workflows

Signaling Pathways Modulated by this compound

This compound has been shown to modulate several key signaling pathways involved in cell survival, apoptosis, and inflammation. The following diagrams illustrate the putative mechanisms of action.

PI3K_Akt_Pathway Ligustilide This compound PI3K PI3K Ligustilide->PI3K Activates Akt Akt PI3K->Akt pAkt p-Akt Akt->pAkt Phosphorylation Bcl2 Bcl-2 pAkt->Bcl2 Upregulates Bax Bax pAkt->Bax Downregulates Apoptosis Apoptosis Bcl2->Apoptosis Caspase3 Cleaved Caspase-3 Bax->Caspase3 Caspase3->Apoptosis

Caption: this compound activates the PI3K/Akt pathway, leading to anti-apoptotic effects.

NFkB_Pathway Ligustilide This compound IKK IKK Ligustilide->IKK Inhibits LPS LPS TLR4 TLR4 LPS->TLR4 TLR4->IKK IkB IκBα IKK->IkB Phosphorylates & Degrades NFkB NF-κB IkB->NFkB Inhibits pNFkB p-NF-κB (Nuclear Translocation) NFkB->pNFkB Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) pNFkB->Cytokines Induces Transcription

Caption: this compound inhibits the NF-κB pathway, reducing pro-inflammatory cytokine production.
Experimental Workflow for Evaluating this compound

Experimental_Workflow Start Start: This compound Stock Solution CellCulture Cell Culture (e.g., Cancer cells, Macrophages) Start->CellCulture Treatment Treatment with This compound CellCulture->Treatment Viability Cell Viability (MTT Assay) Treatment->Viability Apoptosis Apoptosis (Annexin V Assay) Treatment->Apoptosis Migration Cell Migration (Wound Healing) Treatment->Migration Inflammation Inflammation (Cytokine ELISA) Treatment->Inflammation Data Data Analysis & Interpretation Viability->Data Apoptosis->Data Migration->Data Inflammation->Data

Caption: General experimental workflow for assessing the in vitro activities of this compound.

References

Application Notes and Protocols for (E)-Ligustilide Research in Animal Models

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

(E)-Ligustilide (LIG), a primary bioactive phthalide (B148349) derivative isolated from medicinal plants such as Angelica sinensis (Danggui) and Ligusticum chuanxiong, has garnered significant attention for its diverse pharmacological activities.[1] Preclinical studies have demonstrated its potential neuroprotective, anti-inflammatory, anti-cancer, and cardiovascular-protective effects.[1][2][3][4] This document provides detailed application notes and experimental protocols for utilizing various animal models to investigate the therapeutic effects of this compound, intended for researchers, scientists, and professionals in drug development.

Neuroprotective Effects of this compound

This compound readily crosses the blood-brain barrier and has shown promise in models of neurodegenerative diseases and acute brain injury. Its mechanisms of action often involve anti-inflammatory, antioxidant, and anti-apoptotic pathways.

Ischemic Stroke Models

Application Note: The Middle Cerebral Artery Occlusion (MCAO) model in rats is a widely used and reliable method for inducing focal cerebral ischemia, mimicking the pathophysiology of ischemic stroke in humans. This model is invaluable for evaluating the neuroprotective efficacy of this compound, its impact on reducing infarct volume, mitigating neurological deficits, and elucidating its mechanisms of action, such as preventing reactive oxygen species (ROS) production.

Quantitative Data Summary: this compound in Stroke Models

Animal ModelThis compound Dosage & RouteKey FindingsReference
Rat MCAO ModelNot specifiedPre-treatment with Ligustilide-stimulated Adipose-Derived Stem Cells (ADSCs) showed improved therapeutic effects and reduced apoptosis compared to ADSCs alone.
Rat Vascular Dementia Model20 or 40 mg/kg/day (intragastric)Ameliorated learning and memory deficits; reduced neurodegeneration and oxidative stress.
Mouse Thromboembolic Stroke ModelADSCs pretreated with LIGImproved therapeutic efficacy of ADSC transplantation; fewer apoptotic cells in the brain.

Experimental Protocol: Middle Cerebral Artery Occlusion (MCAO) in Rats

This protocol describes the induction of transient focal cerebral ischemia.

Materials:

  • Male Sprague-Dawley or Wistar rats (270-310g)

  • Anesthetics (e.g., Ketamine/Xylazine)

  • Heating pad with rectal probe to maintain body temperature at 37°C

  • Surgical microscope or loupes

  • Micro-surgical instruments

  • 4-0 nylon monofilament suture with a rounded tip

  • Sutures (4-0 silk)

Procedure:

  • Anesthesia and Preparation: Anesthetize the rat (e.g., Ketamine 80 mg/kg and Xylazine 7 mg/kg, IP) and place it in a supine position on a heating blanket to maintain normothermia.

  • Surgical Incision: Make a midline cervical incision. Carefully retract the neck muscles to expose the right common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA).

  • Vessel Isolation: Carefully separate the CCA and its bifurcation. Ligate the distal end of the ECA with a 4-0 silk suture.

  • Occlusion: Temporarily clamp the CCA and ICA. Make a small incision in the ECA stump.

  • Suture Insertion: Gently insert the 4-0 nylon monofilament through the ECA into the ICA until a slight resistance is felt, indicating the occlusion of the Middle Cerebral Artery (MCA) origin (approximately 18-20 mm from the bifurcation).

  • Ischemia Period: Remove the clamp on the CCA to initiate the ischemic period (typically 60-120 minutes).

  • Reperfusion: After the desired ischemic duration, withdraw the monofilament to allow reperfusion. Close the ECA stump and the neck incision.

  • Post-Operative Care: Administer analgesics and monitor the animal for recovery. Assess neurological deficits at specified time points (e.g., 24, 48, 72 hours).

Workflow for MCAO Stroke Model and LIG Treatment

MCAO_Workflow cluster_pre_op Pre-Operative Phase cluster_surgery Surgical Procedure (MCAO) cluster_post_op Post-Operative & Treatment Phase animal Select Male SD Rats (270-310g) acclimate Acclimatize for 1 week animal->acclimate anesthesia Anesthetize Rat incision Midline Neck Incision anesthesia->incision expose_cca Expose Carotid Arteries (CCA, ECA, ICA) incision->expose_cca ligate_eca Ligate Distal ECA expose_cca->ligate_eca insert_suture Insert 4-0 Monofilament via ECA into ICA to block MCA ligate_eca->insert_suture ischemia Induce Ischemia (e.g., 90 min) insert_suture->ischemia reperfusion Withdraw Suture for Reperfusion ischemia->reperfusion close Close Incision reperfusion->close lig_admin Administer this compound (e.g., 20 mg/kg, IP) close->lig_admin recovery Post-operative Care & Recovery lig_admin->recovery assessment Behavioral & Histological Assessment recovery->assessment

Workflow for inducing ischemic stroke and subsequent treatment.

Neurodegenerative Disease Models

Application Note: this compound has been investigated in models of Alzheimer's, Parkinson's, and Vascular Dementia. In an APP/PS1 double-transgenic mouse model of Alzheimer's disease, LIG treatment significantly ameliorated memory impairment and reduced Aβ plaque burden. The proposed mechanism involves enhancing α-secretase (ADAM10) activity, which promotes the non-amyloidogenic processing of both Amyloid Precursor Protein (APP) and the anti-aging protein Klotho. In a rat model of vascular dementia, LIG improved cognitive function and reduced neurodegeneration. A study on a Parkinson's disease mouse model showed that Z-ligustilide attenuated motor deficits and prevented the loss of dopaminergic neurons.

Quantitative Data Summary: this compound in Neurodegeneration

Animal ModelThis compound Dosage & RouteKey FindingsReference
APP/PS1 Transgenic Mice (Alzheimer's)Not specifiedAmeliorated memory impairment; reduced Aβ levels and plaque burden; increased sAPPα and soluble Klotho.
MPTP-induced Parkinson's MiceNot specifiedAttenuated motor deficits; prevented loss of dopaminergic neurons.
Rat Vascular Dementia (BCCAO)20 or 40 mg/kg/day (intragastric)Improved Morris Water Maze performance; increased Bcl-2/Bax ratio; decreased oxidative stress markers (MDA).

Experimental Protocol: Morris Water Maze (MWM) for Cognitive Assessment

This protocol is used to assess hippocampal-dependent spatial learning and memory in rodents, as applied in the vascular dementia model.

Materials:

  • Circular pool (150-180 cm diameter) filled with opaque water (22-24°C).

  • Submerged escape platform (10-12 cm diameter), 1-2 cm below the water surface.

  • Visual cues placed around the room.

  • Video tracking system and software.

Procedure:

  • Acquisition Phase (e.g., 5-6 days):

    • Conduct four trials per day for each animal.

    • For each trial, gently place the animal into the water facing the pool wall at one of four pseudo-random starting positions.

    • Allow the animal to swim and find the hidden platform. The trial ends when the animal climbs onto the platform.

    • If the animal fails to find the platform within a set time (e.g., 90 seconds), guide it to the platform and allow it to remain there for 20-30 seconds.

    • Record the escape latency (time to find the platform) and swim path for each trial.

  • Probe Trial (Day after last acquisition day):

    • Remove the escape platform from the pool.

    • Allow the animal to swim freely for a fixed duration (e.g., 90 seconds).

    • Record the time spent in the target quadrant (where the platform was located) and the number of times the animal crosses the former platform location. This measures spatial memory retention.

Signaling Pathway: LIG-mediated Neuroprotection in Alzheimer's Disease

ADAM10_Pathway LIG This compound ADAM10 ADAM10 (α-secretase) LIG->ADAM10 enhances APP APP ADAM10->APP cleaves Klotho Klotho ADAM10->Klotho cleaves sAPP sAPPα (Neuroprotective) APP->sAPP sKL Soluble Klotho (Neuroprotective) Klotho->sKL Neuroprotection Ameliorates Cognitive Deficits sAPP->Neuroprotection IGF1 IGF-1 Signaling sKL->IGF1 inhibits AktmTOR Akt/mTOR Pathway IGF1->AktmTOR activates Autophagy Autophagy (Aβ Clearance) AktmTOR->Autophagy inhibits Autophagy->Neuroprotection

LIG enhances ADAM10-mediated cleavage of APP and Klotho.

Anti-Inflammatory Effects of this compound

This compound demonstrates potent anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines and modulating key inflammatory signaling pathways.

Application Note: Models like lipopolysaccharide (LPS)-induced systemic inflammation and Complete Freund's Adjuvant (CFA)-induced localized inflammatory pain are standard for screening anti-inflammatory compounds. In these models, this compound has been shown to reduce the expression of TNF-α, IL-1β, and IL-6 in the spinal cord, alleviating mechanical allodynia and thermal hyperalgesia. This suggests its potential for treating inflammatory pain and neuroinflammation-associated disorders. The mechanism may involve the inhibition of microglial activation and suppression of the TLR4 signaling pathway in astrocytes.

Quantitative Data Summary: this compound in Inflammation Models

Animal ModelThis compound Dosage & RouteKey FindingsReference
LPS-induced Mechanical Allodynia (Mice)Intravenous (dosage not specified)Prevented mechanical allodynia; decreased spinal cord levels of TNF-α, IL-1β, and IL-6.
CFA-induced Inflammatory Pain (Mice)Repetitive IntravenousAttenuated mechanical allodynia and thermal hyperalgesia; inhibited spinal upregulation of TNF-α, IL-1β, IL-6.
CFA-induced Inflammatory Pain (Rats)Daily IntravenousAlleviated heat hyperalgesia and mechanical allodynia; inhibited CFA-induced TLR4 mRNA and protein increase in the spinal cord.
Endotoxin-induced Uveitis (Rats)20 mg/kg/day (oral, nanoemulsion)Significantly reduced levels of TNF-α, IL-1β, VEGF-α, and IL-17.

Experimental Protocol: CFA-Induced Inflammatory Pain in Rodents

This protocol describes the induction of persistent localized inflammation and pain.

Materials:

  • Male Wistar rats or mice

  • Complete Freund's Adjuvant (CFA)

  • Syringes with 27-gauge needles

  • Von Frey filaments (for mechanical allodynia testing)

  • Plantar test apparatus (for thermal hyperalgesia testing)

Procedure:

  • Baseline Testing: Before induction, measure baseline mechanical and thermal withdrawal thresholds for all animals.

  • CFA Induction: Induce inflammation by injecting a small volume (e.g., 50-100 µL) of CFA into the plantar surface of one hind paw.

  • This compound Administration: Administer this compound or vehicle control via the desired route (e.g., intravenous injection) at specified time points. For example, daily injections starting 1 hour before CFA injection.

  • Behavioral Testing:

    • Mechanical Allodynia: At various time points post-CFA injection, assess the paw withdrawal threshold using von Frey filaments applied to the plantar surface of the inflamed paw.

    • Thermal Hyperalgesia: Measure the paw withdrawal latency in response to a radiant heat source applied to the plantar surface.

  • Biochemical Analysis: At the end of the experiment, euthanize the animals and collect spinal cord tissue to quantify the levels of pro-inflammatory cytokines (TNF-α, IL-1β, IL-6) and TLR4 expression via ELISA, qPCR, or Western blot.

Signaling Pathway: LIG-mediated Anti-inflammatory Action

TLR4_Pathway Inflammatory_Stimulus Inflammatory Stimulus (e.g., CFA, LPS) Microglia Microglia / Astrocytes Inflammatory_Stimulus->Microglia activates LIG This compound LIG->Microglia inhibits activation TLR4 TLR4 LIG->TLR4 inhibits upregulation Microglia->TLR4 upregulates NFkB NF-κB Pathway TLR4->NFkB activates Cytokines Pro-inflammatory Cytokines (TNF-α, IL-1β, IL-6) NFkB->Cytokines promotes transcription Pain Inflammatory Pain Cytokines->Pain

LIG inhibits inflammatory pain via the TLR4/NF-κB pathway.

Anti-Cancer Effects of this compound

This compound exhibits anti-tumor activity through various mechanisms, including inhibiting proliferation, inducing apoptosis and autophagy, and suppressing angiogenesis.

Application Note: Xenograft models, where human cancer cell lines are implanted into immunodeficient mice, are a cornerstone of preclinical cancer drug testing. These models allow for the in vivo evaluation of a compound's ability to inhibit tumor growth. This compound has been successfully tested in models of Ehrlich solid carcinoma, prostate cancer, and cholangiocarcinoma, where it reduced tumor volume and weight. Mechanisms identified include the downregulation of proliferation markers like Ki67, inhibition of angiogenesis by reducing VEGFA secretion, and modulation of autophagy and apoptosis pathways (e.g., mTOR, BCL2).

Quantitative Data Summary: this compound in Cancer Models

Animal ModelThis compound Dosage & RouteKey FindingsReference
Ehrlich Solid Carcinoma (Rats)20 mg/kg (oral)Reduced tumor volume and weight; increased mean survival time; decreased Ki67 expression; modulated mTOR, BCL2, and AMPK expression.
Prostate Cancer Xenograft (Mice)5 mg/kg (intraperitoneal)Significantly reduced vascular density (α-SMA and CD31 levels) in tumor tissue.
Cholangiocarcinoma Xenograft (NOG mice)5 mg/kg (intraperitoneal)Exhibited smaller tumor volumes compared to control; significantly downregulated Ki-67 expression.

Experimental Protocol: Subcutaneous Xenograft Tumor Model

This protocol describes the establishment of a solid tumor model in mice to test anti-cancer efficacy.

Materials:

  • Immunodeficient mice (e.g., Nude, SCID, or NOG mice)

  • Cancer cell line (e.g., RM-1 prostate cancer cells)

  • Phosphate-buffered saline (PBS) or appropriate cell culture medium

  • Syringes and needles

  • Calipers for tumor measurement

Procedure:

  • Cell Preparation: Culture the selected cancer cells under standard conditions. On the day of injection, harvest the cells and resuspend them in sterile PBS or medium at the desired concentration (e.g., 5 x 10⁵ cells in 100 µL).

  • Tumor Implantation: Subcutaneously inject the cell suspension into the flank of each mouse.

  • Tumor Growth Monitoring: Allow tumors to establish and grow to a palpable size (e.g., 50-100 mm³). Monitor tumor volume regularly (e.g., every 2-3 days) using calipers, calculated with the formula: (Length x Width²)/2.

  • Treatment Administration: Once tumors are established, randomize the mice into treatment and control groups. Administer this compound (e.g., 5 mg/kg, IP, daily) or vehicle control for the duration of the study (e.g., 18 days).

  • Endpoint Analysis: At the end of the study, euthanize the mice. Excise the tumors, weigh them, and process them for further analysis (e.g., histology, immunohistochemistry for markers like Ki-67 and CD31, or Western blot for signaling proteins).

Workflow for Xenograft Cancer Model

Xenograft_Workflow cluster_prep Preparation cluster_model Model Establishment cluster_treatment Treatment & Analysis cells Culture Cancer Cells (e.g., RM-1) prepare_inj Prepare Cell Suspension (5x10^5 cells / 100µL) cells->prepare_inj inject Subcutaneous Injection into Immunodeficient Mice monitor_growth Monitor Tumor Growth (until ~100 mm³) inject->monitor_growth randomize Randomize Mice into Groups monitor_growth->randomize treat Daily Treatment (LIG 5mg/kg or Vehicle) randomize->treat measure Measure Tumor Volume Regularly treat->measure endpoint Endpoint: Excise & Weigh Tumor measure->endpoint analysis Histological & Molecular Analysis (Ki-67, CD31) endpoint->analysis

Workflow for anti-cancer drug testing in a xenograft model.

References

Application Notes and Protocols for (E)-Ligustilide Formulation Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

(E)-Ligustilide, a promising bioactive phthalide (B148349) compound, presents significant therapeutic potential across various disease models. However, its clinical translation is hampered by inherent physicochemical limitations, including poor aqueous solubility, instability, and low oral bioavailability. These application notes provide a comprehensive overview of advanced formulation strategies to overcome these challenges, complete with detailed experimental protocols and data to guide researchers in the development of effective this compound drug delivery systems.

Challenges in this compound Drug Delivery

This compound is characterized by a lipophilic nature and a structurally unstable lactone ring, making it susceptible to degradation and limiting its solubility in aqueous media.[1] This results in poor absorption from the gastrointestinal tract and rapid metabolism, leading to low systemic bioavailability.[2] To address these limitations, several advanced formulation strategies have been explored to enhance the solubility, stability, and pharmacokinetic profile of this compound.

Advanced Formulation Strategies and Comparative Pharmacokinetic Data

Several formulation approaches have demonstrated significant improvements in the oral bioavailability of this compound. These include nanoemulsions, cyclodextrin (B1172386) inclusion complexes, and polymeric nanoparticles. Below is a summary of the pharmacokinetic parameters of various formulations compared to the free drug.

FormulationActive CompoundDose (mg/kg)Cmax (ng/mL)Tmax (h)AUC (ng·h/mL)Absolute Bioavailability (%)Reference
Free LigustilideZ-Ligustilide50 (oral)6600.36-2.6[2]
Ligustilide Nanoemulsion (LIGNE)Z-Ligustilide20 (oral)Significantly Increased vs. LIG-Significantly Increased vs. LIGImproved[3]
Ligustilide-HP-β-CD Inclusion ComplexZ-Ligustilide50 (oral)---35.9
Free LigustilideZ-Ligustilide50 (oral)---7.5

Experimental Protocols

This section provides detailed protocols for the preparation and evaluation of this compound formulations.

Formulation Preparation Protocols

3.1.1. Protocol for Preparation of this compound Nanoemulsion

This protocol is based on the principles of high-energy emulsification.

Materials:

  • This compound

  • Oil phase (e.g., medium-chain triglycerides)

  • Surfactant (e.g., Tween 80)

  • Co-surfactant (e.g., Transcutol)

  • Deionized water

  • High-pressure homogenizer

Procedure:

  • Dissolve a specific amount of this compound in the oil phase to prepare the oil phase.

  • In a separate vessel, mix the surfactant and co-surfactant.

  • Add the oil phase containing this compound to the surfactant/co-surfactant mixture and stir until a clear solution is formed.

  • Slowly add deionized water to the oil-surfactant mixture under constant magnetic stirring to form a coarse emulsion.

  • Homogenize the coarse emulsion using a high-pressure homogenizer at a specified pressure and number of cycles to obtain a translucent nanoemulsion.

  • Characterize the nanoemulsion for particle size, polydispersity index (PDI), and zeta potential using dynamic light scattering (DLS).

3.1.2. Protocol for Preparation of this compound-Hydroxypropyl-β-Cyclodextrin (HP-β-CD) Inclusion Complex

This protocol utilizes the kneading method for complexation.

Materials:

  • This compound

  • Hydroxypropyl-β-cyclodextrin (HP-β-CD)

  • Ethanol (B145695)

  • Mortar and pestle

  • Lyophilizer

Procedure:

  • Weigh this compound and HP-β-CD in a 1:1 molar ratio.

  • Dissolve the this compound in a minimal amount of ethanol.

  • Place the HP-β-CD in a mortar and wet it with a small amount of ethanol.

  • Gradually add the ethanolic solution of this compound to the HP-β-CD in the mortar.

  • Knead the mixture thoroughly with the pestle to form a consistent paste. Add a few drops of ethanol if necessary to maintain the paste-like consistency.

  • Continue kneading for a specified period (e.g., 60 minutes).

  • The resulting paste is then lyophilized to remove the ethanol and water, yielding a dry powder of the inclusion complex.

  • The formation of the inclusion complex can be confirmed by techniques such as Fourier-transform infrared spectroscopy (FTIR), differential scanning calorimetry (DSC), and X-ray diffraction (XRD).

3.1.3. Protocol for Preparation of this compound Loaded PLGA-mPEG Nanoparticles

This protocol is based on the emulsification-solvent evaporation method.

Materials:

  • This compound

  • PLGA-mPEG copolymer

  • Dichloromethane (B109758) (DCM) or Ethyl Acetate

  • Poly(vinyl alcohol) (PVA) solution (e.g., 2% w/v)

  • Deionized water

  • Magnetic stirrer

  • Probe sonicator or high-speed homogenizer

  • Centrifuge

Procedure:

  • Dissolve a specific amount of this compound and PLGA-mPEG copolymer in an organic solvent like dichloromethane to form the organic phase.

  • Prepare an aqueous solution of PVA, which will act as the surfactant.

  • Add the organic phase to the aqueous phase under high-speed homogenization or probe sonication to form an oil-in-water (o/w) emulsion.

  • The emulsion is then stirred at room temperature for several hours to allow the organic solvent to evaporate, leading to the formation of nanoparticles.

  • The nanoparticles are collected by centrifugation, washed with deionized water to remove excess PVA, and then lyophilized for long-term storage.

  • Characterize the nanoparticles for size, PDI, zeta potential, drug loading, and encapsulation efficiency.

Formulation Evaluation Protocols

3.2.1. Protocol for In Vitro Drug Release Study

This protocol uses the dialysis bag method.

Materials:

  • This compound formulation

  • Dialysis membrane with an appropriate molecular weight cut-off (MWCO)

  • Phosphate buffered saline (PBS, pH 7.4) with a small percentage of a surfactant (e.g., Tween 80) to maintain sink conditions.

  • Shaking incubator or water bath

  • HPLC system for quantification

Procedure:

  • Accurately weigh a specific amount of the this compound formulation and disperse it in a known volume of release medium.

  • Transfer the dispersion into a dialysis bag and securely seal both ends.

  • Immerse the dialysis bag in a larger volume of release medium in a beaker or flask.

  • Place the setup in a shaking incubator or water bath maintained at 37°C with constant agitation.

  • At predetermined time intervals, withdraw a sample of the release medium from outside the dialysis bag and replace it with an equal volume of fresh, pre-warmed release medium.

  • Analyze the withdrawn samples for the concentration of this compound using a validated HPLC method.

  • Calculate the cumulative percentage of drug released over time.

3.2.2. Protocol for In Vivo Pharmacokinetic Study in Rats

Materials:

  • Male Sprague-Dawley or Wistar rats

  • This compound formulation and free this compound suspension

  • Oral gavage needles

  • Heparinized microcentrifuge tubes

  • Centrifuge

  • HPLC system for quantification

Procedure:

  • Fast the rats overnight with free access to water before the experiment.

  • Divide the rats into groups (e.g., control group receiving free this compound, and test groups receiving different formulations).

  • Administer the respective formulations orally via gavage at a predetermined dose.

  • At specified time points (e.g., 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours) after administration, collect blood samples from the tail vein or retro-orbital plexus into heparinized tubes.

  • Centrifuge the blood samples to separate the plasma.

  • Store the plasma samples at -80°C until analysis.

  • Extract this compound from the plasma samples using a suitable solvent extraction method.

  • Quantify the concentration of this compound in the plasma extracts using a validated HPLC method.

  • Calculate the pharmacokinetic parameters (Cmax, Tmax, AUC, etc.) using appropriate software.

3.2.3. Protocol for Cell Viability (MTT) Assay

This protocol is to assess the cytotoxicity of the formulations.

Materials:

  • Target cell line (e.g., cancer cells, neuronal cells)

  • 96-well plates

  • Cell culture medium

  • This compound formulations

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (B87167) (DMSO)

  • Microplate reader

Procedure:

  • Seed the cells in a 96-well plate at a specific density and allow them to adhere overnight.

  • Treat the cells with various concentrations of the this compound formulations and control solutions for a specified duration (e.g., 24, 48, or 72 hours).

  • After the treatment period, remove the medium and add fresh medium containing MTT solution to each well.

  • Incubate the plate at 37°C for 4 hours, allowing viable cells to convert MTT into formazan (B1609692) crystals.

  • Remove the MTT-containing medium and add DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Calculate the cell viability as a percentage of the untreated control.

3.2.4. Protocol for Western Blot Analysis of Signaling Pathways

This protocol provides a general framework for analyzing the activation of Nrf2, PI3K/Akt, and NF-κB pathways.

Materials:

  • Treated and untreated cell or tissue lysates

  • Protein assay kit (e.g., BCA)

  • SDS-PAGE gels

  • Electrophoresis and blotting apparatus

  • PVDF or nitrocellulose membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-Nrf2, anti-phospho-Akt, anti-Akt, anti-NF-κB p65)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Prepare protein lysates from cells or tissues treated with this compound formulations.

  • Determine the protein concentration of each lysate using a protein assay.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody overnight at 4°C.

  • Wash the membrane with TBST and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again and then add the chemiluminescent substrate.

  • Capture the signal using an imaging system and perform densitometric analysis to quantify the protein expression levels.

Visualization of Signaling Pathways and Experimental Workflows

Signaling Pathways Modulated by this compound

This compound exerts its therapeutic effects through the modulation of several key signaling pathways involved in inflammation, oxidative stress, and cell survival.

Ligustilide_Signaling_Pathways cluster_stimulus Cellular Stressors cluster_ligustilide This compound Action cluster_pathways Signaling Pathways cluster_nrf2 Nrf2 Pathway cluster_pi3k PI3K/Akt Pathway cluster_nfkb NF-κB Pathway ROS Oxidative Stress Keap1 Keap1 ROS->Keap1 Inflammation Inflammatory Stimuli IKK IKK Inflammation->IKK LIG This compound LIG->Keap1 inhibition PI3K PI3K LIG->PI3K activation LIG->IKK inhibition Nrf2 Nrf2 Keap1->Nrf2 inhibition ARE ARE Nrf2->ARE activation HO1 HO-1 ARE->HO1 transcription Antioxidant Antioxidant Response HO1->Antioxidant Akt Akt PI3K->Akt activation Apoptosis Apoptosis Akt->Apoptosis inhibition IkappaB IκBα IKK->IkappaB phosphorylation NFkB NF-κB IkappaB->NFkB inhibition ProInflammatory Pro-inflammatory Genes NFkB->ProInflammatory transcription

Caption: Signaling pathways modulated by this compound.

Experimental Workflow for Formulation Development and Evaluation

The following diagram outlines a logical workflow for the development and preclinical evaluation of an this compound formulation.

Formulation_Workflow cluster_formulation Formulation Development cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation Prep Formulation Preparation (e.g., Nanoemulsion, Inclusion Complex) Char Physicochemical Characterization (Size, PDI, Zeta, Encapsulation Efficiency) Prep->Char Release In Vitro Drug Release Char->Release Stability Stability Studies Char->Stability Cell_Viability Cell Viability Assay (MTT) Release->Cell_Viability Western_Blot_vitro Signaling Pathway Analysis (Western Blot) Cell_Viability->Western_Blot_vitro PK Pharmacokinetic Studies in Rats Efficacy Efficacy Studies in Disease Models PK->Efficacy Western_Blot_vivo Ex Vivo Signaling Pathway Analysis Efficacy->Western_Blot_vivo

Caption: Experimental workflow for this compound formulation.

Logical Relationship of this compound's Effects on Cellular Pathways

This diagram illustrates the interconnectedness of the signaling pathways affected by this compound, leading to its therapeutic effects.

Cellular_Effects_Logic cluster_pathways Cellular Pathways cluster_outcomes Therapeutic Outcomes LIG This compound Nrf2_Activation Nrf2 Activation LIG->Nrf2_Activation PI3K_Akt_Activation PI3K/Akt Activation LIG->PI3K_Akt_Activation NFkB_Inhibition NF-κB Inhibition LIG->NFkB_Inhibition Anti_Oxidative Anti-Oxidative Effects Nrf2_Activation->Anti_Oxidative Anti_Apoptotic Anti-Apoptotic Effects PI3K_Akt_Activation->Anti_Apoptotic Anti_Inflammatory Anti-Inflammatory Effects NFkB_Inhibition->Anti_Inflammatory

Caption: Logical flow of this compound's cellular effects.

References

Application Note: Quantification of (E)-Ligustilide in Plant Extracts via High-Performance Liquid Chromatography (HPLC)

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

(E)-Ligustilide is a significant bioactive phthalide (B148349) compound predominantly found in medicinal plants from the Apiaceae family, such as Angelica sinensis (Dong Quai) and Ligusticum chuanxiong.[1] These plants and their extracts, rich in ligustilide, have a long history of use in traditional medicine for various therapeutic purposes, including promoting blood circulation and alleviating pain.[1] Modern pharmacological studies have begun to validate these traditional uses, attributing anti-inflammatory, antioxidant, and neuroprotective properties to ligustilide.[1] Consequently, accurate and reliable quantification of this compound is crucial for the quality control of raw herbal materials, standardization of botanical extracts, and in the development of new therapeutic agents.

This application note details a robust and reproducible protocol for the quantification of this compound in plant extracts using High-Performance Liquid Chromatography (HPLC) with UV detection.

Experimental Protocols

1. Sample Preparation

Proper sample preparation is critical to ensure the accurate quantification of this compound. The following protocol outlines the steps for preparing plant extracts for HPLC analysis.

  • Drying and Pulverization: Plant material (e.g., roots of Angelica sinensis) should be thoroughly dried in a well-ventilated oven at a controlled temperature (e.g., 40-50°C) to a constant weight to minimize enzymatic degradation. The dried material is then pulverized into a fine powder (e.g., passing through a 45-mesh sieve) to increase the surface area for efficient extraction.[2]

  • Extraction:

    • Accurately weigh approximately 1.0 g of the powdered plant material into a conical flask.[2]

    • Add 10 mL of methanol (B129727) and sonicate for 60 minutes at 50°C.

    • The extraction process should be repeated three times with fresh methanol to ensure exhaustive extraction.

    • Combine the filtrates and concentrate the volume to 10 mL under a gentle stream of nitrogen gas.

    • Prior to HPLC injection, filter the extract through a 0.45-µm membrane filter to remove particulate matter.

2. HPLC Instrumentation and Conditions

A standard HPLC system equipped with a UV detector is suitable for this analysis. A reversed-phase HPLC method is commonly employed for the separation and quantification of this compound.

Parameter Condition
Column C18, 5 µm, 4.6 x 150 mm (e.g., Phenomenex Gemini)
Mobile Phase Acetonitrile (A) and 1% Acetic Acid in Water (B)
Gradient Elution A gradient program should be optimized for baseline separation.
Flow Rate 1.0 mL/min
Column Temperature 30°C
Injection Volume 10 µL
Detection Wavelength 321 nm (using a PDA detector) or 350 nm

3. Preparation of Standard Solutions and Calibration Curve

  • Stock Standard Solution: Accurately weigh a known amount of this compound reference standard and dissolve it in methanol to prepare a stock solution of a specific concentration (e.g., 1 mg/mL).

  • Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock solution with methanol to obtain a range of concentrations that bracket the expected concentration of this compound in the plant extracts.

  • Calibration Curve: Inject each working standard solution into the HPLC system and record the peak area. Construct a calibration curve by plotting the peak area against the corresponding concentration. The linearity of the calibration curve should be evaluated by the correlation coefficient (r²), which should be ≥ 0.999.

4. Quantification of this compound in Plant Extracts

Inject the prepared plant extract samples into the HPLC system. Identify the this compound peak based on the retention time of the standard. The concentration of this compound in the sample can be calculated using the regression equation of the calibration curve.

Data Presentation

The quantitative data for this compound in various plant extracts should be summarized in a clear and concise table for easy comparison.

Sample ID Plant Species Plant Part This compound Concentration (mg/g of dry weight) % RSD (n=3)
Sample 001Angelica sinensisRoot5.231.8
Sample 002Ligusticum chuanxiongRhizome3.892.1
Sample 003Angelica acutilobaRoot4.151.5

Method Validation

A comprehensive validation of the analytical method is essential to ensure its accuracy, precision, and reliability. The following parameters are typically evaluated:

Validation Parameter Typical Acceptance Criteria
Linearity (r²) ≥ 0.999
Limit of Detection (LOD) Signal-to-Noise Ratio ≥ 3
Limit of Quantification (LOQ) Signal-to-Noise Ratio ≥ 10
Precision (RSD%) Intra-day and Inter-day RSD ≤ 6%
Accuracy (Recovery %) 88.93% to 99.52%
Recovery 89.07% to 99.71%

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing plant_material Plant Material drying Drying plant_material->drying grinding Grinding drying->grinding extraction Ultrasonic Extraction grinding->extraction filtration Filtration extraction->filtration hplc_injection HPLC Injection filtration->hplc_injection separation Chromatographic Separation hplc_injection->separation detection UV Detection separation->detection peak_integration Peak Integration detection->peak_integration calibration_curve Calibration Curve peak_integration->calibration_curve quantification Quantification calibration_curve->quantification

Caption: Experimental workflow for this compound quantification.

logical_relationship cluster_input Inputs cluster_process Analytical Process cluster_output Outputs cluster_result Final Result plant_extract Plant Extract hplc HPLC System plant_extract->hplc standard This compound Standard standard->hplc chromatogram Chromatogram hplc->chromatogram peak_area Peak Area Data chromatogram->peak_area concentration Concentration of this compound peak_area->concentration

References

Application of (E)-Ligustilide in Alzheimer's Disease Research: Detailed Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

(E)-Ligustilide, a primary bioactive component isolated from the traditional Chinese herb Angelica sinensis (Dong Quai), has emerged as a promising therapeutic candidate in preclinical Alzheimer's disease (AD) research. This phthalide (B148349) compound readily crosses the blood-brain barrier and exhibits a range of neuroprotective effects, including anti-inflammatory, antioxidant, and anti-apoptotic properties.[1][2][3] These application notes provide a comprehensive overview of the use of this compound in AD models, detailing its mechanisms of action and providing standardized protocols for its investigation.

Mechanistic Insights into this compound's Neuroprotective Effects

This compound's therapeutic potential in AD stems from its multifaceted impact on the disease's complex pathophysiology. Key mechanisms of action include:

  • Anti-inflammatory Activity: this compound has been shown to suppress neuroinflammation by inhibiting the activation of microglia and reducing the production of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6.[4][5] This is achieved, in part, through the modulation of signaling pathways like the Toll-like receptor 4 (TLR4) and nuclear factor-kappa B (NF-κB) pathways.

  • Antioxidant Properties: The compound enhances the cellular antioxidant defense system by activating the Nrf2 pathway, which upregulates the expression of antioxidant enzymes like superoxide (B77818) dismutase (SOD) and glutathione (B108866) peroxidase (GSH-PX). This helps to mitigate the oxidative stress that is a key feature of AD.

  • Anti-apoptotic Effects: this compound protects neurons from apoptosis by modulating the PI3K/Akt signaling pathway. It has been observed to decrease the ratio of the pro-apoptotic protein Bax to the anti-apoptotic protein Bcl-2.

  • Modulation of Amyloid-β (Aβ) Pathology: Studies have shown that this compound can reduce the burden of Aβ plaques in the brain. It is believed to act as a potent enhancer of α-secretase (ADAM10), which promotes the non-amyloidogenic processing of the amyloid precursor protein (APP), leading to a decrease in Aβ production.

  • Regulation of Tau Phosphorylation: In animal models, this compound treatment has been associated with a reduction in hyperphosphorylated tau levels, another hallmark of AD.

  • Mitochondrial Protection: this compound has been found to improve mitochondrial function, which is often impaired in AD. It can regulate mitochondrial dynamics, reducing fission and promoting fusion.

Quantitative Data Summary

The following tables summarize key quantitative data from preclinical studies investigating the effects of this compound in various AD models.

Table 1: In Vivo Studies in AD Animal Models
Animal ModelTreatment Dose & DurationKey FindingsReference
APP/PS1 mice30 mg/kg/day for 14 weeksImproved memory, reduced Aβ levels and plaque burden, increased sAPPα and sKL levels.
APP/PS1 mice40 mg/kg/day for 8 weeksImproved spatial memory, decreased senile plaques, enhanced mitochondrial respiratory capacity, and less synaptic loss.
SAMP8 mice40 mg/kg/day for 8 weeksReduced Aβ1-42 accumulation, decreased p-Tau levels, and improved performance in Y-maze and passive avoidance tasks.
Rats with Aβ25-35 injection40 mg/kg/day for 15 daysAttenuated neuronal loss and Aβ-associated pathology, and improved performance in the Morris water maze.
Vascular Dementia Rats20 or 40 mg/kg/day for 4 weeksAmeliorated learning and memory deficits, and increased activities of CAT, SOD, and GSH-PX.
Table 2: In Vitro Studies
Cell ModelTreatment ConcentrationKey FindingsReference
Primary hippocampal neurons (OGD/R)1, 2, and 4 µMSignificantly attenuated cell apoptosis.
BV2 microglial cells (LPS-stimulated)Not specifiedDecreased mRNA expression of TNF-α, IL-1β, and IL-6 in a dose-dependent manner.
SH-SY5Y cells (transfected with RTP801)Not specifiedInhibited RTP801 expression and increased cell viability.

Experimental Protocols

The following are detailed protocols for key experiments commonly used to assess the efficacy of this compound in AD research.

Protocol 1: Morris Water Maze for Spatial Memory Assessment in Rodents

Objective: To evaluate the effect of this compound on spatial learning and memory in AD animal models.

Materials:

  • Circular water tank (120-150 cm in diameter)

  • Water made opaque with non-toxic white paint or milk powder

  • Submerged platform (10-15 cm in diameter)

  • Video tracking system and software

  • AD animal models (e.g., APP/PS1 mice) and wild-type controls

  • This compound solution and vehicle control

Procedure:

  • Acclimation: Allow animals to acclimate to the testing room for at least 1 hour before the experiment.

  • Treatment: Administer this compound or vehicle to the animals according to the predetermined dosage and schedule (e.g., 40 mg/kg daily via oral gavage for 8 weeks).

  • Spatial Acquisition Phase (Days 1-5): a. Fill the water tank with water (20-22°C) to a level that is 1-2 cm above the submerged platform. b. Divide the tank into four quadrants and place distinct visual cues on the walls around the tank. c. For each trial, gently place the mouse into the water facing the tank wall in one of the four starting positions. d. Allow the mouse to swim freely for 60 seconds to find the hidden platform. e. If the mouse fails to find the platform within 60 seconds, gently guide it to the platform and allow it to remain there for 15-20 seconds. f. Record the escape latency (time to find the platform) and swim path using the video tracking system. g. Perform four trials per day for each animal, with an inter-trial interval of at least 15 minutes.

  • Probe Trial (Day 6): a. Remove the platform from the tank. b. Place the mouse in the quadrant opposite to where the platform was located and allow it to swim for 60 seconds. c. Record the time spent in the target quadrant and the number of times the mouse crosses the former platform location.

  • Data Analysis: Analyze the escape latency during the acquisition phase and the time spent in the target quadrant during the probe trial using appropriate statistical methods (e.g., ANOVA).

Protocol 2: Western Blot Analysis for Protein Expression

Objective: To determine the effect of this compound on the expression levels of key proteins involved in AD pathology (e.g., APP, Aβ, p-Tau, ADAM10, Nrf2, NF-κB).

Materials:

  • Brain tissue homogenates or cell lysates

  • Protein extraction buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels and electrophoresis apparatus

  • PVDF membranes

  • Transfer buffer and apparatus

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (specific to the proteins of interest)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Protein Extraction: Homogenize brain tissue or lyse cells in ice-cold protein extraction buffer. Centrifuge to pellet cellular debris and collect the supernatant containing the protein lysate.

  • Protein Quantification: Determine the protein concentration of each sample using a BCA protein assay.

  • SDS-PAGE: Denature an equal amount of protein from each sample by boiling in Laemmli buffer. Separate the proteins by size using SDS-polyacrylamide gel electrophoresis.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane using a wet or semi-dry transfer system.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C with gentle agitation.

  • Washing: Wash the membrane three times with TBST for 10 minutes each.

  • Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.

  • Washing: Repeat the washing step.

  • Detection: Add the chemiluminescent substrate to the membrane and capture the signal using an imaging system.

  • Data Analysis: Quantify the band intensities using densitometry software and normalize to a loading control (e.g., β-actin or GAPDH).

Protocol 3: Cell Viability Assay (MTT Assay)

Objective: To assess the protective effect of this compound against neurotoxicity in vitro.

Materials:

  • Neuronal cell line (e.g., SH-SY5Y) or primary neurons

  • 96-well cell culture plates

  • Cell culture medium

  • This compound stock solution

  • Neurotoxic agent (e.g., Aβ oligomers)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or acidified isopropanol)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the neuronal cells in a 96-well plate at an appropriate density and allow them to adhere overnight.

  • Pre-treatment: Treat the cells with various concentrations of this compound for a specified period (e.g., 2 hours). Include a vehicle control group.

  • Induction of Neurotoxicity: Expose the cells to a neurotoxic agent (e.g., Aβ oligomers) for 24-48 hours. Include a control group without the neurotoxic agent.

  • MTT Incubation: Add MTT solution to each well and incubate for 4 hours at 37°C. The viable cells will reduce the yellow MTT to purple formazan (B1609692) crystals.

  • Solubilization: Remove the medium and add the solubilization solution to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the cell viability as a percentage of the control group and plot the results.

Visualizations

The following diagrams illustrate key signaling pathways and workflows related to the application of this compound in Alzheimer's disease research.

Ligustilide_Mechanism_of_Action cluster_apoptosis Anti-Apoptotic Effects LIG This compound TLR4 TLR4 LIG->TLR4 Inhibits Nrf2 Nrf2 LIG->Nrf2 Activates PI3K PI3K LIG->PI3K Activates ADAM10 ADAM10 (α-secretase) LIG->ADAM10 Enhances NFkB NF-κB TLR4->NFkB Activates Cytokines Pro-inflammatory Cytokines (TNF-α, IL-1β, IL-6) NFkB->Cytokines Induces Neuroprotection Neuroprotection & Cognitive Improvement ARE Antioxidant Response Element (ARE) Nrf2->ARE Binds to AntioxidantEnzymes Antioxidant Enzymes (SOD, GSH-PX) ARE->AntioxidantEnzymes Upregulates Akt Akt PI3K->Akt Activates BaxBcl2 ↓ Bax/Bcl-2 ratio Akt->BaxBcl2 Apoptosis Neuronal Apoptosis BaxBcl2->Apoptosis Inhibits APP APP ADAM10->APP Cleaves Abeta ↓ Aβ Production ADAM10->Abeta Reduces sAPPa ↑ sAPPα APP->sAPPa Non-amyloidogenic pathway APP->Abeta Amyloidogenic pathway Experimental_Workflow cluster_invitro In Vitro Studies cluster_invivo In Vivo Studies start Hypothesis: This compound ameliorates AD pathology and cognitive deficits cell_culture Neuronal Cell Culture (e.g., SH-SY5Y, primary neurons) start->cell_culture animal_model AD Animal Model (e.g., APP/PS1 mice) start->animal_model treatment_invitro This compound Treatment + Neurotoxic Insult (e.g., Aβ) cell_culture->treatment_invitro assays_invitro Cell Viability Assay (MTT) Western Blot ELISA for Cytokines treatment_invitro->assays_invitro outcome_invitro Assessment of Neuroprotection and Mechanistic Insights assays_invitro->outcome_invitro conclusion Conclusion: This compound demonstrates therapeutic potential for Alzheimer's Disease outcome_invitro->conclusion treatment_invivo This compound Administration (e.g., oral gavage) animal_model->treatment_invivo behavioral_tests Behavioral Testing (Morris Water Maze, Y-Maze) treatment_invivo->behavioral_tests biochemical_analysis Post-mortem Brain Analysis: - Histology (Plaque Load) - Western Blot (Protein Levels) - ELISA (Aβ levels) behavioral_tests->biochemical_analysis outcome_invivo Evaluation of Cognitive Improvement and Neuropathological Changes biochemical_analysis->outcome_invivo outcome_invivo->conclusion

References

(E)-Ligustilide as a Molecular Probe: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

(E)-Ligustilide (LIG), a primary bioactive component isolated from medicinal herbs such as Angelica sinensis and Ligusticum chuanxiong, has emerged as a versatile molecular probe for investigating a range of cellular signaling pathways implicated in inflammation, oxidative stress, and apoptosis. Its ability to covalently bind to specific protein targets and modulate key signaling cascades makes it a valuable tool for researchers in cell biology, pharmacology, and drug development. This document provides detailed application notes and experimental protocols for utilizing this compound to probe various signaling pathways.

Overview of this compound's Mechanism of Action

This compound exerts its biological effects by targeting multiple proteins and signaling pathways. Its major mechanisms of action include:

  • Activation of the Nrf2/HO-1 Pathway: this compound is a potent activator of the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, a master regulator of the antioxidant response.[1][2][3] This leads to the upregulation of downstream antioxidant enzymes like Heme Oxygenase-1 (HO-1).[2][3]

  • Modulation of Inflammatory Pathways: It inhibits the pro-inflammatory Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling pathways, reducing the expression of inflammatory mediators.

  • Interaction with the PI3K/Akt Pathway: this compound has been shown to activate the Phosphoinositide 3-kinase (PI3K)/Akt pathway, which is crucial for cell survival and anti-apoptotic effects.

  • Direct Protein Binding: Studies have identified direct binding targets of this compound, including GTP cyclohydrolase 1 (Gch1), Transient Receptor Potential Ankyrin 1 (TRPA1), and Early Growth Response 1 (EGR1).

Quantitative Data Summary

The following tables summarize the effective concentrations and dosages of this compound used in various experimental models.

Table 1: In Vitro Studies

Cell LineApplicationEffective ConcentrationObserved EffectReference
HUVECsProtection against IR1 µMIncreased cell viability, BH4 ratio, and NO production.
HUVECsAttenuation of vascular inflammationNot specifiedSuppressed monocyte adhesion and CAM expression.
EA.hy926Protection against oxidative stress100 µMUpregulated NRF2 and ARE-driven genes.
RAW264.7Anti-inflammatory activityNot specifiedInhibition of iNOS and COX-2 induction.
Primary Hippocampal NeuronsNeuroprotection (OGD/R model)1, 2, 4 µMReduced apoptosis, calcium influx, and ROS generation.

Table 2: In Vivo Studies

Animal ModelApplicationDosageRoute of AdministrationObserved EffectReference
Rats (IR-induced enteritis)Prevention of radiation enteritis20 or 60 mg/kg/dayIntraperitonealImproved intestinal perfusion and villus length.
Mice (APP/PS1 transgenic)Alzheimer's disease model40 mg/kg/day for 15 daysNot specifiedAttenuated neuronal loss and Aβ-associated pathology.
Ldlr-/- Mice (HFD-fed)Anti-atherosclerosis20 mg/kgNot specifiedRestrained atherosclerosis progression.
Rats (Soft tissue injury)Analgesic effectNot specifiedNot specifiedAmeliorated pain and attenuated oxidative stress.
Rats (CUMS-induced depression)Antidepressant-like effects10, 20, or 40 mg/kgIntraperitonealReversed depressive-like behaviors.

Signaling Pathway Diagrams

The following diagrams illustrate the key signaling pathways modulated by this compound.

Gch1_BH4_eNOS_Pathway LIG This compound Gch1 Gch1 LIG->Gch1 activates BH4 BH4 Gch1->BH4 synthesizes eNOS eNOS BH4->eNOS cofactor for NO NO eNOS->NO produces Vascular_Relaxation Vascular Relaxation NO->Vascular_Relaxation promotes Nrf2_HO1_Pathway LIG This compound Keap1 Keap1 LIG->Keap1 Nrf2 Nrf2 Keap1->Nrf2 ARE ARE Nrf2->ARE translocates & binds to HO1 HO-1 ARE->HO1 Antioxidant_Response Antioxidant Response HO1->Antioxidant_Response mediates PI3K_Akt_Pathway LIG This compound PI3K PI3K LIG->PI3K activates Akt Akt PI3K->Akt activates Bax Bax Akt->Bax inhibits Bcl2 Bcl-2 Akt->Bcl2 activates Apoptosis Apoptosis Bax->Apoptosis promotes Bcl2->Apoptosis inhibits Nrf2_Workflow Start Seed HUVECs Treat Treat with this compound (e.g., 100 µM) Start->Treat Induce_Stress Induce oxidative stress (optional, with t-BHP) Treat->Induce_Stress Harvest Harvest cells Induce_Stress->Harvest WB Western Blot for Nrf2, Keap1, HO-1 Harvest->WB IF Immunofluorescence for Nrf2 nuclear translocation Harvest->IF Luciferase ARE Luciferase Assay Harvest->Luciferase End Analyze Data WB->End IF->End Luciferase->End CETSA_Workflow Start Treat cells with This compound or vehicle Heat Heat cell lysates to a range of temperatures Start->Heat Centrifuge Centrifuge to separate soluble and aggregated proteins Heat->Centrifuge Collect Collect supernatant (soluble fraction) Centrifuge->Collect WB Western Blot for target protein (e.g., EGR1) Collect->WB Analyze Analyze protein stability across temperatures WB->Analyze End Determine thermal shift Analyze->End

References

Troubleshooting & Optimization

Technical Support Center: (E)-Ligustilide Stability in Aqueous Solutions

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Research on the stability of Ligustilide has predominantly focused on the (Z)-isomer. Available literature indicates that (E)-Ligustilide is inherently more unstable than (Z)-Ligustilide, and currently, there are no established methods for its stabilization.[1] This guide provides information primarily based on data for (Z)-Ligustilide, which can offer insights into the general instability of the molecule. Researchers working with this compound should consider its heightened instability in their experimental design.

Frequently Asked Questions (FAQs)

Q1: Why is my this compound solution unstable in aqueous media?

A1: Ligustilide, as a molecular class, is known for its poor stability in aqueous solutions.[2] This instability is attributed to its chemical structure, which is susceptible to degradation through several mechanisms, including isomerization (conversion between E and Z forms), oxidation, and hydrolysis.[1] Factors such as exposure to light, elevated temperature, oxygen, and non-neutral pH can accelerate this degradation.[2] The (E)-isomer is reported to be even less stable than the more commonly studied (Z)-isomer.[1]

Q2: What are the primary degradation products of Ligustilide?

A2: When Ligustilide degrades, it can form several byproducts. The main degradation pathways are oxidation, hydrolysis, and isomerization. For (Z)-Ligustilide, identified degradation products include senkyunolide I, senkyunolide H, (E)-6, 7-trans-dihydroxyligustilide, and (Z)-6, 7-epoxyligustilide.

Q3: How can I minimize the degradation of my Ligustilide sample during storage and experiments?

A3: To minimize degradation, it is recommended to store pure Ligustilide under sealed conditions, protected from light, at a low temperature of -20°C, and within a pH range of 5.8–7.4. For experimental use, preparing fresh solutions and minimizing exposure to harsh conditions is crucial.

Q4: Are there any methods to improve the stability of Ligustilide in aqueous solutions?

A4: Yes, several methods have been shown to improve the stability of (Z)-Ligustilide, which may have some relevance for the (E)-isomer. These include:

  • Encapsulation: Using cyclodextrins (e.g., hydroxypropyl-β-cyclodextrin) or formulating it into nanoemulsions or liposomes can protect the molecule from the aqueous environment.

  • Use of Co-solvents and Antioxidants: A suitable vehicle for (Z)-Ligustilide has been identified that contains 1.5% Tween-80, 0.3% Vitamin C (as an antioxidant), and 20% propylene (B89431) glycol (as a co-solvent). This formulation was predicted to have a shelf-life of over 1.77 years at 25°C.

Troubleshooting Guides

Problem: Rapid loss of active compound in my aqueous solution of this compound.

Possible Cause Troubleshooting Steps
Exposure to Light Store stock solutions and experimental samples in amber vials or cover them with aluminum foil to protect from light.
High Temperature Prepare and handle solutions at room temperature or on ice whenever possible. Store stock solutions at -20°C or lower.
Unfavorable pH Ensure the pH of your aqueous solution is between 5.8 and 7.4 for optimal stability.
Oxidation Degas your solvent before preparing the solution. Consider adding an antioxidant like Vitamin C to the formulation.

Problem: Inconsistent results in biological assays.

Possible Cause Troubleshooting Steps
Degradation of this compound Prepare fresh solutions for each experiment. If possible, quantify the concentration of this compound before and after the experiment to assess degradation.
Formation of active degradation products Be aware that degradation products may have their own biological activity, which could interfere with your results.
Low Bioavailability For in vivo studies, consider using a formulation designed to improve stability and bioavailability, such as a nanoemulsion or cyclodextrin (B1172386) complex.

Data Presentation

Table 1: Factors Affecting (Z)-Ligustilide Stability and Improvement Strategies

FactorEffect on StabilityImprovement Strategy
Temperature Increased temperature accelerates degradation.Store at low temperatures (-20°C).
Light Exposure to light, especially UV, causes significant degradation.Protect from light using amber vials or foil.
pH Stability is optimal in a slightly acidic to neutral pH range (5.8-7.4).Buffer the aqueous solution to maintain a stable pH.
Oxygen Oxygen contributes to oxidative degradation.Use degassed solvents and consider adding antioxidants.
Aqueous Environment Promotes hydrolysis.Use encapsulation techniques (cyclodextrins, nanoemulsions) or co-solvents.

Experimental Protocols

Protocol 1: Preparation of (Z)-Ligustilide-Hydroxypropyl-β-Cyclodextrin (HP-β-CD) Inclusion Complex

This protocol is based on the kneading method and is designed to enhance the stability of (Z)-Ligustilide.

Materials:

  • (Z)-Ligustilide

  • Hydroxypropyl-β-cyclodextrin (HP-β-CD)

  • Ethanol (B145695)

  • Mortar and pestle

  • Lyophilizer

Procedure:

  • Weigh (Z)-Ligustilide and HP-β-CD in a 1:1 molar ratio.

  • Dissolve the (Z)-Ligustilide in a minimal amount of ethanol.

  • Place the HP-β-CD in a mortar and wet it with a small amount of ethanol.

  • Gradually add the (Z)-Ligustilide solution to the HP-β-CD in the mortar.

  • Knead the mixture thoroughly with the pestle to form a consistent paste. Add drops of ethanol as needed to maintain the paste-like consistency.

  • Freeze the resulting paste and then lyophilize it to obtain a dry powder of the inclusion complex.

Protocol 2: Preparation of a (Z)-Ligustilide Nanoemulsion

This protocol outlines a general method for preparing an oil-in-water (O/W) nanoemulsion.

Materials:

  • (Z)-Ligustilide (as the oil phase)

  • Surfactant (e.g., Tween 80)

  • Co-surfactant (e.g., Transcutol P)

  • Deionized water

  • High-speed homogenizer or sonicator

Procedure:

  • Preparation of the Oil Phase: Dissolve (Z)-Ligustilide in the co-surfactant.

  • Preparation of the Aqueous Phase: Dissolve the surfactant in deionized water.

  • Formation of the Nanoemulsion: Slowly add the oil phase to the aqueous phase while continuously stirring.

  • Homogenization: Subject the resulting mixture to high-speed homogenization or sonication to reduce the droplet size to the nano-range. The specific parameters (speed, time) will need to be optimized for your system.

Mandatory Visualization

Below are diagrams illustrating key concepts related to this compound.

cluster_degradation Degradation Pathways Ligustilide Ligustilide Isomerization Isomerization Ligustilide->Isomerization Light, Heat Oxidation Oxidation Ligustilide->Oxidation Oxygen Hydrolysis Hydrolysis Ligustilide->Hydrolysis Water Degradation_Products Degradation Products Isomerization->Degradation_Products Oxidation->Degradation_Products Hydrolysis->Degradation_Products

Caption: Degradation pathways of Ligustilide in aqueous solution.

cluster_workflow Experimental Workflow for Stabilization Start Start Prepare_Aqueous_Solution Prepare Aqueous Solution of this compound Start->Prepare_Aqueous_Solution Assess_Stability Assess Initial Stability (e.g., HPLC) Prepare_Aqueous_Solution->Assess_Stability Apply_Stabilization Apply Stabilization Method (e.g., Encapsulation) Assess_Stability->Apply_Stabilization Assess_Improved_Stability Assess Improved Stability (e.g., HPLC over time) Apply_Stabilization->Assess_Improved_Stability End End Assess_Improved_Stability->End

Caption: A logical workflow for testing stabilization methods.

cluster_pathway Ligustilide and the NF-κB Signaling Pathway Ligustilide Ligustilide IKK IKK Phosphorylation Ligustilide->IKK IκBα_Degradation IκBα Degradation IKK->IκBα_Degradation NFκB_Activation NF-κB Activation (p65/p50 translocation) IκBα_Degradation->NFκB_Activation Inflammatory_Genes Pro-inflammatory Gene Expression NFκB_Activation->Inflammatory_Genes

References

Overcoming poor solubility of (E)-Ligustilide in experiments

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for (E)-Ligustilide. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) regarding the experimental use of this compound, with a focus on overcoming its poor solubility.

Frequently Asked Questions (FAQs)

Q1: Why does my this compound precipitate out of solution during my experiment?

A1: this compound is a lipophilic compound with poor aqueous solubility. Precipitation commonly occurs when a concentrated stock solution (usually in an organic solvent like DMSO) is diluted into an aqueous buffer or cell culture medium. This is due to the drastic change in solvent polarity, which reduces the solubility of the compound. Using appropriate co-solvents, cyclodextrins, or nanoformulations can help maintain its solubility in aqueous environments.

Q2: What is the maximum concentration of this compound I can achieve in an aqueous solution?

A2: Achieving a high concentration of this compound in a purely aqueous solution is challenging. However, by using solubility enhancement techniques, significantly higher concentrations can be reached. For instance, with a co-solvent system of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline, a clear solution of at least 2.5 mg/mL can be prepared.[1] Similarly, forming an inclusion complex with 20% SBE-β-CD in saline allows for a concentration of at least 2.08 mg/mL.[2]

Q3: Can I heat or sonicate my this compound solution to aid dissolution?

A3: Yes, gentle heating and/or sonication can be used to aid the dissolution of this compound, especially if precipitation occurs during the preparation of a solution with co-solvents.[2] However, it is crucial to be cautious with temperature, as this compound is a natural product and may be susceptible to degradation at high temperatures. It is recommended to use the mildest effective conditions.

Q4: What are the best practices for storing this compound stock solutions?

A4: this compound is sensitive to light and temperature.[3] Stock solutions, especially in organic solvents like DMSO, should be stored at -20°C or -80°C and protected from light.[3] It is also advisable to prepare fresh working solutions for in vivo experiments on the day of use. For in vitro assays, aliquot stock solutions into smaller volumes to avoid repeated freeze-thaw cycles.

Troubleshooting Guides

Issue 1: Precipitation upon dilution of DMSO stock solution in aqueous media.

Cause: Rapid change in solvent polarity.

Solutions:

  • Stepwise Dilution: Instead of a single large dilution, add the aqueous medium to the DMSO stock solution gradually while vortexing.

  • Use of Co-solvents: Prepare a working solution containing co-solvents like PEG300 and a surfactant like Tween-80 to maintain solubility.

  • Inclusion Complexation: For a more stable solution, consider preparing an inclusion complex of this compound with a modified cyclodextrin (B1172386) such as Hydroxypropyl-β-cyclodextrin (HP-β-CD).

Issue 2: Low bioavailability in in vivo experiments.

Cause: Poor absorption due to low aqueous solubility and potential degradation.

Solutions:

  • Co-solvent Formulation: Use a vehicle containing co-solvents like PEG300, Tween-80, and saline for administration.

  • Cyclodextrin Inclusion Complexes: Complexation with HP-β-CD has been shown to significantly enhance the oral bioavailability of Ligustilide.

  • Nanoemulsion Formulation: Encapsulating this compound in a nanoemulsion can improve its absorption and bioavailability.

Quantitative Data Summary

Table 1: Solubility of this compound in Various Solvents

SolventSolubilityReference(s)
Dimethyl Sulfoxide (B87167) (DMSO)≥16.45 mg/mL
Ethanol (B145695) (EtOH)≥42 mg/mL (miscible)
Methanol30 mg/mL
WaterInsoluble

Table 2: Achievable Concentrations with Solubility Enhancement Techniques

MethodCompositionAchievable ConcentrationReference(s)
Co-solvent System10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline≥ 2.5 mg/mL
Cyclodextrin Inclusion Complex10% DMSO, 90% (20% SBE-β-CD in Saline)≥ 2.08 mg/mL
Oil-based Formulation10% DMSO, 90% Corn Oil≥ 2.08 mg/mL

Experimental Protocols

Protocol 1: Preparation of this compound Solution using a Co-solvent System

This protocol describes the preparation of a 1 mL working solution at a concentration of 2.5 mg/mL.

Materials:

  • This compound powder

  • Dimethyl sulfoxide (DMSO), sterile

  • Polyethylene glycol 300 (PEG300), sterile

  • Tween-80, sterile

  • Saline (0.9% NaCl), sterile

  • Sterile microcentrifuge tubes or vials

  • Vortex mixer

  • Sonicator (optional)

Procedure:

  • Prepare a 25 mg/mL stock solution of this compound in DMSO.

    • Weigh 25 mg of this compound powder and dissolve it in 1 mL of sterile DMSO.

    • Vortex thoroughly. If necessary, use a sonicator to ensure complete dissolution.

  • Prepare the working solution.

    • In a sterile vial, add 400 µL of PEG300.

    • Add 100 µL of the 25 mg/mL this compound stock solution to the PEG300.

    • Vortex until the solution is clear and homogenous.

    • Add 50 µL of Tween-80 to the mixture and vortex again.

    • Slowly add 450 µL of sterile saline to the vial while vortexing to bring the final volume to 1 mL.

  • Final Inspection:

    • Visually inspect the final solution for any signs of precipitation. If precipitation is observed, gentle warming or sonication may be used to redissolve the compound.

    • It is recommended to use this formulation fresh on the day of the experiment.

Protocol 2: Preparation of this compound-HP-β-Cyclodextrin Inclusion Complex by Kneading Method

This protocol is adapted for preparing a 1:1 molar ratio inclusion complex of this compound and Hydroxypropyl-β-cyclodextrin (HP-β-CD).

Materials:

  • This compound

  • Hydroxypropyl-β-cyclodextrin (HP-β-CD)

  • Ethanol

  • Mortar and pestle

  • Lyophilizer (freeze-dryer)

Procedure:

  • Molar Ratio Calculation:

    • Determine the molar amounts of this compound (Molecular Weight: ~190.24 g/mol ) and HP-β-CD (average Molecular Weight: ~1380 g/mol ) needed for a 1:1 molar ratio.

  • Preparation of the Complex:

    • Accurately weigh the calculated amounts of this compound and HP-β-CD.

    • Dissolve the this compound in a minimal amount of ethanol.

    • Place the HP-β-CD powder in a mortar and wet it with a small amount of ethanol.

    • Gradually add the this compound solution to the HP-β-CD in the mortar.

    • Knead the mixture thoroughly with the pestle to form a homogenous paste. Add a few drops of ethanol during kneading if necessary to maintain a paste-like consistency.

  • Drying the Complex:

    • The resulting paste is then lyophilized (freeze-dried) to remove the ethanol and any residual water, yielding a solid powder of the inclusion complex.

  • Characterization (Optional):

    • The formation of the inclusion complex can be confirmed by techniques such as UV-Vis spectroscopy, Differential Scanning Calorimetry (DSC), or Fourier Transform Infrared (FTIR) spectroscopy.

Protocol 3: Preparation of this compound Nanoemulsion by High-Pressure Homogenization

This is a general protocol that can be optimized for specific experimental needs.

Materials:

  • This compound

  • Oil phase (e.g., soybean oil, medium-chain triglycerides)

  • Surfactant (e.g., Tween 80)

  • Co-surfactant (e.g., Transcutol, ethanol)

  • Purified water

  • High-pressure homogenizer

  • Magnetic stirrer

Procedure:

  • Phase Preparation:

    • Oil Phase: Dissolve the desired amount of this compound in the selected oil.

    • Aqueous Phase: Dissolve the surfactant and co-surfactant in purified water.

  • Pre-emulsion Formation:

    • Heat both the oil and aqueous phases to approximately 60-70°C.

    • Slowly add the oil phase to the aqueous phase while stirring vigorously with a magnetic stirrer to form a coarse pre-emulsion.

  • Homogenization:

    • Pass the pre-emulsion through a high-pressure homogenizer.

    • Typical parameters can range from 500 to 1500 bar for 3 to 10 cycles. The optimal pressure and number of cycles should be determined experimentally to achieve the desired particle size and polydispersity index (PDI).

  • Cooling and Characterization:

    • Cool the resulting nanoemulsion to room temperature.

    • Characterize the nanoemulsion for particle size, PDI, zeta potential, and encapsulation efficiency.

Signaling Pathways and Experimental Workflows

This compound has been shown to modulate several key signaling pathways involved in inflammation, oxidative stress, and cell survival.

experimental_workflow cluster_prep Preparation of this compound cluster_methods Solubility Enhancement cluster_application Experimental Application cluster_analysis Data Analysis LIG_powder This compound Powder Solubilization Solubilization Method LIG_powder->Solubilization CoSolvent Co-solvent System Solubilization->CoSolvent e.g., DMSO, PEG300, Tween-80 Cyclodextrin Cyclodextrin Inclusion Solubilization->Cyclodextrin e.g., HP-β-CD Nanoemulsion Nanoemulsion Solubilization->Nanoemulsion e.g., High-Pressure Homogenization Working_Solution Working Solution CoSolvent->Working_Solution Cyclodextrin->Working_Solution Nanoemulsion->Working_Solution In_Vitro In Vitro Assay (Cell Culture) Working_Solution->In_Vitro In_Vivo In Vivo Model (Animal Study) Working_Solution->In_Vivo Data_Analysis Analysis of Results In_Vitro->Data_Analysis In_Vivo->Data_Analysis

Figure 1. General experimental workflow for using this compound.

NFkB_Pathway cluster_nucleus LPS Inflammatory Stimulus (e.g., LPS) IKK IKK LPS->IKK Activates LIG This compound LIG->IKK Inhibits IkBa IκBα IKK->IkBa Phosphorylates IKK->IkBa Leads to Degradation NFkB NF-κB (p65/p50) IkBa->NFkB Inhibits NFkB_nuc NF-κB NFkB->NFkB_nuc Translocates Nucleus Nucleus Genes Pro-inflammatory Gene Expression (iNOS, COX-2) NFkB_nuc->Genes Induces

Figure 2. This compound inhibits the NF-κB signaling pathway.

MAPK_Pathway cluster_p38 p38 MAPK cluster_ERK ERK Pathway cluster_JNK JNK Pathway Stimulus Cellular Stress/ Growth Factors p38 p38 Stimulus->p38 Activates ERK ERK Stimulus->ERK Activates JNK JNK Stimulus->JNK Activates LIG This compound LIG->p38 Inhibits Phosphorylation LIG->ERK Inhibits Phosphorylation LIG->JNK Inhibits Phosphorylation Downstream Downstream Targets (Transcription Factors, Enzymes) p38->Downstream ERK->Downstream JNK->Downstream

Figure 3. This compound inhibits MAPK signaling pathways.

Nrf2_Pathway cluster_nucleus LIG This compound Keap1 Keap1 LIG->Keap1 Induces conformational change Nrf2 Nrf2 LIG->Nrf2 Promotes Dissociation Keap1->Nrf2 Promotes Degradation Nrf2_nuc Nrf2 Nrf2->Nrf2_nuc Translocates Nucleus Nucleus ARE ARE (Antioxidant Response Element) Nrf2_nuc->ARE Binds to Genes Antioxidant Gene Expression (HO-1, NQO1) ARE->Genes Induces

Figure 4. This compound activates the Nrf2/HO-1 signaling pathway.

PI3K_Akt_Pathway LIG This compound PI3K PI3K LIG->PI3K Activates Akt Akt PI3K->Akt Phosphorylates pAkt p-Akt (Active) Downstream Downstream Effectors (e.g., Bad, Caspase-9) pAkt->Downstream Inhibits pro-apoptotic proteins Survival Cell Survival & Anti-apoptosis Downstream->Survival Promotes

Figure 5. This compound promotes cell survival via the PI3K/Akt pathway.

ER_Stress_Pathway Stress ER Stress (e.g., Aβ peptide) GRP78 GRP78 Stress->GRP78 Activates LIG This compound LIG->GRP78 Inhibits PERK PERK LIG->PERK Inhibits CHOP CHOP LIG->CHOP Inhibits GRP78->PERK Activates PERK->CHOP Induces Apoptosis Apoptosis CHOP->Apoptosis Promotes

References

Technical Support Center: Optimizing (E)-Ligustilide Dosage for In Vivo Studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing (E)-Ligustilide dosage for in vivo studies. It includes troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and summaries of quantitative data to facilitate experimental design and execution.

Frequently Asked Questions (FAQs)

Q1: What is a typical starting dose for this compound in in vivo studies?

A1: The optimal dose of this compound can vary significantly depending on the animal model, the disease condition, and the route of administration. Based on published studies, dosages for different administration routes typically fall within the following ranges:

  • Intraperitoneal (i.p.) injection: 20-60 mg/kg per day has been used in rat models of radiation enteritis.

  • Intravenous (i.v.) injection: Doses around 60 mg/kg have been used in mouse models of inflammatory pain.

  • Oral gavage/Intragastric administration: Dosages ranging from 20-80 mg/kg per day have been reported in rat and mouse models of vascular dementia and Alzheimer's disease.[1][2]

It is crucial to conduct a pilot study with a dose-response analysis to determine the most effective and non-toxic dose for your specific experimental setup.

Q2: What is the oral bioavailability of this compound?

A2: this compound has very low oral bioavailability, estimated to be around 2.6% in rats. This is primarily due to extensive first-pass metabolism in the liver.[3][4] This poor bioavailability should be a key consideration when designing oral administration studies, and higher doses may be required to achieve therapeutic concentrations compared to parenteral routes.

Q3: What are suitable vehicle solutions for administering this compound?

A3: The choice of vehicle is critical due to the lipophilic nature of this compound. For in vitro studies, it is often dissolved in dimethyl sulfoxide (B87167) (DMSO). For in vivo administration, this stock solution is typically diluted. Common vehicle solutions include:

  • Intravenous/Intraperitoneal injection: Saline, phosphate-buffered saline (PBS), or a mixture of DMSO and saline. It is imperative to ensure the final concentration of DMSO is low (typically <1%) to avoid toxicity. Some studies have used a nanoemulsion to improve solubility and bioavailability.

  • Oral gavage: Corn oil or a suspension in a solution containing a small percentage of Tween 80 or carboxymethylcellulose to aid in emulsification.

Q4: How stable is this compound in solution?

A4: this compound is known to be unstable, particularly the E-isomer. It is sensitive to light, temperature, and pH. Solutions should be prepared fresh before each use and protected from light. The stability can be a significant variable in experiments, so consistent handling is essential.

Troubleshooting Guides

Issue Potential Cause(s) Recommended Solution(s)
Low or no observable effect of this compound Inadequate dosage due to low bioavailability (especially with oral administration).- Increase the dosage based on a pilot dose-response study.- Consider a different route of administration with higher bioavailability (e.g., intraperitoneal or intravenous).- Utilize a formulation to enhance bioavailability, such as a nanoemulsion or complex with hydroxypropyl-β-cyclodextrin.[3]
Instability of this compound leading to degradation.- Prepare solutions fresh before each administration.- Protect solutions from light and store at an appropriate temperature.- Verify the purity and integrity of your this compound compound.
Improper vehicle solution leading to poor solubility and absorption.- Ensure the vehicle is appropriate for the lipophilic nature of the compound.- For injections, ensure complete dissolution and consider using a co-solvent system (e.g., DMSO/saline) with a non-toxic final DMSO concentration.
Toxicity or adverse effects in animals Dosage is too high.- Reduce the dosage.- Conduct a thorough dose-finding study to establish the maximum tolerated dose (MTD).
Toxicity of the vehicle solution.- If using co-solvents like DMSO, ensure the final concentration is well below toxic levels (e.g., <1% for in vivo use).- Run a vehicle-only control group to assess any effects of the vehicle itself.
High variability in experimental results Inconsistent dosing technique or formulation.- Ensure accurate and consistent administration volumes and techniques.- Prepare the dosing solution as a single batch for each experiment to minimize variability.
Degradation of this compound over the course of the experiment.- Prepare fresh solutions at regular intervals for long-term studies.
Differences in animal metabolism or disease model severity.- Ensure a homogenous group of animals in terms of age, weight, and health status.- Standardize the induction of the disease model to minimize variability in severity.

Quantitative Data Summary

Table 1: Summary of this compound Dosages in Various In Vivo Models

Animal Model Disease/Condition Route of Administration Dosage Duration Observed Effects Reference
RatRadiation EnteritisIntraperitoneal (i.p.)20 or 60 mg/kg/day3 weeksImproved intestinal villus length and blood perfusion.
RatVascular DementiaIntragastric gavage20 or 40 mg/kg/day4 weeksAmeliorated learning and memory deficits.
RatChronic Cerebral HypoperfusionOral80 mg/kg/day7 daysAlleviated brain damage and improved cognitive function.
MouseAlzheimer's Disease (APP/PS1)Intragastric gavage40 mg/kg/day8 weeksImproved spatial memory.
MouseInflammatory Pain (CFA-induced)Intravenous (i.v.)60 mg/kg/day4 daysAttenuated mechanical allodynia and thermal hyperalgesia.
RatSpinal Cord InjuryNot specifiedNot specifiedNot specifiedPromoted functional recovery.

Detailed Experimental Protocols

Protocol 1: Induction of Radiation Enteritis in a Rat Model

This protocol is based on methodologies aimed at studying the protective effects of this compound against radiation-induced intestinal injury.

Materials:

  • Male Sprague-Dawley rats (200-250 g)

  • This compound

  • Vehicle solution (e.g., sterile saline with a minimal, non-toxic percentage of a solubilizing agent like DMSO)

  • Anesthetic (e.g., pentobarbital (B6593769) sodium)

  • Medical linear accelerator or other suitable radiation source

Procedure:

  • Animal Acclimatization: Acclimate rats to the housing conditions for at least one week before the experiment.

  • Anesthesia: Anesthetize the rats using an appropriate anesthetic agent to ensure they remain immobile during irradiation.

  • Irradiation:

    • Position the rat to expose the abdominal region to the radiation source.

    • Shield the rest of the body to minimize systemic radiation exposure.

    • Deliver a single dose of ionizing radiation to the abdomen. A dose of 10 Gy is often used to induce significant intestinal injury.

  • This compound Administration:

    • Prepare the this compound solution fresh daily.

    • For intraperitoneal injection, administer the selected dose (e.g., 20 or 60 mg/kg) once daily, starting from the day of irradiation and continuing for the duration of the study (e.g., 3 weeks).

    • A control group should receive the vehicle solution only.

  • Monitoring and Assessment:

    • Monitor the rats daily for changes in body weight, stool consistency, and general health.

    • At the end of the study period, euthanize the animals and collect intestinal tissue (e.g., jejunum) for histological analysis (e.g., H&E staining to measure villus length) and biochemical assays (e.g., Western blot for signaling pathway proteins).

    • Intestinal blood perfusion can be assessed using techniques like laser Doppler perfusion imaging.

Protocol 2: Transient Middle Cerebral Artery Occlusion (tMCAO) in a Mouse Model

This protocol describes a common method for inducing focal cerebral ischemia to study the neuroprotective effects of this compound.

Materials:

  • Male C57BL/6 mice (20-25 g)

  • This compound

  • Vehicle solution (e.g., for intragastric administration)

  • Anesthetic (e.g., isoflurane)

  • Surgical microscope

  • Monofilament suture (e.g., 6-0 nylon) with a coated tip

  • Microvascular clips

  • Laser Doppler flowmeter

Procedure:

  • Animal Preparation: Anesthetize the mouse and maintain its body temperature at 37°C.

  • Surgical Procedure:

    • Make a midline neck incision to expose the common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA).

    • Ligate the distal end of the ECA.

    • Temporarily clamp the CCA and ICA.

    • Make a small incision in the ECA stump.

    • Introduce the monofilament through the ECA into the ICA to occlude the origin of the middle cerebral artery (MCA). Successful occlusion is confirmed by a significant drop in cerebral blood flow as measured by the laser Doppler flowmeter.

  • Occlusion and Reperfusion:

    • Maintain the occlusion for a specific duration (e.g., 60-90 minutes).

    • Withdraw the filament to allow for reperfusion of the MCA territory.

  • This compound Administration:

    • Administer this compound or vehicle via the desired route (e.g., intragastric gavage) at the onset of reperfusion or as per the experimental design.

  • Neurological Assessment and Infarct Volume Measurement:

    • Evaluate neurological deficits at various time points post-surgery using a standardized scoring system.

    • At the end of the experiment (e.g., 24 or 72 hours), euthanize the mice and harvest the brains.

    • Determine the infarct volume by staining brain slices with 2,3,5-triphenyltetrazolium chloride (TTC).

Signaling Pathways and Visualizations

This compound exerts its therapeutic effects by modulating several key signaling pathways. Below are diagrams illustrating these pathways.

Gch1/BH4/eNOS Pathway

This pathway is crucial for maintaining endothelial function and vascular health. This compound has been shown to upregulate this pathway, leading to increased nitric oxide (NO) production and improved blood flow.

Gch1_BH4_eNOS_Pathway Ligustilide This compound Gch1 Gch1 (GTP cyclohydrolase 1) Ligustilide->Gch1 Upregulates BH4 BH4 (Tetrahydrobiopterin) Gch1->BH4 Increases synthesis eNOS_coupled Coupled eNOS BH4->eNOS_coupled Promotes coupling eNOS_uncoupled Uncoupled eNOS BH4->eNOS_uncoupled Prevents NO Nitric Oxide (NO) eNOS_coupled->NO L-Arginine to L-Citrulline Superoxide Superoxide (O2-) eNOS_uncoupled->Superoxide Produces L_Arginine L-Arginine Vasodilation Vasodilation (Improved Blood Flow) NO->Vasodilation Leads to Endothelial_Dysfunction Endothelial Dysfunction Superoxide->Endothelial_Dysfunction Contributes to

Caption: this compound's activation of the Gch1/BH4/eNOS pathway.

Nrf2/HO-1 Pathway

This compound can activate the Nrf2/HO-1 pathway, a key cellular defense mechanism against oxidative stress. This activation leads to the expression of antioxidant enzymes, thereby protecting cells from damage.

Nrf2_HO1_Pathway Ligustilide This compound Keap1_Nrf2 Keap1-Nrf2 Complex (Cytoplasm) Ligustilide->Keap1_Nrf2 Promotes dissociation ROS Oxidative Stress (e.g., ROS) ROS->Keap1_Nrf2 Inhibits Keap1 Cell_Protection Cellular Protection (Anti-inflammatory, Antioxidant) ROS->Cell_Protection Mitigates damage Nrf2 Nrf2 (Nucleus) Keap1_Nrf2->Nrf2 Nrf2 translocates ARE ARE (Antioxidant Response Element) Nrf2->ARE Binds to HO1 HO-1 & Other Antioxidant Enzymes ARE->HO1 Upregulates expression HO1->Cell_Protection Leads to

Caption: this compound-mediated activation of the Nrf2/HO-1 antioxidant pathway.

PI3K/Akt Pathway

The PI3K/Akt signaling pathway is a critical regulator of cell survival and apoptosis. This compound has been shown to activate this pathway, leading to neuroprotective effects by inhibiting apoptosis.

PI3K_Akt_Pathway Ligustilide This compound PI3K PI3K Ligustilide->PI3K Activates Akt Akt (PKB) PI3K->Akt Activates (phosphorylates) Bax Bax (Pro-apoptotic) Akt->Bax Inhibits Bcl2 Bcl-2 (Anti-apoptotic) Akt->Bcl2 Upregulates Caspase3 Caspase-3 (Executioner Caspase) Bax->Caspase3 Activates Bcl2->Bax Inhibits Cell_Survival Cell Survival Bcl2->Cell_Survival Promotes Apoptosis Apoptosis Caspase3->Apoptosis Executes

Caption: Neuroprotective effect of this compound via the PI3K/Akt signaling pathway.

SIRT1/IRE1α/XBP1s/CHOP Pathway

In the context of vascular dementia, this compound has been found to modulate the SIRT1/IRE1α/XBP1s/CHOP pathway, which is involved in the endoplasmic reticulum (ER) stress response. By activating SIRT1, Ligustilide can mitigate ER stress-induced apoptosis.

SIRT1_ER_Stress_Pathway Ligustilide This compound SIRT1 SIRT1 Ligustilide->SIRT1 Activates IRE1a p-IRE1α SIRT1->IRE1a Inhibits Cell_Survival Cell Survival SIRT1->Cell_Survival Promotes ER_Stress ER Stress ER_Stress->IRE1a Induces phosphorylation XBP1s XBP1s IRE1a->XBP1s Slices XBP1 mRNA CHOP CHOP XBP1s->CHOP Upregulates Apoptosis Apoptosis CHOP->Apoptosis Promotes

Caption: this compound's modulation of the SIRT1/ER stress pathway.

References

Troubleshooting (E)-Ligustilide quantification in complex samples

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the quantification of (E)-Ligustilide in complex samples.

Troubleshooting Guides & FAQs

This section addresses common issues encountered during the quantification of this compound, offering potential causes and solutions in a question-and-answer format.

Sample Preparation and Extraction

Question 1: I am observing low recovery of this compound from my sample matrix. What are the possible causes and solutions?

Answer: Low recovery of this compound can stem from several factors related to its chemical nature and the complexity of the sample matrix.

  • Inadequate Cell Lysis: The complex cell wall structures in plant materials can hinder the release of this compound.

    • Solution: Employing advanced extraction techniques such as enzyme-assisted extraction (EAE) or ultrasonic-assisted extraction (UAE) can improve cell disruption and enhance recovery.[1][2][3][4] Combining these methods, as in Enzyme and Ultrasonic co-assisted Aqueous Two-Phase Extraction (EUA-ATPE), has been shown to be highly effective.[1]

  • Poor Solubility: this compound has poor water solubility, which can limit its extraction efficiency in aqueous solvents.

    • Solution: Utilize organic solvents or solvent mixtures with appropriate polarity. Acetonitrile (B52724) has been identified as a suitable solvent for preparing standard solutions to minimize isomerization. For extraction, methods like pressurized liquid extraction (PLE) with organic solvents can be optimized.

  • Degradation During Extraction: this compound is susceptible to degradation at high temperatures.

    • Solution: Avoid prolonged exposure to high temperatures during extraction. If using heat, carefully optimize the temperature and duration. Methods like sonication and EUA-ATPE can be performed at lower temperatures.

  • Improper Solvent Selection: The choice of extraction solvent is critical for achieving high recovery.

    • Solution: Systematically evaluate different solvents and their combinations. A comparative study of PLE, Soxhlet, and sonication can help determine the most efficient method for your specific sample type.

Question 2: My quantified this compound concentrations are inconsistent across replicates. What could be the reason?

Answer: Inconsistent results are often linked to the instability of this compound.

  • Isomerization: this compound can isomerize to its Z-form, and this process is influenced by the solvent and storage conditions.

    • Solution: Use solvents that are known to improve stability, such as cyclohexane (B81311) or chloroform. Prepare standards and samples fresh and analyze them promptly. Storing extracts at low temperatures (-20°C) and in the absence of light can also mitigate isomerization.

  • Oxidation and Degradation: Exposure to air (oxygen) and light can lead to the degradation of this compound into dimers, trimers, and other byproducts.

    • Solution: Minimize exposure to air and light during sample preparation and storage. Working under an inert atmosphere (e.g., nitrogen or argon) can be beneficial. Store samples in amber vials at low temperatures.

  • Non-Homogeneous Sample: If the initial sample is not properly homogenized, it can lead to variability in the amount of analyte extracted.

    • Solution: Ensure that the sample is finely ground and thoroughly mixed before taking aliquots for extraction.

Chromatographic Analysis

Question 3: I am facing issues with poor peak shape and resolution for this compound in my HPLC analysis. How can I improve this?

Answer: Poor chromatography can be attributed to several factors related to the mobile phase, column, and the analyte itself.

  • Co-elution with Interferences: Complex matrices can contain compounds that co-elute with this compound, affecting peak purity and shape.

    • Solution: Optimize the mobile phase gradient to improve separation. A reversed-phase C18 column is commonly used. A gradient program with acetonitrile and water (often with a modifier like formic acid) can be effective. Selecting a specific UV detection wavelength, such as 350 nm, can help avoid interference from related compounds.

  • Isomer Separation: The Z- and E-isomers of ligustilide (B1675387) may not be baseline separated, leading to broad or shouldered peaks.

    • Solution: Fine-tune the mobile phase composition and gradient. A slower gradient may be necessary to resolve the isomers.

  • Column Overloading: Injecting too much sample can lead to peak fronting or tailing.

    • Solution: Reduce the injection volume or dilute the sample.

  • Inappropriate Mobile Phase pH: The pH of the mobile phase can affect the ionization state of co-eluting compounds and influence their retention.

    • Solution: Experiment with adding a small amount of acid (e.g., 0.1% formic acid) to the mobile phase to improve peak shape.

Question 4: My mass spectrometry signal for this compound is weak or shows high background noise. What should I check?

Answer: Weak or noisy MS signals can be due to matrix effects or suboptimal instrument settings.

  • Ion Suppression/Enhancement (Matrix Effects): Co-eluting compounds from the sample matrix can interfere with the ionization of this compound in the MS source.

    • Solution: Improve sample cleanup procedures. Solid-phase extraction (SPE) can be used to remove interfering substances. Diluting the sample can also mitigate matrix effects. The use of an internal standard that is structurally similar to this compound can help to correct for these effects.

  • Suboptimal Ionization Parameters: The settings for the ion source (e.g., temperature, gas flows, voltage) may not be optimal for this compound.

    • Solution: Perform a tuning and optimization of the MS instrument using a pure standard of this compound. Atmospheric pressure chemical ionization (APCI) has been successfully used for the analysis of ligustilides.

  • Analyte Instability in the Ion Source: The high temperatures in the ion source can potentially cause degradation of the thermally labile this compound.

    • Solution: Optimize the ion source temperature to the lowest effective setting.

Experimental Protocols & Methodologies

Protocol 1: Enzyme and Ultrasonic Co-assisted Aqueous Two-Phase Extraction (EUA-ATPE)

This method is designed for the sustainable and efficient extraction of this compound from plant materials.

  • Enzymatic Pre-treatment:

    • Suspend the powdered plant material in a suitable buffer.

    • Add a mixture of enzymes such as cellulase (B1617823) and hemicellulase.

    • Incubate at an optimized temperature and pH to facilitate the breakdown of cell walls.

  • Ultrasonic-Assisted Extraction:

    • Subject the enzyme-treated slurry to ultrasonic irradiation using a probe or bath sonicator.

    • Optimize the ultrasonic time and power to maximize the release of this compound while minimizing degradation.

  • Aqueous Two-Phase Extraction:

    • Create an aqueous two-phase system using a polymer (e.g., polyethylene (B3416737) glycol) and a salt (e.g., ammonium (B1175870) sulfate) or an alcohol/salt system.

    • Add the extract to the two-phase system and mix thoroughly.

    • Centrifuge to separate the two phases. This compound will partition into the phase with higher hydrophobicity.

  • Analysis:

    • Collect the phase containing this compound and analyze by HPLC or LC-MS/MS.

Protocol 2: HPLC-UV/MS Analysis of this compound

This protocol outlines a general method for the quantification of this compound.

  • Instrumentation: HPLC system with a UV/DAD detector and/or a mass spectrometer.

  • Column: Reversed-phase C18 column (e.g., 4.6 x 250 mm, 5 µm).

  • Mobile Phase:

    • Solvent A: Water with 0.1% formic acid.

    • Solvent B: Acetonitrile.

  • Gradient Elution: A typical gradient might be:

    • 0-5 min: 30% B

    • 5-25 min: 30-90% B

    • 25-30 min: 90% B

    • 30.1-35 min: 30% B (re-equilibration)

  • Flow Rate: 1.0 mL/min.

  • Detection:

    • UV: 350 nm.

    • MS: APCI source in positive ion mode, monitoring for the quasi-molecular ion [M+H]+.

  • Quantification: Use an external standard calibration curve prepared with a certified reference standard of this compound.

Quantitative Data Summary

Table 1: Comparison of Extraction Methods for this compound

Extraction MethodKey AdvantagesKey DisadvantagesReference
Pressurized Liquid Extraction (PLE) Automated, reduced solvent consumptionPotential for thermal degradation of unstable compounds
Enzyme and Ultrasonic Co-assisted Aqueous Two-Phase Extraction (EUA-ATPE) High efficiency, sustainable (less organic solvent)More complex procedure, requires optimization of multiple parameters
Soxhlet Extraction Well-established, efficient for exhaustive extractionTime-consuming, large solvent consumption, potential for thermal degradation
Sonication Simple, rapidLower efficiency compared to other methods

Signaling Pathways and Workflows

Diagram 1: General Experimental Workflow for this compound Quantification

G cluster_prep Sample Preparation cluster_analysis Analytical Quantification cluster_validation Method Validation Sample Complex Sample (e.g., Plant Material, Plasma) Homogenization Homogenization Sample->Homogenization Extraction Extraction (e.g., EUA-ATPE, PLE) Homogenization->Extraction Purification Purification/Cleanup (e.g., SPE) Extraction->Purification HPLC HPLC Separation (Reversed-Phase) Purification->HPLC Detection Detection (UV/DAD or MS/MS) HPLC->Detection Quantification Data Analysis & Quantification Detection->Quantification Validation Validation Parameters (Linearity, Accuracy, Precision, Recovery) Quantification->Validation G cluster_nfkb NF-κB Pathway cluster_mapk MAPK Pathway LIG This compound NFKB_Inhibition Inhibition of NF-κB Activation LIG->NFKB_Inhibition inhibits MAPK_Inhibition Inhibition of MAPK Pathway LIG->MAPK_Inhibition inhibits Inflammatory_Genes_NFKB Decreased Expression of Pro-inflammatory Genes NFKB_Inhibition->Inflammatory_Genes_NFKB leads to Inflammatory_Response_MAPK Reduced Inflammatory Response MAPK_Inhibition->Inflammatory_Response_MAPK results in G LIG This compound Nrf2 Nrf2 Activation LIG->Nrf2 induces HO1 HO-1 Expression Nrf2->HO1 promotes Antioxidant Antioxidant & Anti-inflammatory Effects HO1->Antioxidant leads to

References

Enhancing the yield of (E)-Ligustilide from natural sources

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for Enhancing (E)-Ligustilide Yield.

This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice, frequently asked questions (FAQs), and optimized protocols to improve the extraction and yield of this compound from natural sources.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My this compound yield is consistently low. What are the most common factors affecting the extraction efficiency?

A1: Low yield is a common issue that can be attributed to several factors throughout the experimental process. Consider the following:

  • Plant Material: The concentration of this compound can vary significantly based on the plant's species (e.g., Ligusticum chuanxiong vs. Angelica sinensis), geographical origin, harvest time, and storage conditions.[1]

  • Particle Size: Inadequate grinding of the raw plant material can limit solvent penetration. Finer particle sizes (e.g., 80 mesh) generally increase the surface area available for extraction, leading to higher yields.[2]

  • Extraction Method: Traditional methods like maceration or Soxhlet extraction can be inefficient or lead to thermal degradation. Modern techniques like ultrasound-assisted extraction (UAE), microwave-assisted extraction (MAE), or supercritical fluid extraction (SFE) often provide higher yields in shorter times.[3][4]

  • Solvent Choice: this compound is a lipophilic compound. Non-polar or moderately polar solvents are most effective. Petroleum ether and ethanol (B145695) (in specific concentrations) are commonly used. The choice of solvent is a critical parameter to optimize.[5]

  • Compound Instability: this compound is sensitive to heat, light, and oxidation. Prolonged extraction times at high temperatures can cause it to degrade or isomerize into other compounds, reducing the final yield.

Q2: I am observing degradation of my final product. How can I minimize the loss of this compound during and after extraction?

A2: this compound's instability is a major challenge. To mitigate degradation:

  • Limit Heat Exposure: Use extraction methods that operate at lower temperatures or for shorter durations. Pressurized liquid extraction (PLE) can be efficient but requires careful temperature optimization to avoid degradation. If using heat, ensure it is the minimum required for efficient extraction.

  • Protect from Light: Conduct extraction and subsequent processing steps in low-light conditions or using amber glassware. Exposure to light can cause significant chemical transformation, leading to the formation of dimers and trimers.

  • Avoid Oxidation: After extraction, concentrate the solvent under reduced pressure (e.g., using a rotary evaporator) at a low temperature. Store the purified compound or concentrated extract at low temperatures (e.g., -20°C) under an inert atmosphere (like nitrogen or argon) to prevent oxidation.

  • Work Quickly: Minimize the time between extraction and analysis or further use. The compound is most stable within the original plant matrix.

Q3: Which extraction technique is the most efficient for this compound?

A3: Modern "green" extraction techniques are generally more efficient than traditional methods.

  • Ultrasound-Assisted Extraction (UAE): This technique uses acoustic cavitation to disrupt plant cell walls, enhancing solvent penetration and mass transfer. It offers high reproducibility, shorter extraction times, and lower solvent consumption.

  • Supercritical Fluid Extraction (SFE): Using supercritical CO2, this method is highly selective and efficient. It offers advantages like obtaining solvent-free extracts and easy modification of solvent polarity by adding a co-solvent like ethanol. However, parameters like pressure and temperature must be carefully optimized.

  • Enzyme and Ultrasonic Co-Assisted Aqueous Two-Phase Extraction (EUA-ATPE): This novel, sustainable method combines enzyme-assisted extraction to break down the plant matrix with UAE. It has been shown to achieve higher extraction efficiency and energy efficiency compared to other methods.

Q4: How can I improve the yield of this compound beyond optimizing the extraction process?

A4: Two advanced strategies can be employed:

  • Elicitation: This involves treating the plant (or cell cultures) with "elicitors"—biotic or abiotic compounds that trigger the plant's defense mechanisms. This stress response often leads to an upregulation of secondary metabolite biosynthesis, including this compound. Common elicitors include yeast extract, salicylic (B10762653) acid, and methyl jasmonate.

  • Metabolic Engineering: This advanced biotechnological approach involves modifying the plant's genetic makeup to enhance the biosynthetic pathway of the target compound. This can be achieved by overexpressing genes for rate-limiting enzymes or transcription factors that regulate the pathway. While complex, this strategy holds significant potential for dramatically increasing yields.

Data Presentation: Optimized Extraction Parameters

The tables below summarize optimized conditions for various extraction methods based on published research. These values should be used as a starting point for your own experimental optimization.

Table 1: High-Pressure Ultrasound-Assisted Extraction (HP-UAE) of Ligustilide (B1675387) from Ligusticum chuanxiong

ParameterOptimal Value
Extraction Solvent 40% Ethanol
Pressure 10 MPa
Particle Size 80 mesh
Liquid-to-Solid Ratio 100:1 mL/g
Extraction Temperature 70 °C
Ultrasonic Power 180 W
Extraction Time 74 min

Table 2: Supercritical Fluid Extraction (SFE) of Flavonoids (as a proxy for lipophilic compounds) from Hops

ParameterOptimal Value
Pressure 25 MPa
Temperature 50 °C
Co-solvent (Modifier) 80% Ethanol
Ratio of Solvent to Material 50%

Note: SFE parameters are highly dependent on the specific compound and plant matrix. The data from hops provides a relevant starting point for optimizing the extraction of lipophilic compounds like ligustilide.

Experimental Protocols

Protocol 1: Ultrasound-Assisted Extraction (UAE) of this compound

This protocol is a generalized procedure based on common practices in UAE.

  • Sample Preparation:

    • Dry the rhizomes of the source plant (e.g., Ligusticum chuanxiong) at a controlled temperature (e.g., 40-50°C) until a constant weight is achieved.

    • Grind the dried material into a fine powder and pass it through a sieve to achieve the desired particle size (e.g., 80 mesh).

  • Extraction:

    • Place a known amount of the powdered sample (e.g., 10 g) into an extraction vessel.

    • Add the extraction solvent (e.g., 40% ethanol) at the optimized liquid-to-solid ratio (e.g., 100:1 mL/g).

    • Place the vessel in an ultrasonic bath or use a probe-type sonicator.

    • Set the extraction parameters: temperature (70°C), ultrasonic power (180 W), and time (74 min).

  • Filtration and Concentration:

    • After extraction, filter the mixture through filter paper (e.g., Whatman No. 1) to separate the extract from the solid plant residue.

    • Wash the residue with a small amount of fresh solvent to ensure complete recovery.

    • Combine the filtrates and concentrate the solvent using a rotary evaporator under reduced pressure at a low temperature (e.g., <40°C) to obtain a crude paste.

  • Purification (Optional):

    • For higher purity, the crude extract can be further purified using column chromatography. A silica (B1680970) gel column is commonly used, with a non-polar solvent system like petroleum ether or a hexane-ethyl acetate (B1210297) gradient.

  • Analysis:

    • Quantify the yield of this compound using High-Performance Liquid Chromatography (HPLC) with a suitable column (e.g., C18) and mobile phase (e.g., acetonitrile:water). Set the detection wavelength appropriately (e.g., 350 nm).

Visualizations: Workflows and Pathways

The following diagrams illustrate key processes and relationships in enhancing this compound yield.

G cluster_prep 1. Sample Preparation cluster_extract 2. Extraction cluster_process 3. Downstream Processing cluster_final 4. Final Product & Analysis plant Source Plant (e.g., L. chuanxiong) dry Drying plant->dry grind Grinding (e.g., 80 mesh) dry->grind solvent Solvent Addition grind->solvent extract Extraction Method (UAE, SFE, etc.) filter Filtration extract->filter solvent->extract concentrate Concentration (Rotary Evaporation) filter->concentrate purify Purification (Column Chromatography) concentrate->purify product Purified This compound purify->product analysis Analysis (HPLC) product->analysis

Caption: General experimental workflow for the extraction and purification of this compound.

G cluster_cascade Intracellular Signaling Cascade cluster_bio Biosynthesis Pathway elicitor Elicitor (e.g., Yeast Extract, Salicylic Acid) receptor Plant Cell Receptor elicitor->receptor Binding ros ROS / RNS Generation receptor->ros Triggers tf Activation of Transcription Factors ros->tf Signal Transduction genes Upregulation of Defense/Biosynthesis Genes tf->genes Induces enzymes Increased Enzyme Production genes->enzymes product Increased this compound Accumulation enzymes->product

Caption: Simplified signaling pathway of elicitation for secondary metabolite production.

G center Extraction Methods uae UAE center->uae High Efficiency Short Time sfe SFE center->sfe High Selectivity Solvent-Free trad Traditional center->trad Low Efficiency High Solvent Use eua_atpe EUA-ATPE center->eua_atpe Sustainable High Energy Efficiency

Caption: Logical relationships comparing different extraction methods for natural products.

References

Reducing cytotoxicity of (E)-Ligustilide in cell-based assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with (E)-Ligustilide. The focus is on identifying and mitigating unintended cytotoxicity in cell-based assays to ensure accurate and reproducible results.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My cells are showing high levels of cytotoxicity even at low concentrations of this compound. What are the common causes?

A1: Unexpectedly high cytotoxicity when using this compound can stem from several factors, primarily related to the compound's inherent instability and the experimental setup. Key issues include solvent toxicity, compound degradation, and oxidative stress.

  • Solvent Cytotoxicity: this compound is typically dissolved in Dimethyl Sulfoxide (DMSO). While effective, DMSO can be toxic to cells at higher concentrations. The sensitivity to DMSO varies significantly between cell lines. For most cell lines, it is recommended to keep the final concentration of DMSO in the culture medium at or below 0.1% to avoid solvent-induced effects on cell viability.[1][2] Some less sensitive cell lines may tolerate up to 1%, but this must be determined empirically.[1][3][4] Always include a vehicle control (media with the same final concentration of DMSO) in your experiments to differentiate between solvent and compound toxicity.

  • Compound Instability and Degradation: this compound is an unstable compound, particularly when exposed to light, oxygen, and certain pH conditions. It can undergo oxidation, hydrolysis, and isomerization, leading to the formation of degradation products that may have a different and potentially more cytotoxic profile than the parent compound. To minimize degradation, it is crucial to handle and store the compound properly.

  • Oxidative Stress: The cytotoxic mechanism of this compound can involve the generation of Reactive Oxygen Species (ROS), leading to oxidative stress and subsequent cell death, particularly through apoptosis. While this is an intended effect in some cancer studies, it can be an unwanted off-target effect in other experimental contexts.

Q2: What is the correct procedure for preparing and storing this compound stock solutions to maintain stability and reduce variability?

A2: Proper preparation and storage of this compound are critical for experimental success. Due to its poor stability, following a strict protocol can help minimize degradation and ensure consistent results.

Here is a recommended protocol for preparing a stock solution:

Experimental Protocol: Preparation of this compound Stock Solution

  • Weighing: Accurately weigh the desired amount of this compound powder in a sterile microfuge tube under subdued light.

  • Dissolution: Add high-purity, anhydrous DMSO to the powder to achieve a high-concentration stock (e.g., 10-50 mM). Vortex thoroughly until the solid is completely dissolved.

  • Inert Gas Overlay (Optional but Recommended): To prevent oxidation during storage, gently flush the headspace of the stock solution vial with an inert gas like argon or nitrogen before sealing.

  • Aliquoting: Dispense the stock solution into smaller, single-use aliquots in sterile, light-protecting (amber) cryovials. This prevents multiple freeze-thaw cycles and repeated exposure of the main stock to air and light, which can accelerate degradation.

  • Storage: Store the aliquots at -80°C for long-term storage. For short-term use (up to one month), storage at -20°C is acceptable, but protection from light is essential.

  • Working Solution Preparation: Immediately before an experiment, thaw a single aliquot. Dilute the stock solution serially in pre-warmed, serum-free cell culture medium to prepare the final working concentrations. Ensure the final DMSO concentration in the culture wells remains below cytotoxic levels (ideally ≤0.1%).

Below is a workflow diagram illustrating this process.

G cluster_prep Stock Solution Preparation cluster_use Experimental Use weigh 1. Weigh Ligustilide Powder dissolve 2. Dissolve in Anhydrous DMSO weigh->dissolve argon 3. Overlay with Inert Gas (e.g., Argon) dissolve->argon aliquot 4. Aliquot into Light-Protecting Vials argon->aliquot store 5. Store at -80°C aliquot->store thaw 6. Thaw Single Aliquot store->thaw Before Experiment dilute 7. Serially Dilute in Media thaw->dilute treat 8. Add to Cell Culture dilute->treat G cluster_pathway Simplified Apoptosis Pathway of this compound lig This compound nfkb NF-κB1 (p50) lig->nfkb Inhibits cas8 Caspase-8 lig->cas8 Activates bid tBID cas8->bid bax BAX bid->bax mito Mitochondria bax->mito Permeabilizes apoptosis Apoptosis mito->apoptosis

References

Technical Support Center: Method Refinement for Accurate (E)-Ligustilide Isomer Separation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the method refinement for accurate separation of (E)-ligustilide and its isomers.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the chromatographic separation of (E)- and (Z)-ligustilide.

Problem Potential Causes Troubleshooting Steps & Recommendations
Poor Resolution or Co-elution of (E)- and (Z)-Ligustilide Isomers Inadequate stationary phase selectivity for geometric isomers.Optimize the Stationary Phase:Column Selection: C18 columns are commonly used for ligustilide (B1675387) separation. However, for enhanced resolution of geometric isomers, consider columns with different selectivities. Phenyl-Hexyl or biphenyl (B1667301) phases can offer alternative selectivity through π-π interactions with the aromatic rings of the ligustilide isomers. For challenging separations, columns specifically designed for isomer separation, such as those with shape-selective stationary phases, may provide better results.[1][2][3] • Particle Size: Use columns with smaller particle sizes (e.g., sub-2 µm) for higher efficiency and better resolution, though this will increase backpressure.
Mobile phase composition is not optimized for selectivity.Adjust the Mobile Phase Composition:Organic Modifier: Acetonitrile is a common choice. Methanol can offer different selectivity and is a worthwhile alternative to evaluate. Try varying the organic modifier percentage in small increments. • Aqueous Phase: Use high-purity water. The addition of a small amount of acid (e.g., 0.1% formic acid or acetic acid) can improve peak shape and reproducibility by suppressing the ionization of any acidic functional groups. • Isocratic vs. Gradient Elution: For complex samples, a gradient elution may be necessary to separate the isomers from other matrix components. For method refinement focused on the two isomers, an optimized isocratic method can provide better reproducibility.
Inappropriate column temperature.Control the Column Temperature: • Temperature affects viscosity and selectivity. A stable column temperature is crucial for reproducible retention times. • Experiment with temperatures in the range of 25-40°C. Increasing the temperature can decrease viscosity and improve efficiency, but may also alter selectivity.
Peak Tailing or Asymmetry Secondary interactions between ligustilide and the stationary phase.Modify the Mobile Phase: • The addition of a small amount of a competing base (e.g., triethylamine) to the mobile phase can sometimes mitigate peak tailing caused by interactions with residual silanols on the silica (B1680970) support. However, this may not be compatible with MS detection. • Ensure the mobile phase pH is appropriate for the analytes.
Column contamination or degradation.Column Maintenance: • Flush the column regularly with a strong solvent to remove contaminants. • If the problem persists, consider replacing the column.
Variable Retention Times Inconsistent mobile phase preparation.Ensure Consistent Mobile Phase Preparation: • Prepare fresh mobile phase daily and degas it thoroughly to prevent bubble formation. • Use a precise method for measuring and mixing mobile phase components.
Fluctuations in column temperature.Use a Column Thermostat: • Maintain a constant and consistent column temperature throughout the analysis.
Column equilibration issues.Ensure Proper Column Equilibration: • Equilibrate the column with the mobile phase for a sufficient time before starting the analysis, especially when changing mobile phase composition.
Loss of (Z)-Ligustilide Peak Area or Appearance of Ghost Peaks Instability and degradation of (Z)-ligustilide.[4][5]Sample Handling and Storage: • (Z)-ligustilide is known to be unstable and can degrade or isomerize when exposed to light, heat, and oxygen. • Prepare samples fresh and protect them from light by using amber vials. • Store stock solutions and samples at low temperatures (e.g., 4°C or -20°C) and under an inert atmosphere (e.g., argon) to minimize degradation. • Avoid prolonged storage of samples in solution.
Isomerization of (Z)-ligustilide to this compound or other degradation products.Control Experimental Conditions: • Minimize sample processing time. • The choice of solvent can affect stability; ligustilide is reportedly more stable in solvents like cyclohexane (B81311) and chloroform (B151607) compared to being exposed to air. For reversed-phase HPLC, minimize time in the aqueous mobile phase on the autosampler.

Frequently Asked Questions (FAQs)

Q1: What is the main challenge in separating (E)- and (Z)-ligustilide isomers?

A1: The primary challenge lies in their structural similarity. As geometric isomers, they have very similar physicochemical properties, which makes achieving baseline separation difficult with standard chromatographic methods. Their separation relies on exploiting subtle differences in their three-dimensional shape and polarity.

Q2: Which HPLC column is best suited for ligustilide isomer separation?

A2: While C18 columns are a common starting point, columns with phenyl-based stationary phases (e.g., Phenyl-Hexyl) often provide enhanced selectivity for aromatic isomers due to π-π interactions. For highly challenging separations, exploring columns with different selectivities is recommended.

Q3: How can I improve the peak shape for ligustilide isomers?

A3: Poor peak shape is often due to secondary interactions with the stationary phase or issues with the mobile phase. Adding a small amount of acid (e.g., 0.1% formic acid) to the mobile phase can help. Ensuring your column is clean and not overloaded is also crucial.

Q4: My (Z)-ligustilide peak area is decreasing over time in my sample sequence. What is happening?

A4: (Z)-ligustilide is known to be unstable and can degrade or isomerize, especially when in solution and exposed to light and air. It is recommended to use an autosampler with temperature control set to a low temperature (e.g., 4°C) and to prepare fresh samples for long analytical runs. Protecting samples from light is also essential.

Q5: What detection wavelength is recommended for the quantification of ligustilide isomers?

A5: A wavelength of around 350 nm is often chosen for the quantification of ligustilide isomers as it allows for good sensitivity while minimizing interference from other related compounds like butylidenephthalides.

Experimental Protocols

Recommended HPLC Method for (E)- and (Z)-Ligustilide Isomer Separation

This protocol provides a starting point for method development and refinement.

Parameter Recommendation
HPLC System A standard HPLC or UHPLC system with a UV/PDA detector.
Column Phenyl-Hexyl column (e.g., 4.6 x 250 mm, 5 µm).
Mobile Phase A: 0.1% Formic Acid in WaterB: Acetonitrile
Gradient Program 30-70% B over 20 minutes (This should be optimized based on your system and specific sample matrix).
Flow Rate 1.0 mL/min
Column Temperature 30°C
Detection Wavelength 350 nm
Injection Volume 10 µL

Note: This is a general method and may require optimization for your specific application.

Visualizations

Experimental Workflow for Method Refinement

G Experimental Workflow for Method Refinement A Define Separation Goal (Baseline resolution of E/Z isomers) B Initial Method Development (Column & Mobile Phase Selection) A->B C System Suitability Test (Inject standard mixture) B->C D Evaluate Resolution (Rs) C->D E Rs > 1.5? D->E F Method Optimization E->F No J Method Validation (Linearity, Precision, Accuracy) E->J Yes G Adjust Mobile Phase Composition (% Organic, Additives) F->G H Evaluate Different Column Chemistry (e.g., Phenyl vs C18) F->H I Optimize Temperature & Flow Rate F->I G->C H->C I->C K Routine Analysis J->K L No M Yes

Caption: A logical workflow for the systematic refinement of an HPLC method for isomer separation.

Signaling Pathways of Ligustilide

Caption: Overview of key signaling pathways reported to be modulated by ligustilide.

References

Addressing batch-to-batch variability of (E)-Ligustilide extracts

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions to address the common challenge of batch-to-batch variability in (E)-Ligustilide extracts.

Section 1: Troubleshooting Guide

This guide addresses specific issues you may encounter during your experiments in a direct question-and-answer format.

Q1: My HPLC analysis shows significant variation in the peak area and concentration of this compound between different extract batches. What is causing this?

A: Inconsistent quantification of this compound across batches is a common problem stemming from multiple sources. The variability can be traced back to the raw botanical material and the extraction process itself.[1][2]

  • Raw Material Inconsistency: The chemical composition of the source plant, such as Ligusticum chuanxiong or Angelica sinensis, is inherently variable.[3][4] Factors including the plant's genetic makeup, cultivation region, climate, harvest timing, and storage conditions can significantly alter the concentration of active compounds like Ligustilide.[3]

  • Extraction & Processing Methods: The protocol used for extraction has a major impact on the final composition.

    • Solvent Choice: Different solvents (e.g., water, ethanol, acetonitrile) have different polarities and will extract a different profile of compounds. Acetonitrile (B52724) has been noted for minimizing the isomerization of Z-ligustilide, a related compound.

    • Temperature and Duration: this compound is heat-sensitive. High extraction temperatures or prolonged processing times can lead to its degradation, reducing the yield in the final extract.

  • Compound Instability: Ligustilide is an unstable compound, sensitive to light, heat, moisture, and oxygen, which can lead to degradation during both processing and storage.

To diagnose the issue, start by reviewing your raw material sourcing and characterization data. Then, critically evaluate the consistency of your extraction protocol parameters (solvent, temperature, time) for each batch.

Q2: I am observing a noticeable drift or shift in the retention time for the this compound peak in my HPLC chromatogram. How can I correct this?

A: Retention time shifts are typically caused by changes in the HPLC system or mobile phase conditions. Here are the most common culprits and solutions:

  • Mobile Phase Composition: Even small variations in the mobile phase composition can cause retention time drift. If you are mixing solvents online, ensure the pump is functioning correctly and that all solvent lines are primed. Manually preparing the mobile phase can help eliminate the solvent mixing device as a variable.

  • Column Temperature: Column temperature is a critical parameter. Fluctuations in ambient lab temperature can affect retention times if a column thermostat is not used. Ensure your column oven is set to a consistent temperature for all runs.

  • Column Degradation or Contamination: Over time, the stationary phase of the column can degrade, or strongly retained impurities from sample injections can build up. This alters the column chemistry and affects retention. Try back-flushing the column with a strong solvent or, if the problem persists, replace the guard column or the analytical column itself.

  • Buffer pH: If using a buffered mobile phase for reversed-phase chromatography, ensure the pH is consistent and stable, as changes can affect the ionization state of sample compounds and their interaction with the stationary phase.

Q3: The physical appearance (color, odor) of my dried this compound extract is different from one batch to the next. Does this signal a problem with the active ingredient?

A: Not necessarily. It is common for the color and odor of botanical extracts to vary between batches even when production parameters are controlled. This is due to the natural variability of the raw plant material, influenced by factors like the harvesting season and the dryness of the plant matter.

However, a significant deviation could indicate an issue. While minor color changes are often within an acceptable range and may not affect the extract's efficacy, you should always correlate these physical changes with analytical data. Use HPLC or GC-MS to confirm that the concentration of this compound and the overall chemical fingerprint are consistent with your specifications, regardless of the physical appearance.

Q4: I am concerned about the stability of this compound in my extract during storage and sample preparation. What are the best practices to prevent its degradation?

A: this compound is known to be unstable, particularly at high temperatures. Its chemical structure makes it susceptible to degradation. Here are key strategies to enhance its stability:

  • Temperature Control: Perform extractions at the lowest effective temperature. For storage, keep extracts in a cool, dark place. Refrigeration or freezing is highly recommended.

  • Solvent Selection: The choice of solvent can impact stability. For analytical standards, acetonitrile is recommended to minimize isomerization of related compounds.

  • Protection from Light and Oxygen: Store extracts in amber vials to protect them from light. To prevent oxidation, consider purging the headspace of the storage container with an inert gas like nitrogen or argon.

  • Use of Stabilizers: For certain formulations, the addition of stabilizers has been explored to improve Ligustilide's shelf-life.

  • Minimize Handling Time: Prepare samples for analysis immediately before running them on the HPLC or other instruments to reduce the time they are exposed to ambient conditions.

Section 2: Frequently Asked Questions (FAQs)

Q1: What are the primary factors that contribute to batch-to-batch variability in botanical extracts like this compound?

A: The variability in botanical products is a well-documented challenge arising from two main areas:

  • Raw Material Variability: Unlike synthetic drugs, the starting material for herbal extracts is a living organism. Its chemical profile is affected by genetics, geography, climate, farming methods, and harvest time. This natural variation is the primary source of inconsistency.

  • Processing and Manufacturing: The methods used to process the raw material introduce further variability. Key factors include the choice of extraction technique (e.g., maceration, ultrasound-assisted, supercritical fluid extraction), solvent type, temperature, pressure, and duration of extraction. The lack of universal processing standards across the industry exacerbates this issue.

Q2: What are the industry-standard analytical methods for the quality control and quantification of this compound?

A: Several analytical techniques are used for the quality control of this compound extracts:

  • High-Performance Liquid Chromatography (HPLC): This is the most common method for quantifying Ligustilide. A reversed-phase HPLC system with a C18 column and UV detection (around 350 nm) is frequently employed. HPLC with fluorescence detection (HPLC-FLD) can also be used for enhanced sensitivity in biological samples.

  • Gas Chromatography-Mass Spectrometry (GC-MS): As Ligustilide is a volatile compound, GC-MS is a suitable method for both identification and quantification, often used in the analysis of essential oils from the source plants.

  • Chromatographic Fingerprinting: This technique uses HPLC or GC to generate a chemical profile of the entire extract. By comparing the fingerprints of different batches using multivariate statistical analysis, one can assess overall chemical consistency beyond just the concentration of a single marker compound.

Q3: How can our lab standardize an extraction protocol to improve the consistency of our this compound extracts?

A: Standardization is key to minimizing variability. Consider the following steps:

  • Qualify Raw Material: Source your plant material from a reputable supplier who can provide a certificate of analysis. If possible, establish specifications for the raw material, including its origin and the concentration of key markers.

  • Optimize Extraction Parameters: Systematically optimize your extraction method. Investigate the effects of solvent-to-solid ratio, solvent composition, temperature, and time on the yield and purity of this compound. Techniques like Pressurized Liquid Extraction (PLE) can offer more controlled and automated extractions.

  • Implement In-Process Controls: Monitor critical process parameters during the extraction. Data analytics can help map these parameters to final product quality, allowing for adjustments that ensure consistency.

  • Develop a Final Product Specification: Define clear acceptance criteria for your final extract, including the required concentration range for this compound, a reference chromatographic fingerprint, and limits for impurities or contaminants.

  • Document Everything: Maintain detailed batch records that log every step, from the raw material lot number to the final analytical results. This is crucial for troubleshooting and ensuring reproducibility.

Q4: What are the key signaling pathways reported to be modulated by this compound and its related compounds?

A: Research has shown that Ligustilide exerts its pharmacological effects by modulating several key cellular signaling pathways:

  • PI3K/Akt Pathway: Ligustilide has been shown to provide neuroprotective effects by activating the PI3K/Akt signaling pathway, which plays a crucial role in cell survival and inhibiting apoptosis.

  • Akt/mTOR Pathway: In the context of autophagy, Ligustilide can inhibit the process in vascular cells by upregulating the expression of p-Akt and p-mTOR.

  • NRF2 Pathway: Z-Ligustilide is an effective activator of NRF2, a key regulator of the cellular antioxidant response. This action helps protect vascular endothelial cells from oxidative stress.

  • GPR30/EGFR Pathway: Ligustilide has been found to promote bone formation by activating the G protein-coupled receptor GPR30, which in turn activates the EGFR/ERK1/2 signaling cascade.

Section 3: Data Presentation & Protocols

Data Tables

Table 1: Factors Influencing this compound Extraction Efficiency and Product Consistency

FactorParameterImpact on this compound ExtractCitation(s)
Raw Material Plant Origin & Harvest TimeSignificantly alters the concentration of active compounds.
Storage ConditionsImproper storage can lead to degradation of heat- and light-sensitive compounds.
Extraction Solvent TypeAffects the yield and purity; different solvents extract different compound profiles.
TemperatureHigh temperatures can degrade thermolabile compounds like Ligustilide.
MethodTechniques like UAE, PLE, and SFE can offer higher efficiency and reproducibility over maceration.
Post-Extraction Drying MethodHigh heat can degrade active compounds; methods like freeze-drying may be preferable.
Storage of Final ExtractExposure to light, oxygen, and heat can reduce the concentration of Ligustilide over time.

Table 2: Example HPLC-UV Parameters for this compound Quantification

ParameterSpecificationRationale / CommentCitation(s)
Column C18, 4.6 mm x 150 mm, 5 µmStandard reversed-phase column for separation of moderately nonpolar compounds.
Mobile Phase Acetonitrile:Water (60:40 v/v)Isocratic elution provides a simple and reproducible method.
Flow Rate 1.0 mL/minA typical flow rate for a 4.6 mm ID column.
Column Temp. Ambient or 30 °CMaintaining a constant temperature is critical for reproducible retention times.
Detection UV at 350 nmLigustilide shows strong absorbance at this wavelength.
Injection Vol. 10 - 20 µLStandard volume; should be consistent across all samples and standards.
Standard This compound, >98% purityHigh-purity reference standard is essential for accurate quantification.
Experimental Protocols

Protocol 1: Quantification of this compound by HPLC-UV

1. Objective: To quantify the concentration of this compound in an extract using reversed-phase HPLC with UV detection.

2. Materials & Equipment:

  • This compound reference standard (>98% purity)

  • HPLC grade acetonitrile and water

  • Class A volumetric flasks and pipettes

  • 0.45 µm syringe filters (PTFE or other compatible material)

  • HPLC system with UV detector, C18 column, and autosampler

3. Procedure:

  • Standard Preparation: a. Prepare a 1.0 mg/mL stock solution of the this compound reference standard in acetonitrile. b. Perform serial dilutions of the stock solution with the mobile phase to create a calibration curve with at least five concentration points (e.g., 1, 5, 10, 25, 50 µg/mL).

  • Sample Preparation: a. Accurately weigh approximately 10 mg of the dried extract into a volumetric flask. b. Dissolve the extract in a known volume of acetonitrile or mobile phase. Use sonication if necessary to ensure complete dissolution. c. Filter the sample solution through a 0.45 µm syringe filter into an HPLC vial.

  • HPLC Analysis: a. Set up the HPLC system according to the parameters in Table 2. b. Equilibrate the column with the mobile phase for at least 30 minutes or until a stable baseline is achieved. c. Inject the standards, starting with the lowest concentration, followed by the sample solutions. Inject a blank (mobile phase) between samples to prevent carryover.

  • Data Analysis: a. Integrate the peak corresponding to this compound in both the standard and sample chromatograms. b. Generate a linear regression calibration curve by plotting the peak area of the standards against their known concentrations. c. Use the equation from the calibration curve (y = mx + c) to calculate the concentration of this compound in the sample solutions. d. Calculate the final concentration in the original extract, accounting for the initial weight and dilution factor.

Protocol 2: Assessment of this compound Extract Stability

1. Objective: To evaluate the stability of this compound in an extract under different environmental conditions.

2. Materials & Equipment:

  • Multiple aliquots of a single, well-characterized batch of this compound extract.

  • Amber and clear glass vials.

  • Controlled environment chambers or incubators (e.g., 4°C, 25°C, 40°C).

  • HPLC system for quantification.

3. Procedure:

  • Initial Analysis (T=0): a. Perform HPLC analysis on an aliquot of the freshly prepared extract to determine the initial concentration of this compound. This serves as the baseline.

  • Sample Storage: a. Distribute aliquots of the extract into different sets of vials for each storage condition. b. Condition 1 (Light Exposure): Store one set in clear vials at room temperature (25°C) exposed to ambient light. c. Condition 2 (Light Protection): Store one set in amber vials at room temperature (25°C). d. Condition 3 (Refrigerated): Store one set in amber vials at 4°C. e. Condition 4 (Accelerated Degradation): Store one set in amber vials at an elevated temperature (e.g., 40°C).

  • Time-Point Analysis: a. At specified time points (e.g., 1 week, 2 weeks, 1 month, 3 months), remove one vial from each storage condition. b. Allow the sample to return to room temperature. c. Analyze the sample by HPLC using the same method as the T=0 analysis.

  • Data Analysis: a. Calculate the percentage of this compound remaining at each time point relative to the initial (T=0) concentration. b. Plot the percentage remaining versus time for each condition to visualize the degradation kinetics and identify the optimal storage conditions.

Section 4: Visualizations

Diagrams of Workflows and Signaling Pathways

G cluster_0 Investigation Phase cluster_1 Analysis & Action Phase observe Observation: Inconsistent Results (e.g., HPLC Peak Area) review_raw Review Raw Material (Source, CoA, Storage) observe->review_raw Check Input review_proc Review Extraction Process (Solvent, Temp, Time) observe->review_proc Check Process analyze Analyze Data (Multivariate Analysis of Batches) review_raw->analyze review_proc->analyze isolate Isolate Variable (e.g., Harvest Season, Solvent Lot) analyze->isolate Identify Root Cause optimize Optimize Protocol (Standardize Variable) isolate->optimize validate Validate & Implement (Confirm Consistency) optimize->validate validate->observe Monitor Future Batches

Caption: Workflow for Investigating Batch-to-Batch Variability.

G ligustilide This compound receptor Cell Surface Receptor (e.g., Growth Factor Receptor) ligustilide->receptor pi3k PI3K receptor->pi3k Activates pip3 PIP3 pi3k->pip3 Converts pip2 PIP2 pip2->pip3 akt Akt (Protein Kinase B) pip3->akt Recruits & Activates apoptosis Apoptosis (Cell Death) akt->apoptosis Inhibits survival Cell Survival & Neuroprotection akt->survival Promotes

Caption: this compound activates the PI3K/Akt signaling pathway.

G ligustilide This compound akt p-Akt (Active) ligustilide->akt Upregulates mtor p-mTOR (Active) akt->mtor Activates ulk1 ULK1 Complex mtor->ulk1 Inhibits autophagy Autophagy ulk1->autophagy Initiates stress Cellular Stress (e.g., Ang II) stress->autophagy Induces

Caption: this compound inhibits autophagy via the Akt/mTOR pathway.

References

Improving the translational relevance of (E)-Ligustilide studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the translational relevance of their (E)-Ligustilide experiments.

Frequently Asked Questions (FAQs)

Q1: My this compound won't dissolve properly for my in vitro experiments. What solvent should I use?

A1: this compound is a lipophilic compound with poor water solubility. For in vitro studies, it is typically dissolved in dimethyl sulfoxide (B87167) (DMSO) to create a stock solution. The final concentration of DMSO in your cell culture medium should be kept low (generally below 0.1%) to avoid solvent-induced cytotoxicity.

Q2: I'm observing rapid degradation of my this compound sample. How can I improve its stability?

A2: this compound is unstable and susceptible to degradation from factors like temperature, light, oxygen, and pH. To enhance stability:

  • Store stock solutions at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.

  • Protect solutions from light by using amber vials or wrapping containers in foil.

  • For aqueous solutions, the addition of antioxidants like Vitamin C may improve stability.[1]

  • Nanoemulsion formulations have been shown to be stable at room temperature for at least 90 days.[2]

Q3: I'm seeing inconsistent results in my animal studies. What could be the cause?

A3: Inconsistent in vivo results are often linked to the poor oral bioavailability of this compound, which is estimated to be as low as 2.6% in rats due to extensive first-pass metabolism in the liver.[2][3] To improve bioavailability and consistency:

  • Consider alternative administration routes such as intraperitoneal (i.p.) or intravenous (i.v.) injection.

  • Utilize advanced formulations like nanoemulsions or cyclodextrin (B1172386) complexes, which have been shown to significantly improve oral bioavailability. A complex with hydroxypropyl-β-cyclodextrin improved oral bioavailability to 35.9%.

  • Ensure consistent preparation of your dosing solution. For oral administration, vehicles such as 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline, or 10% DMSO in corn oil have been used.

Q4: What are typical effective concentrations of this compound for in vitro and in vivo studies?

A4: Effective concentrations vary depending on the cell type or animal model and the specific biological effect being investigated. Based on published studies:

  • In vitro : Concentrations typically range from 1 µM to 100 µM. For example, pretreatment with 1 µM, 5 µM, and 15 µM has been shown to improve cell viability in PC12 cells.

  • In vivo : Dosages in rodent models often range from 5 mg/kg to 80 mg/kg. For example, doses of 20 mg/kg and 60 mg/kg have been used to study its effects on radiation enteritis.

Troubleshooting Guides

Issue 1: Low or No Bioactivity Observed in In Vitro Cell-Based Assays

Possible Cause & Solution

  • Question: Is the this compound properly dissolved and stable in the culture medium?

    • Answer: Prepare a concentrated stock solution (e.g., 10-20 mM) in DMSO. Immediately before use, dilute the stock solution in your cell culture medium to the final desired concentration. Ensure the final DMSO concentration is non-toxic to your cells (typically <0.1%). It is advisable to perform a vehicle control experiment.

  • Question: Is the concentration range appropriate for the cell line being used?

    • Answer: The optimal concentration of this compound is cell-type dependent. Perform a dose-response experiment (e.g., using an MTT or CCK-8 assay) to determine the IC50 or effective concentration for your specific cell line. Concentrations ranging from 1 µM to 100 µM are a good starting point for many cell types.

  • Question: Is the incubation time sufficient to observe a biological effect?

    • Answer: The time required to observe an effect can vary. A typical incubation time for cell viability assays is 24 to 72 hours. For signaling pathway studies (e.g., protein phosphorylation), shorter time points (e.g., 15 minutes to a few hours) may be necessary.

Issue 2: Difficulty Detecting Protein Expression Changes via Western Blot

Possible Cause & Solution

  • Question: Was the cell lysis and protein extraction procedure optimal for the target protein?

    • Answer: Use an appropriate lysis buffer containing protease and phosphatase inhibitors to preserve your target proteins. RIPA buffer is a common choice for whole-cell lysates. The protein concentration should be determined using a reliable method like the BCA assay to ensure equal loading.

  • Question: Are the primary and secondary antibody concentrations and incubation conditions optimized?

    • Answer: The optimal antibody dilution and incubation time should be determined empirically. As a starting point for key signaling proteins:

      • p-Akt, Akt, p-PI3K, PI3K: Use primary antibodies at a dilution of 1:1000 and incubate overnight at 4°C.

      • NF-κB p65, p-IκBα, IκBα: Use primary antibodies at a dilution of 1:1000 and incubate overnight at 4°C.

      • Nrf2, HO-1: Use primary antibodies at a dilution of 1:1000 and incubate overnight at 4°C.

      • Incubate with an appropriate HRP-conjugated secondary antibody at a 1:2000 to 1:5000 dilution for 1 hour at room temperature.

  • Question: Was the stimulation/treatment time appropriate to detect changes in the target protein?

    • Answer: Phosphorylation events are often transient. For signaling proteins like Akt and IκBα, peak phosphorylation may occur within 5 to 60 minutes of treatment. Expression of downstream proteins like HO-1 may require longer incubation times (e.g., 6 to 24 hours).

Data Presentation

Table 1: Pharmacokinetic Parameters of this compound in Rats

Administration RouteDose (mg/kg)Cmax (µg/mL)Tmax (h)t1/2 (h)Oral Bioavailability (%)Reference
Oral5000.660.36-2.6
Intravenous (i.v.)---0.31-
Oral (Nanoemulsion)20ImprovedImproved--
Oral (HP-β-CD Complex)----35.9

Table 2: Effective Concentrations of this compound in Various Experimental Models

Model SystemAssayConcentration/DoseObserved EffectReference
PC12 CellsCell Viability1, 5, 15 µMProtection against glutamate-induced apoptosis
HUVECsCell Viability1, 10 µMIncreased viability after ionizing radiation
RAW264.7 MacrophagesiNOS & COX-2 Inhibition10, 50, 100 µMDose-dependent inhibition of iNOS and COX-2 expression
Sprague-Dawley RatsSpinal Cord Injury-Promotes functional recovery
Sprague-Dawley RatsRadiation Enteritis20, 60 mg/kg (i.p.)Improved histopathological changes
Alzheimer's Disease MiceCognitive Function30 mg/kg/dayNeuroprotection and increased Klotho

Experimental Protocols

Protocol 1: Cell Viability (MTT) Assay
  • Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 10⁴ to 5 x 10⁴ cells/well and allow them to adhere overnight.

  • Treatment: Treat cells with various concentrations of this compound (e.g., 1-100 µM) and a vehicle control (DMSO, <0.1%). Incubate for 24-72 hours.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.

  • Measurement: Measure the absorbance at 570 nm using a microplate reader.

Protocol 2: Western Blotting for PI3K/Akt Pathway Activation
  • Cell Treatment: Seed cells and treat with this compound for the desired time (e.g., 15-60 minutes for phosphorylation).

  • Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine protein concentration using the BCA assay.

  • SDS-PAGE: Load 20-30 µg of protein per lane on an SDS-polyacrylamide gel and perform electrophoresis.

  • Transfer: Transfer proteins to a PVDF membrane.

  • Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against p-Akt (Ser473), total Akt, p-PI3K, and total PI3K (typically 1:1000 dilution in blocking buffer) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody (1:2000-1:5000 dilution) for 1 hour at room temperature.

  • Detection: Visualize bands using an ECL detection reagent.

Mandatory Visualization

Ligustilide_Signaling_Pathways cluster_PI3K PI3K/Akt Pathway cluster_NFkB NF-κB Pathway cluster_Nrf2 Nrf2 Pathway cluster_MAPK MAPK Pathway ligustilide This compound receptor Receptor (e.g., GPR30) ligustilide->receptor PI3K PI3K ligustilide->PI3K IKK IKK ligustilide->IKK inhibits Nrf2 Nrf2 ligustilide->Nrf2 releases from Keap1 p38 p38 ligustilide->p38 inhibits ERK ERK ligustilide->ERK inhibits JNK JNK ligustilide->JNK inhibits receptor->PI3K stimulus Inflammatory Stimulus (e.g., LPS, TNF-α) ros ROS stimulus->ros stimulus->IKK ros->Nrf2 releases from Keap1 Akt Akt PI3K->Akt activates apoptosis Apoptosis Akt->apoptosis inhibits IkB IκBα IKK->IkB phosphorylates NFkB NF-κB IkB->NFkB inhibits inflammation Inflammation (iNOS, COX-2, Cytokines) NFkB->inflammation promotes Keap1 Keap1 Keap1->Nrf2 inhibits ARE ARE Nrf2->ARE activates HO1 HO-1 ARE->HO1 induces HO1->inflammation inhibits antioxidant Antioxidant Response HO1->antioxidant Experimental_Workflow_WB start Start: Cell Culture treatment Treatment with This compound start->treatment lysis Cell Lysis (RIPA Buffer) treatment->lysis quant Protein Quantification (BCA Assay) lysis->quant sds SDS-PAGE quant->sds transfer Protein Transfer (PVDF Membrane) sds->transfer blocking Blocking (5% Milk or BSA) transfer->blocking primary_ab Primary Antibody Incubation (4°C, O/N) blocking->primary_ab secondary_ab Secondary Antibody Incubation (RT, 1h) primary_ab->secondary_ab detection Detection (ECL Reagent) secondary_ab->detection end End: Data Analysis detection->end

References

Technical Support Center: Enhancing (E)-Ligustilide Oral Bioavailability

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working to improve the oral bioavailability of (E)-Ligustilide.

Frequently Asked Questions (FAQs)

Q1: What is the primary challenge to the oral bioavailability of this compound?

This compound, a promising bioactive compound, exhibits low oral bioavailability, estimated to be as low as 2.6% in rats.[1][2] This is primarily attributed to extensive first-pass metabolism in the liver.[3][4] The molecule's unstable structure also contributes to its poor drug-forming properties.[1]

Q2: What are the most effective strategies to increase the oral bioavailability of this compound?

Several strategies have been successfully employed to enhance the oral bioavailability of this compound. These include:

  • Nano-delivery Systems: Formulations such as nanoemulsions have been shown to significantly improve the absorption rate (Cmax and AUC) of Ligustilide.

  • Cyclodextrin Complexation: Complexation with hydroxypropyl-β-cyclodextrin (HP-β-CD) has demonstrated a substantial increase in oral bioavailability from 7.5% to 35.9% in rats.

  • Structural Modification: Synthesis of Ligustilide derivatives, such as ligusticum cycloprolactam (LIGc), has resulted in a remarkable increase in absolute oral bioavailability to 83.97%.

Q3: How does this compound exert its therapeutic effects at a molecular level?

This compound interacts with several key signaling pathways, contributing to its anti-inflammatory, antioxidant, and neuroprotective properties. These pathways include:

  • Nrf2/HO-1 Pathway: Ligustilide activates the Nrf2 pathway, leading to the induction of heme oxygenase-1 (HO-1), which plays a crucial role in the cellular antioxidant response.

  • NF-κB Pathway: It suppresses the activation of the NF-κB signaling pathway, a key regulator of inflammation.

  • LKB1-AMPK-mTOR Pathway: Ligustilide can modulate this pathway, which is involved in cellular energy homeostasis and autophagy.

  • GPR30/EGFR Pathway: Ligustilide has been shown to promote bone formation through the activation of the GPR30/EGFR pathway.

Troubleshooting Guides

Issues with Hydroxypropyl-β-Cyclodextrin (HP-β-CD) Inclusion Complexation
Problem Possible Cause Troubleshooting Steps
Low Inclusion Efficiency Incomplete complexation.- Ensure a precise 1:1 molar ratio of this compound to HP-β-CD. - Thoroughly knead the mixture to a consistent paste. - Use a minimal amount of ethanol (B145695) to dissolve Ligustilide and wet the HP-β-CD to facilitate intimate contact between the molecules.
Poor Stability of the Complex Degradation of this compound during preparation.- Perform the kneading process at room temperature to minimize thermal degradation. - Protect the mixture from light throughout the preparation process.
Variability in Bioavailability Results Inconsistent complex formation.- Standardize the kneading time and intensity. - Characterize the inclusion complex using techniques like UV-Vis spectroscopy, FTIR, and Differential Thermal Analysis (DTA) to ensure batch-to-batch consistency.
Challenges in Nanoemulsion Formulation
Problem Possible Cause Troubleshooting Steps
Large Particle Size or Polydispersity Inefficient homogenization.- Optimize the high-pressure homogenization parameters (pressure and number of cycles). - Adjust the ultrasonication parameters (power and duration). - Screen different surfactant and co-surfactant combinations and ratios.
Nanoemulsion Instability (Phase Separation) Inappropriate formulation components or ratios.- Select an oil phase in which this compound has high solubility. - Use a surfactant with an appropriate Hydrophilic-Lipophilic Balance (HLB) value. - Optimize the oil-surfactant-water ratio to form a stable nanoemulsion region.
Low Drug Loading Poor solubility of this compound in the oil phase.- Screen various pharmaceutically acceptable oils to find one with the highest solubilizing capacity for this compound.

Quantitative Data Summary

Table 1: Pharmacokinetic Parameters of this compound and its Formulations/Derivatives in Rats

Formulation/Derivative Dose Cmax (mg/L) Tmax (h) AUC (mg/L*h) Absolute Bioavailability (%) Reference
(Z)-Ligustilide----7.5
(Z)-Ligustilide/HP-β-CD Complex----35.9
Ligustilide (LIG)----2.6
Ligustilide Derivative (LIGc)90 mg/kg (oral)9.89 ± 1.620.522.31 ± 2.8883.97
Ligustilide Derivative (LIGc)45 mg/kg (oral)--13.673 ± 0.666-
Ligustilide Derivative (LIGc)20 mg/kg (i.v.)6.42 ± 1.65---

Experimental Protocols

Preparation of this compound-HP-β-CD Inclusion Complex (Kneading Method)
  • Molar Ratio Calculation: Calculate the required weights of this compound and HP-β-CD to achieve a 1:1 molar ratio.

  • Dissolution of Ligustilide: Dissolve the calculated amount of this compound in a minimal volume of ethanol.

  • Wetting of HP-β-CD: Place the calculated amount of HP-β-CD in a mortar and wet it with a small amount of ethanol.

  • Kneading: Gradually add the ethanolic solution of this compound to the wetted HP-β-CD in the mortar. Knead the mixture thoroughly for a specified period (e.g., 60 minutes) to form a homogeneous paste. Add a few drops of ethanol during kneading if necessary to maintain a suitable consistency.

  • Drying: Dry the resulting paste in a vacuum oven at a controlled temperature (e.g., 40°C) until a constant weight is achieved.

  • Sieving: Pass the dried complex through a sieve to obtain a uniform particle size.

  • Characterization: Characterize the prepared inclusion complex using appropriate analytical techniques (UV-Vis, FTIR, DTA) to confirm complex formation.

General Protocol for this compound Nanoemulsion Preparation (High-Pressure Homogenization)
  • Component Selection:

    • Oil Phase: Select a pharmaceutically acceptable oil with high solubility for this compound.

    • Surfactant and Co-surfactant: Choose a suitable surfactant and co-surfactant system (e.g., Tween 80 and Transcutol P) and optimize their ratio (Smix).

  • Preparation of Phases:

    • Oil Phase: Dissolve this compound in the selected oil.

    • Aqueous Phase: Prepare the aqueous phase, which may contain the surfactant and co-surfactant.

  • Formation of Coarse Emulsion: Gradually add the oil phase to the aqueous phase while stirring at a moderate speed to form a coarse emulsion.

  • High-Pressure Homogenization: Subject the coarse emulsion to high-pressure homogenization (e.g., 15,000 psi for 5-10 cycles) to reduce the droplet size to the nano-range.

  • Characterization: Characterize the nanoemulsion for particle size, polydispersity index (PDI), zeta potential, and drug content.

In Vivo Pharmacokinetic Study in Rats
  • Animal Model: Use healthy adult male Sprague-Dawley or Wistar rats.

  • Animal Acclimatization: Acclimatize the animals to the laboratory conditions for at least one week before the experiment.

  • Grouping: Divide the rats into groups for intravenous (IV) and oral (PO) administration of the this compound formulation and the free drug.

  • Dosing:

    • IV Administration: Administer a known dose of the this compound formulation intravenously through the tail vein.

    • PO Administration: Administer a known dose of the this compound formulation or free drug orally via gavage.

  • Blood Sampling: Collect blood samples from the retro-orbital plexus or tail vein at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours) into heparinized tubes.

  • Plasma Separation: Centrifuge the blood samples to separate the plasma.

  • Sample Analysis: Analyze the concentration of this compound in the plasma samples using a validated analytical method, such as HPLC-UV or LC-MS/MS.

  • Pharmacokinetic Analysis: Calculate the pharmacokinetic parameters (Cmax, Tmax, AUC, half-life) using appropriate software. Calculate the absolute oral bioavailability using the formula: F (%) = (AUCoral / AUCiv) × (Doseiv / Doseoral) × 100.

Signaling Pathway and Experimental Workflow Diagrams

Ligustilide_Signaling_Pathways cluster_Nrf2 Nrf2/HO-1 Pathway cluster_NFkB NF-κB Pathway cluster_LKB1 LKB1-AMPK-mTOR Pathway cluster_GPR30 GPR30/EGFR Pathway Ligustilide1 This compound Nrf2 Nrf2 Ligustilide1->Nrf2 activates Keap1 Keap1 ARE ARE Nrf2->ARE translocates to nucleus & binds HO1 HO-1 ARE->HO1 induces expression Antioxidant Antioxidant Response HO1->Antioxidant Ligustilide2 This compound IKK IKK Ligustilide2->IKK inhibits IkB IκBα IKK->IkB phosphorylates NFkB NF-κB IkB->NFkB releases Inflammation Inflammation NFkB->Inflammation promotes Ligustilide3 This compound LKB1 LKB1 Ligustilide3->LKB1 activates AMPK AMPK LKB1->AMPK activates mTOR mTOR AMPK->mTOR inhibits Autophagy Autophagy mTOR->Autophagy inhibits Ligustilide4 This compound GPR30 GPR30 Ligustilide4->GPR30 activates EGFR EGFR GPR30->EGFR transactivates ERK ERK1/2 EGFR->ERK activates Bone Bone Formation ERK->Bone Bioavailability_Enhancement_Workflow cluster_Problem Problem Identification cluster_Strategies Strategy Selection cluster_Development Formulation Development cluster_Evaluation Preclinical Evaluation cluster_Outcome Desired Outcome Problem Low Oral Bioavailability of This compound Nano Nano-delivery Systems (e.g., Nanoemulsion) Problem->Nano Complex Cyclodextrin Complexation (e.g., HP-β-CD) Problem->Complex Modification Structural Modification (e.g., LIGc) Problem->Modification Preparation Preparation of Formulation Nano->Preparation Complex->Preparation Modification->Preparation Characterization Physicochemical Characterization Preparation->Characterization InVitro In Vitro Dissolution & Stability Studies Characterization->InVitro InVivo In Vivo Pharmacokinetic Studies (Rats) InVitro->InVivo Outcome Increased Oral Bioavailability InVivo->Outcome

References

Validation & Comparative

(E)-Ligustilide: A Comparative Guide to its Neuroprotective Effects in Preclinical Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

(E)-Ligustilide, a primary bioactive component isolated from the traditional medicinal herb Angelica sinensis, has garnered significant attention for its potential neuroprotective properties. This guide provides a comprehensive comparison of the experimental evidence validating the neuroprotective effects of this compound across various in vitro and in vivo models of neurological disorders, including stroke, Alzheimer's disease, and Parkinson's disease. The data presented herein is intended to offer an objective overview to inform further research and drug development efforts.

Performance in Ischemic Stroke Models

This compound has demonstrated significant neuroprotective effects in animal models of ischemic stroke, primarily through its anti-inflammatory, antioxidant, and anti-apoptotic mechanisms.

Quantitative Data Summary: Ischemic Stroke Models
Model Dosage/Concentration Key Outcome Measure Result Reference
Rat MCAO20, 40, 80 mg/kg (oral)Infarct VolumeDose-dependent reduction[1]
Rat MCAO80 mg/kg (oral)Neurological Deficit ScoreSignificant improvement[1]
Rat MCAO40 mg/kgPrx6 LevelsReduced to 2.3±1.2 times sham (vs. 11.7±3.1 in untreated)[2]
Rat MCAO32 or 40 mg/kgInfarct VolumeReduced to ~40% of untreated[2]
Mouse MCAONot SpecifiedAngiogenesisPromoted focal angiogenesis[3]
Cultured Neurons (OGD)0.625-20 µmol/LCell ViabilityDose-dependent increase
Cultured Neurons (OGD)Not SpecifiedLDH ReleaseSignificant decrease

MCAO : Middle Cerebral Artery Occlusion; OGD : Oxygen-Glucose Deprivation; Prx6 : Peroxiredoxin-6; LDH : Lactate Dehydrogenase.

Comparison with Alternatives: Ischemic Stroke

In a study utilizing a rat model of middle cerebral artery occlusion, this compound was compared to nimodipine (B1678889), a clinically used calcium channel blocker for cerebral vasospasm. Pretreatment with this compound (20, 40, or 80 mg/kg) dose-dependently reduced infarct volume, with the highest dose showing comparable efficacy to nimodipine (12 mg/kg). Another study noted that this compound (32 or 40 mg/kg) had similar efficacy in reducing infarct volume as the antioxidant edaravone.

Performance in Alzheimer's Disease Models

In preclinical models of Alzheimer's disease, this compound has been shown to ameliorate cognitive deficits and reduce pathological markers.

Quantitative Data Summary: Alzheimer's Disease Models
Model Dosage/Concentration Key Outcome Measure Result Reference
APP/PS1 MiceNot SpecifiedCognitive ImpairmentAmeliorated
APP/PS1 MiceNot SpecifiedAβ plaquesReduced
SH-SY5Y cells (Aβ25-35 induced)Not SpecifiedApoptosis RateSignificantly decreased
SH-SY5Y cells (Aβ25-35 induced)Not SpecifiedCell ViabilitySignificantly improved

APP/PS1 : Transgenic mouse model of Alzheimer's disease expressing amyloid precursor protein and presenilin-1 mutations; : Amyloid-beta.

Performance in Parkinson's Disease Models

Research on the effects of this compound in Parkinson's disease models is emerging, with initial studies indicating a potential to protect dopaminergic neurons and improve motor function.

Quantitative data for motor symptom improvement in animal models of Parkinson's disease following this compound treatment is still limited in the reviewed literature. Further studies are required to establish clear dose-response relationships and comparative efficacy.

Key Signaling Pathways and Mechanisms of Action

The neuroprotective effects of this compound are attributed to its modulation of several key signaling pathways involved in cellular stress, inflammation, and survival.

PI3K/Akt Signaling Pathway

This compound has been shown to activate the Phosphatidylinositol 3-kinase (PI3K)/Akt signaling pathway, which is a critical regulator of cell survival and proliferation. Activation of this pathway inhibits apoptosis by phosphorylating and inactivating pro-apoptotic proteins.

PI3K_Akt_Pathway Ligustilide Ligustilide PI3K PI3K Ligustilide->PI3K Activates Akt Akt PI3K->Akt Activates Pro-apoptotic Proteins Pro-apoptotic Proteins Akt->Pro-apoptotic Proteins Inhibits Cell Survival Cell Survival Akt->Cell Survival Promotes

Caption: PI3K/Akt signaling pathway activated by this compound.

ERK Signaling Pathway

The Extracellular signal-regulated kinase (ERK) pathway is another crucial signaling cascade involved in cell proliferation, differentiation, and survival. This compound has been demonstrated to modulate the ERK pathway, contributing to its neuroprotective effects.

ERK_Pathway Ligustilide Ligustilide MEK MEK Ligustilide->MEK Activates ERK ERK MEK->ERK Activates Transcription Factors Transcription Factors ERK->Transcription Factors Activates Gene Expression Gene Expression Transcription Factors->Gene Expression Neuronal Protection Neuronal Protection Gene Expression->Neuronal Protection

Caption: ERK signaling pathway modulated by this compound.

Nrf2 Signaling Pathway

The Nuclear factor erythroid 2-related factor 2 (Nrf2) is a key transcription factor that regulates the expression of antioxidant proteins. This compound activates the Nrf2 pathway, thereby enhancing the cellular defense against oxidative stress.

Nrf2_Pathway Ligustilide Ligustilide Keap1 Keap1 Ligustilide->Keap1 Inhibits Nrf2 Nrf2 Keap1->Nrf2 Releases ARE ARE Nrf2->ARE Binds to Antioxidant Genes Antioxidant Genes ARE->Antioxidant Genes Activates Transcription Cellular Protection Cellular Protection Antioxidant Genes->Cellular Protection

Caption: Nrf2 antioxidant pathway activated by this compound.

Experimental Protocols

In Vivo: Middle Cerebral Artery Occlusion (MCAO) Model in Rats

This model is widely used to mimic ischemic stroke.

  • Animal Model: Adult male Sprague-Dawley rats.

  • Anesthesia: Anesthesia is induced, typically with an intraperitoneal injection of a suitable anesthetic agent.

  • Surgical Procedure: A nylon monofilament is inserted into the internal carotid artery to occlude the origin of the middle cerebral artery.

  • Ischemia and Reperfusion: The filament is typically left in place for a defined period (e.g., 2 hours) to induce ischemia, after which it is withdrawn to allow for reperfusion.

  • This compound Administration: this compound is administered, often orally via gavage, at specified doses (e.g., 20, 40, 80 mg/kg) at various time points before or after the induction of ischemia.

  • Outcome Assessment:

    • Neurological Deficit Scoring: Behavioral tests are performed at different time points post-MCAO to assess motor and neurological function.

    • Infarct Volume Measurement: Brains are sectioned and stained (e.g., with TTC) to quantify the volume of infarcted tissue.

    • Biochemical Analysis: Brain tissue is collected for analysis of inflammatory markers, oxidative stress indicators, and protein expression levels via techniques like Western blotting and ELISA.

MCAO_Workflow cluster_pre_op Pre-Operative cluster_op Operative cluster_post_op Post-Operative Animal Prep Animal Prep Anesthesia Anesthesia Animal Prep->Anesthesia MCAO Surgery MCAO Surgery Anesthesia->MCAO Surgery Ligustilide Admin Ligustilide Admin MCAO Surgery->Ligustilide Admin Behavioral Tests Behavioral Tests Ligustilide Admin->Behavioral Tests Tissue Collection Tissue Collection Behavioral Tests->Tissue Collection

Caption: Experimental workflow for the MCAO model.

In Vitro: Neuroprotection Assay in SH-SY5Y Cells

This assay is used to assess the protective effects of compounds against neuronal cell death induced by toxins.

  • Cell Culture: Human neuroblastoma SH-SY5Y cells are cultured in appropriate media and conditions.

  • Toxin Induction: Neurotoxicity is induced by exposing the cells to a toxin, such as amyloid-beta 25-35 (Aβ25-35), to model Alzheimer's disease pathology.

  • This compound Treatment: Cells are pre-treated with various concentrations of this compound for a specified duration before and/or during toxin exposure.

  • Cell Viability Assessment: Cell viability is measured using assays such as the MTT assay, which quantifies metabolic activity.

  • Apoptosis Assessment: Apoptosis (programmed cell death) is quantified using methods like Hoechst staining to visualize nuclear morphology or flow cytometry to detect apoptotic markers.

  • Mechanism Analysis: Cellular lysates are collected for Western blot analysis to determine the expression levels of proteins involved in signaling pathways of interest.

SHSY5Y_Workflow Cell Seeding Cell Seeding Ligustilide Pre-treatment Ligustilide Pre-treatment Cell Seeding->Ligustilide Pre-treatment Toxin Exposure Toxin Exposure Ligustilide Pre-treatment->Toxin Exposure Incubation Incubation Toxin Exposure->Incubation Viability Assay Viability Assay Incubation->Viability Assay Apoptosis Assay Apoptosis Assay Incubation->Apoptosis Assay Western Blot Western Blot Incubation->Western Blot

Caption: Workflow for in vitro neuroprotection assay.

Conclusion

The available preclinical data strongly suggest that this compound is a promising neuroprotective agent with therapeutic potential for various neurological disorders. Its multifaceted mechanism of action, targeting key pathways involved in inflammation, oxidative stress, and apoptosis, provides a robust rationale for its efficacy. However, further research is warranted to establish optimal dosing, long-term safety, and efficacy in more complex disease models. Direct comparative studies with a wider range of existing and emerging neuroprotective therapies will be crucial in defining the clinical potential of this compound.

References

A Comparative Analysis of (E)-Ligustilide and Z-Ligustilide Bioactivity: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth examination of the biological activities of (E)-Ligustilide and its isomer, Z-Ligustilide, reveals distinct profiles in nephroprotection, with emerging insights into their anti-inflammatory and neuroprotective potential. While Z-Ligustilide is more extensively studied, comparative data underscores the therapeutic promise and unique characteristics of each isomer.

This guide provides a comprehensive comparison of the bioactivities of this compound and Z-Ligustilide, offering researchers, scientists, and drug development professionals a consolidated resource supported by experimental data. The information is presented to facilitate an objective evaluation of their therapeutic potential.

I. Comparative Bioactivity Data

The following tables summarize the available quantitative data from a key comparative study investigating the nephroprotective effects of this compound and Z-Ligustilide against cisplatin-induced toxicity in human kidney (HK-2) cells.

Table 1: Effect on Cell Viability in Cisplatin-Induced Nephrotoxicity
CompoundConcentration (µM)Incubation Time (h)Cell Viability (%)
This compound 502486 ± 2
4867 ± 5
7249 ± 4
Z-Ligustilide 5024No significant modification
48No significant modification
72No significant modification

Data sourced from Bunel et al., 2015.[1][2]

Table 2: Effect on Oxidative Stress in Cisplatin-Induced Nephrotoxicity
CompoundConcentration (µM)Oxidative Stress Reduction (%)
This compound 5086.0 ± 10.4
Z-Ligustilide 50100.8 ± 5.6

Data represents the ability to restrain reactive oxygen species (ROS) generation compared to control. Sourced from Bunel et al., 2015.[2]

Table 3: Effect on Collagen Deposition in Cisplatin-Induced Nephrotoxicity
CompoundConcentration (µM)Collagen Amount (normalized to control, %)
This compound 50No significant modification
10No significant modification
1No significant modification
Z-Ligustilide 50No significant modification
10No significant modification
1No significant modification

Data sourced from Bunel et al., 2015.[2]

II. Key Bioactivities and Mechanisms of Action

Nephroprotective Effects

A direct comparative study on cisplatin-induced nephrotoxicity in HK-2 cells revealed distinct activities for the two isomers.[1] this compound, at a concentration of 50 µM, was found to decrease cell survival over time, suggesting a potential cytotoxic effect at this concentration under the tested conditions. In contrast, Z-Ligustilide did not significantly affect cell viability.

Interestingly, both isomers were effective in limiting oxidative stress, a key factor in cisplatin-induced kidney injury. Both this compound and Z-Ligustilide at 50 µM were able to counteract the generation of reactive oxygen species (ROS). Neither isomer showed a significant effect on collagen deposition, a marker of fibrosis.

Anti-inflammatory Effects

While direct comparative studies on the anti-inflammatory activities of this compound and Z-Ligustilide are limited, a significant body of research highlights the potent anti-inflammatory properties of Z-Ligustilide. It has been shown to inhibit the production of inflammatory mediators such as nitric oxide (NO) and prostaglandin (B15479496) E2 (PGE2) in macrophages. The anti-inflammatory actions of Z-Ligustilide are mediated, at least in part, through the suppression of key signaling pathways, including the nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) pathways.

Neuroprotective Effects

The neuroprotective effects of Z-Ligustilide have been documented in various in vitro and in vivo models of neurological damage. It is reported to protect against ischemic brain injury by reducing infarct volume, mitigating brain swelling, and improving behavioral deficits. The underlying mechanisms for its neuroprotective activity include antioxidant and anti-apoptotic effects. At present, there is a lack of published comparative studies evaluating the neuroprotective potential of this compound relative to Z-Ligustilide.

III. Experimental Protocols

Cell Viability Assay (MTT Assay)
  • Cell Culture: HK-2 cells were cultured in a suitable medium and seeded in 96-well plates.

  • Treatment: Cells were treated with cisplatin (B142131) (CisPt) and co-incubated with various concentrations of this compound or Z-Ligustilide for 24, 48, and 72 hours.

  • MTT Incubation: After the incubation period, MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) was added to each well and incubated to allow the formation of formazan (B1609692) crystals by viable cells.

  • Solubilization: The formazan crystals were solubilized using a suitable solvent (e.g., DMSO).

  • Absorbance Measurement: The absorbance was measured at a specific wavelength (e.g., 570 nm) using a microplate reader. Cell viability was expressed as a percentage of the control group.

Oxidative Stress Assay (ROS/RNS Detection)
  • Cell Culture and Treatment: HK-2 cells were seeded in 96-well plates and treated with cisplatin and the test compounds (this compound or Z-Ligustilide).

  • Fluorescent Probe Incubation: After treatment, a fluorescent probe sensitive to reactive oxygen and nitrogen species (ROS/RNS), such as 2',7'-dichlorodihydrofluorescein (B1593923) diacetate (DCFH-DA), was added to the cells and incubated.

  • Fluorescence Measurement: The fluorescence intensity was measured using a fluorometer. The reduction in fluorescence in the treated groups compared to the cisplatin-only group indicated a decrease in oxidative stress.

Collagen Deposition Assay (Sirius Red Staining)
  • Cell Culture and Treatment: HK-2 cells were cultured and treated with cisplatin and the ligustilide (B1675387) isomers for 48 hours.

  • Fixation: The cells were fixed with a suitable fixative (e.g., Bouin's fluid).

  • Staining: The fixed cells were stained with Picro Sirius Red (PSR) solution, which specifically binds to collagen.

  • Elution and Quantification: The stained collagen was eluted, and the absorbance of the eluate was measured to quantify the amount of collagen. The results were normalized to cell number.

IV. Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz, illustrate key signaling pathways modulated by Z-Ligustilide and a typical experimental workflow for evaluating nephroprotective effects.

anti_inflammatory_pathway cluster_nucleus Cytoplasm LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 IKK IKK MyD88->IKK IkB IκB IKK->IkB phosphorylates NFkB NF-κB Nucleus Nucleus NFkB->Nucleus translocation Z_Ligustilide Z-Ligustilide Z_Ligustilide->IKK inhibits Inflammatory_Genes Pro-inflammatory Genes (iNOS, COX-2) Nucleus->Inflammatory_Genes activates Inflammation Inflammation Inflammatory_Genes->Inflammation

Caption: Z-Ligustilide's anti-inflammatory mechanism via NF-κB pathway inhibition.

nephroprotection_workflow Start Start: HK-2 Cell Culture Treatment Treatment: Cisplatin ± (E)- or Z-Ligustilide Start->Treatment Incubation Incubation (24, 48, 72h) Treatment->Incubation Assays Bioactivity Assays Incubation->Assays Viability Cell Viability (MTT) Assays->Viability Oxidative_Stress Oxidative Stress (ROS/RNS) Assays->Oxidative_Stress Collagen Collagen Deposition (Sirius Red) Assays->Collagen Data_Analysis Data Analysis and Comparison Viability->Data_Analysis Oxidative_Stress->Data_Analysis Collagen->Data_Analysis

Caption: Experimental workflow for assessing nephroprotective effects of ligustilide isomers.

References

(E)-Ligustilide in the Spotlight: A Comparative Guide to the Phthalides of Angelica sinensis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An In-depth Comparison of the Bioactive Phthalides Found in Angelica sinensis, with a Focus on (E)-Ligustilide and Its Isomeric and Structural Analogs.

The root of Angelica sinensis, a cornerstone of traditional Chinese medicine, is a rich source of bioactive phthalides, a class of compounds renowned for their diverse pharmacological activities. Among these, ligustilide (B1675387) is a major component, existing as two geometric isomers: (Z)-Ligustilide and this compound. While the (Z)-isomer is more abundant and has been extensively studied, emerging research is beginning to shed light on the unique properties of the (E)-form. This guide provides a comprehensive comparison of this compound with other key phthalides from Angelica sinensis, including (Z)-Ligustilide, n-Butylidenephthalide, and Senkyunolide A, supported by experimental data and detailed methodologies.

Comparative Bioactivities of Angelica sinensis Phthalides

The primary phthalides in Angelica sinensis exhibit a wide range of biological effects, including anti-inflammatory, neuroprotective, and anticancer activities. The following tables summarize the available quantitative data to facilitate a direct comparison of their potency.

Table 1: Comparative Cytotoxicity of Angelica sinensis Phthalides against Various Cancer Cell Lines

CompoundCell LineIC50 (µM)Reference
(Z)-LigustilideL1210 (Leukemia)2.27 ± 0.10[1]
K562 (Leukemia)4.78 ± 0.18[1]
A549 (Lung Carcinoma)> 80[2]
HCT-8 (Colon Carcinoma)> 80[2]
HepG2 (Liver Carcinoma)> 80[2]
n-ButylidenephthalideHT-29 (Colon Cancer)Dose-dependent decrease in cell viability
Brain Tumor Cell LinesCytotoxic
Leukemia CellsCytotoxic
Senkyunolide AHT-29 (Colon Cancer)Dose-dependent decrease in cell viability
RiligustilideA549 (Lung Carcinoma)13.82
HCT-8 (Colon Carcinoma)6.79
HepG2 (Liver Carcinoma)7.92

Note: Data for this compound on cytotoxicity is currently limited in publicly available research.

Table 2: Comparative Anti-inflammatory Activity of Angelica sinensis Phthalides

CompoundAssayIC50 (µM)Reference
(Z)-LigustilideNO Production in LPS-stimulated RAW 264.7 cells12.8 ± 1.4
Angesicolide B (dimer)NO Production in LPS-stimulated RAW 264.7 cells3.12
(-)-Lyocasuarolide A (dimer)NO Production in LPS-stimulated RAW 264.7 cells1.23

Note: Direct comparative IC50 values for the anti-inflammatory activity of this compound are not yet widely available.

Table 3: Comparative Neuroprotective Effects of Angelica sinensis Phthalides

Compound (at 10 µM)Cell LineInsultInhibition of Cell Injury (%)Reference
Ligustilide (isomer not specified)SH-SY5YGlutamate27.1
(Z)-ButylidenephthalideSH-SY5YGlutamate17.0
Tokinolide ASH-SY5YGlutamate22.2

Signaling Pathways and Mechanisms of Action

The diverse bioactivities of these phthalides stem from their ability to modulate specific cellular signaling pathways. The following diagrams, generated using the DOT language, illustrate the known mechanisms of action for several key phthalides.

Anti-inflammatory Signaling Pathway of (Z)-Ligustilide

(Z)-Ligustilide exerts its anti-inflammatory effects by inhibiting the NF-κB and MAPK signaling pathways in macrophages stimulated by lipopolysaccharide (LPS). This leads to a reduction in the production of pro-inflammatory mediators such as nitric oxide (NO), TNF-α, and various interleukins.

G cluster_mapk MAPK Pathway cluster_nfkb NF-κB Pathway LPS LPS TLR4 TLR4 LPS->TLR4 ERK ERK TLR4->ERK activates JNK JNK TLR4->JNK activates p38 p38 TLR4->p38 activates IKK IKK TLR4->IKK activates Z_Ligustilide (Z)-Ligustilide Z_Ligustilide->ERK inhibits Z_Ligustilide->JNK inhibits Z_Ligustilide->p38 inhibits Z_Ligustilide->IKK inhibits IkB IκBα IKK->IkB phosphorylates NFkB NF-κB IkB->NFkB releases NFkB_nucleus NF-κB (nucleus) NFkB->NFkB_nucleus translocates Inflammation Pro-inflammatory Mediators (NO, TNF-α, ILs) NFkB_nucleus->Inflammation induces transcription

Anti-inflammatory pathway of (Z)-Ligustilide.
Pro-apoptotic Signaling Pathway of n-Butylidenephthalide in Cancer Cells

n-Butylidenephthalide has been shown to induce apoptosis in various cancer cell lines through the activation of both intrinsic and extrinsic pathways, as well as by inducing endoplasmic reticulum (ER) stress.

G cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway cluster_er ER Stress Pathway nBP n-Butylidenephthalide Fas Fas Receptor nBP->Fas activates Mitochondrion Mitochondrion nBP->Mitochondrion activates ER Endoplasmic Reticulum nBP->ER activates Caspase8 Caspase-8 Fas->Caspase8 Caspase3 Caspase-3 Caspase8->Caspase3 activate Cytochrome_c Cytochrome c Mitochondrion->Cytochrome_c releases Caspase9 Caspase-9 Cytochrome_c->Caspase9 activates Caspase9->Caspase3 activate ER_Stress ER Stress ER->ER_Stress ER_Stress->Caspase3 activate Apoptosis Apoptosis Caspase3->Apoptosis

Pro-apoptotic pathway of n-Butylidenephthalide.
Neuroprotective Signaling Pathway of Senkyunolide A

Senkyunolide A has demonstrated neuroprotective effects, in part by modulating the protein phosphatase 2A (PP2A) and α-synuclein signaling pathways.

G SenA Senkyunolide A PP2A_ac PP2A (active) SenA->PP2A_ac promotes activation Neuronal_Stress Neuronal Stress (e.g., Corticosterone) PP2A_in PP2A (inactive) Neuronal_Stress->PP2A_in induces inactivation alpha_syn α-synuclein Neuronal_Stress->alpha_syn induces phosphorylation p_alpha_syn p-α-synuclein PP2A_ac->p_alpha_syn dephosphorylates Neuroprotection Neuroprotection PP2A_ac->Neuroprotection alpha_syn->p_alpha_syn Apoptosis Neuronal Apoptosis p_alpha_syn->Apoptosis

Neuroprotective pathway of Senkyunolide A.

Experimental Protocols

To ensure the reproducibility and further investigation of the bioactivities of these phthalides, detailed experimental protocols for key assays are provided below.

Experimental Workflow for Phthalide (B148349) Isolation and Bioactivity Screening

G cluster_assays Bioactivity Assays start Angelica sinensis Root Powder extraction Solvent Extraction (e.g., Methanol, Ethanol) start->extraction crude_extract Crude Extract extraction->crude_extract fractionation Chromatographic Fractionation (e.g., Column Chromatography) crude_extract->fractionation fractions Phthalide-rich Fractions fractionation->fractions hplc Preparative HPLC fractions->hplc pure_compounds Isolated Phthalides (this compound, (Z)-Ligustilide, etc.) hplc->pure_compounds cytotoxicity Cytotoxicity Assay (e.g., MTT) pure_compounds->cytotoxicity anti_inflammatory Anti-inflammatory Assay (e.g., NO production) pure_compounds->anti_inflammatory neuroprotection Neuroprotection Assay (e.g., glutamate-induced toxicity) pure_compounds->neuroprotection

Workflow for phthalide isolation and screening.
Protocol for MTT Cytotoxicity Assay

This protocol is used to assess the effect of phthalides on the viability of cancer cell lines.

  • Cell Seeding: Seed cancer cells (e.g., A549, HCT-8, HepG2) in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Treat the cells with various concentrations of the isolated phthalides (e.g., 0.1, 1, 10, 50, 100 µM) for 24 to 72 hours. Include a vehicle control (e.g., DMSO).

  • MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the cell viability as a percentage of the vehicle control and determine the IC50 value, which is the concentration of the compound that inhibits cell growth by 50%.

Protocol for Anti-inflammatory Assay (Nitric Oxide Production)

This protocol measures the ability of phthalides to inhibit the production of nitric oxide (NO) in LPS-stimulated macrophage cells.

  • Cell Seeding: Seed RAW 264.7 macrophage cells in a 96-well plate at a density of 5 x 10⁴ cells/well and incubate for 24 hours.

  • Compound Treatment: Pre-treat the cells with various concentrations of the phthalides for 1-2 hours.

  • LPS Stimulation: Stimulate the cells with lipopolysaccharide (LPS; 1 µg/mL) for 24 hours to induce an inflammatory response.

  • Griess Assay: Collect the cell culture supernatant and measure the nitrite (B80452) concentration (a stable product of NO) using the Griess reagent.

  • Absorbance Measurement: Measure the absorbance at 540 nm.

  • Data Analysis: Calculate the percentage of NO inhibition compared to the LPS-treated control and determine the IC50 value.

Conclusion

The phthalides from Angelica sinensis represent a promising group of natural compounds with a wide array of pharmacological activities. While (Z)-Ligustilide has been the most studied, this guide highlights the importance of investigating the bioactivities of other phthalides, including the less abundant this compound. The comparative data presented here, although still incomplete for some compounds, provides a valuable resource for researchers in the fields of natural product chemistry, pharmacology, and drug development. Further research, particularly direct comparative studies under standardized conditions, is crucial to fully elucidate the therapeutic potential of each of these fascinating molecules. The detailed protocols and signaling pathway diagrams provided herein aim to facilitate such future investigations.

References

Cross-Validation of (E)-Ligustilide's Therapeutic Targets: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

(E)-Ligustilide, a primary bioactive compound isolated from the roots of Angelica sinensis, has garnered significant attention for its pleiotropic therapeutic effects, including neuroprotective, anti-inflammatory, and anti-cancer activities. This guide provides a comprehensive comparison of the validated therapeutic targets of this compound, presenting supporting experimental data, detailed protocols for key validation assays, and a comparative analysis with alternative therapeutic agents. This document is intended for researchers, scientists, and drug development professionals interested in the pharmacological profile of this compound.

Key Therapeutic Targets and Signaling Pathways

This compound exerts its biological effects by modulating multiple signaling pathways. The primary validated targets and their associated pathways are summarized below.

Gch1/BH4/eNOS Pathway

This compound has been shown to target GTP cyclohydrolase 1 (Gch1), the rate-limiting enzyme in the synthesis of tetrahydrobiopterin (B1682763) (BH4). By upregulating Gch1, this compound increases the levels of BH4, an essential cofactor for endothelial nitric oxide synthase (eNOS). This leads to enhanced nitric oxide (NO) production, which plays a crucial role in vasodilation and protection against ischemia.[1][2][3][4][5] Molecular docking studies have indicated a strong binding affinity of this compound to Gch1.

cluster_Ligustilide This compound cluster_Cell Endothelial Cell LIG This compound Gch1 Gch1 LIG->Gch1 activates BH4 BH4 Gch1->BH4 synthesizes eNOS eNOS BH4->eNOS activates NO Nitric Oxide (NO) eNOS->NO produces Vasodilation Vasodilation NO->Vasodilation promotes

Figure 1: this compound's activation of the Gch1/BH4/eNOS pathway.
PI3K/Akt Signaling Pathway

The Phosphoinositide 3-kinase (PI3K)/Akt pathway is a critical regulator of cell survival, proliferation, and apoptosis. This compound has been demonstrated to inhibit the PI3K/Akt signaling pathway in cancer cells, leading to decreased cell proliferation and migration. Conversely, in the context of neuroprotection, this compound can activate the PI3K/Akt pathway, promoting neuronal survival.

cluster_Ligustilide This compound cluster_Cell Cell LIG This compound PI3K PI3K LIG->PI3K modulates Receptor Receptor Receptor->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PIP3 Akt Akt PIP3->Akt activates Downstream Downstream Effectors (e.g., mTOR, GSK3β) Akt->Downstream Response Cellular Response (Survival/Apoptosis) Downstream->Response

Figure 2: Modulation of the PI3K/Akt signaling pathway by this compound.
Nrf2/HO-1 Antioxidant Pathway

This compound is a known activator of the Nuclear factor erythroid 2-related factor 2 (Nrf2), a master regulator of the antioxidant response. By promoting the nuclear translocation of Nrf2, this compound induces the expression of downstream antioxidant enzymes, such as heme oxygenase-1 (HO-1), which protect cells from oxidative stress.

cluster_Ligustilide This compound cluster_Cytoplasm Cytoplasm cluster_Nucleus Nucleus LIG This compound Keap1 Keap1 LIG->Keap1 inhibits Nrf2_cyto Nrf2 Keap1->Nrf2_cyto binding Nrf2_nucl Nrf2 Nrf2_cyto->Nrf2_nucl translocates ARE ARE Nrf2_nucl->ARE binds HO1 HO-1 & other antioxidant genes ARE->HO1 activates transcription

Figure 3: Activation of the Nrf2/HO-1 pathway by this compound.
TLR4/NF-κB Signaling Pathway

Toll-like receptor 4 (TLR4) is a key component of the innate immune system that, upon activation, can trigger inflammatory responses through the nuclear factor-kappa B (NF-κB) pathway. This compound has been shown to inhibit the TLR4/NF-κB signaling cascade, thereby exerting anti-inflammatory effects.

cluster_Ligustilide This compound cluster_Cell Immune Cell LIG This compound TLR4 TLR4 LIG->TLR4 inhibits LPS LPS LPS->TLR4 activates MyD88 MyD88 TLR4->MyD88 IKK IKK MyD88->IKK IκB IκB IKK->IκB phosphorylates NFkB NF-κB IκB->NFkB releases Nucleus Nucleus NFkB->Nucleus translocates Cytokines Pro-inflammatory Cytokines Nucleus->Cytokines gene transcription

Figure 4: Inhibition of the TLR4/NF-κB pathway by this compound.
GPR30/EGFR Pathway

G protein-coupled receptor 30 (GPR30), also known as GPER, is a membrane-associated estrogen receptor. This compound can activate GPR30, leading to the transactivation of the epidermal growth factor receptor (EGFR). This initiates downstream signaling cascades, including the PI3K/Akt and MAPK/ERK pathways, which can promote cell proliferation and differentiation, for instance, in osteoblasts. However, it is worth noting that some recent studies have produced conflicting results regarding whether GPR30 directly binds to estrogen and related compounds.

cluster_Ligustilide This compound cluster_Cell Cell LIG This compound GPR30 GPR30 LIG->GPR30 activates EGFR EGFR GPR30->EGFR transactivates PI3K_Akt PI3K/Akt Pathway EGFR->PI3K_Akt MAPK_ERK MAPK/ERK Pathway EGFR->MAPK_ERK Response Cellular Response (e.g., Proliferation) PI3K_Akt->Response MAPK_ERK->Response

Figure 5: Activation of the GPR30/EGFR pathway by this compound.

Quantitative Comparison of Therapeutic Targets

The following table summarizes the available quantitative data for this compound's activity on its therapeutic targets. It is important to note that direct binding affinities and inhibitory/activator concentrations for some targets are not yet well-defined in the literature.

Target/ProcessCell LineAssay TypeIC50/EC50Reference
Cell Proliferation (inhibition)HuccT1 (Cholangiocarcinoma)CCK-85.08 µg/mL
Cell Proliferation (inhibition)RBE (Cholangiocarcinoma)CCK-85.77 µg/mL
Gch1-Molecular DockingGood affinity (qualitative)
GPR30--Data not available
TLR4--Data not available

Comparison with Alternative Therapeutics

This section provides a comparative overview of this compound with other drugs that target similar signaling pathways.

PathwayThis compoundAlternative Drug(s)Key Comparative Points
PI3K/Akt Inhibits PI3K/Akt in cancer cells.Idelalisib (Zydelig®) , Copanlisib, DuvelisibIdelalisib is a potent and selective inhibitor of the PI3Kδ isoform, approved for certain B-cell malignancies. This compound's isoform specificity and relative potency compared to these approved inhibitors require further investigation.
Nrf2/HO-1 Activates Nrf2, leading to antioxidant effects.Bardoxolone Methyl , Dimethyl Fumarate (Tecfidera®), SulforaphaneBardoxolone Methyl is a potent synthetic Nrf2 activator that has been investigated in clinical trials for chronic kidney disease. Direct comparative studies are needed to quantify the relative Nrf2 activating potential of this compound.
GPR30 Activates the GPR30/EGFR pathway.G-1 G-1 is a selective GPR30 agonist used in research to elucidate the receptor's function. The relative agonistic activity of this compound at GPR30 compared to G-1 has not been quantitatively established.
TLR4/NF-κB Inhibits TLR4 signaling.Eritoran , TAK-242 Eritoran and TAK-242 are TLR4 antagonists that have been evaluated in clinical trials for sepsis, though with limited success. The mechanism and potency of this compound's TLR4 inhibition relative to these synthetic antagonists are not fully characterized.

Experimental Protocols

Detailed methodologies for key experiments used to validate the therapeutic targets of this compound are provided below.

Cross-Validation Experimental Workflow

cluster_workflow Target Cross-Validation Workflow Start Hypothesized Target Biochem Biochemical Assays (e.g., Binding Affinity) Start->Biochem CellBased Cell-Based Assays (e.g., Reporter Gene, Functional) Start->CellBased Downstream Downstream Pathway Analysis (e.g., Western Blot for p-Akt) Biochem->Downstream CellBased->Downstream Phenotypic Phenotypic Assays (e.g., Cell Viability, Migration) Downstream->Phenotypic Validated Validated Target Phenotypic->Validated

Figure 6: A logical workflow for the cross-validation of a therapeutic target.
Cell Viability Assay (MTT Assay)

This assay is used to assess the effect of this compound on cell proliferation and viability.

Protocol:

  • Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours.

  • Treat the cells with various concentrations of this compound and a vehicle control (e.g., DMSO).

  • Incubate for the desired time period (e.g., 24, 48, or 72 hours).

  • Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.

  • Measure the absorbance at 490 nm using a microplate reader.

  • Calculate cell viability as a percentage of the vehicle-treated control.

Western Blot Analysis for Phosphorylated Akt (p-Akt)

This protocol is used to determine the effect of this compound on the activation of the PI3K/Akt pathway.

Protocol:

  • Culture and treat cells with this compound for the specified time.

  • Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Determine the protein concentration of the lysates using a BCA assay.

  • Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-PAGE gel and transfer to a PVDF membrane.

  • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

  • Incubate the membrane with a primary antibody against phospho-Akt (Ser473) overnight at 4°C.

  • Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detect the signal using an enhanced chemiluminescence (ECL) substrate.

  • Strip the membrane and re-probe with an antibody for total Akt to normalize for protein loading.

Nrf2 Nuclear Translocation Immunofluorescence Assay

This assay visualizes the translocation of Nrf2 from the cytoplasm to the nucleus upon treatment with this compound.

Protocol:

  • Grow cells on coverslips in a 24-well plate.

  • Treat cells with this compound or a vehicle control.

  • Fix the cells with 4% paraformaldehyde for 15 minutes.

  • Permeabilize the cells with 0.25% Triton X-100 in PBS for 10 minutes.

  • Block with 1% BSA in PBST for 30 minutes.

  • Incubate with a primary antibody against Nrf2 overnight at 4°C.

  • Wash and incubate with a fluorescently labeled secondary antibody (e.g., Alexa Fluor 488) for 1 hour at room temperature in the dark.

  • Counterstain the nuclei with DAPI.

  • Mount the coverslips and visualize using a fluorescence or confocal microscope.

TLR4 Reporter Assay (HEK-Blue™ TLR4 Cells)

This cell-based assay quantifies the activation or inhibition of the TLR4 signaling pathway.

Protocol:

  • Plate HEK-Blue™-hTLR4 cells in a 96-well plate.

  • Pre-treat the cells with various concentrations of this compound for 1 hour.

  • Stimulate the cells with a TLR4 agonist, such as lipopolysaccharide (LPS).

  • Incubate for 6-24 hours.

  • Collect the supernatant and add it to a new plate containing QUANTI-Blue™ Solution.

  • Incubate at 37°C for 1-3 hours.

  • Measure the absorbance at 620-655 nm to quantify the activity of secreted embryonic alkaline phosphatase (SEAP), which is indicative of NF-κB activation.

Conclusion

This compound is a promising natural compound with a multi-target pharmacological profile. Its ability to modulate key signaling pathways involved in inflammation, oxidative stress, cell survival, and vasodilation underscores its therapeutic potential for a range of diseases. This guide provides a comparative framework for understanding the validated targets of this compound. However, further research is required to obtain more quantitative data on its direct interactions with its primary targets and to perform head-to-head comparisons with clinically approved drugs. The detailed experimental protocols provided herein offer a foundation for researchers to further investigate and cross-validate the therapeutic mechanisms of this multifaceted compound.

References

Reproducibility of (E)-Ligustilide Research Findings: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

(E)-Ligustilide, a major bioactive phthalide (B148349) found in medicinal plants such as Angelica sinensis and Ligusticum chuanxiong, has garnered significant attention for its diverse pharmacological activities.[1][2][3] Preclinical studies have extensively reported its anti-inflammatory, antioxidant, neuroprotective, and anti-cancer properties.[3][4] However, the translation of these findings is complicated by issues of chemical instability and low oral bioavailability, which may contribute to variability in research outcomes. This guide provides a comparative analysis of published findings on this compound, focusing on key signaling pathways and experimental data to aid researchers in evaluating the reproducibility of its effects.

Data Summary: In Vitro and In Vivo Studies

The following tables summarize quantitative data from various studies, highlighting the experimental models, concentrations or dosages used, and the observed effects of what is most frequently cited in the literature as (Z)-Ligustilide, the geometric isomer of this compound. It is crucial to note that the terms are sometimes used interchangeably or without explicit confirmation, which can impact reproducibility.

Anti-Inflammatory Effects
Experimental ModelLigustilide (B1675387) Concentration/DoseKey FindingsReference
LPS-stimulated RAW264.7 macrophagesDose-dependentInhibition of iNOS and COX-2 mRNA and protein expression. Down-regulation of NF-κB transcriptional activity. Inhibition of p38, ERK, and JNK phosphorylation.
LPS-stimulated BV2 microglial cellsDose-dependentDecreased mRNA expression of TNF-α, IL-1β, and IL-6.
Primary rat microgliaConcentration-dependentInhibition of LPS-induced inflammatory response.
Spinal cord injury rat modelNot specifiedDecreased levels of IL-1β and TNF-α.
LPS-induced mechanical allodynia in miceIntravenous injectionPrevention of mechanical allodynia and decreased TNF-α, IL-1β, and IL-6 up-regulation in the spinal cord.
CFA-induced inflammatory pain in miceRepetitive intravenous injectionAttenuation of mechanical allodynia and thermal hyperalgesia. Inhibition of TNF-α, IL-1β, and IL-6 up-regulation and microglial activation in the spinal cord.
Neuroprotective Effects
Experimental ModelLigustilide Concentration/DoseKey FindingsReference
APP/PS1 transgenic Alzheimer's disease mouse model40 mg/kg daily for 15 daysAttenuated neuronal loss and Aβ-associated pathology. Improved performance in Morris water maze.
Ischemic rodent stroke models (cerebral artery occlusion)32 or 40 mg/kg 2 hours post-injuryReduced infarct volumes to approximately 40% of untreated animals.
Oxygen-glucose deprivation/reperfusion (OGD/R) in primary hippocampal neurons1, 2, and 4 µM for 3 hoursReduced calcium influx and reactive oxygen species (ROS) generation. Decreased Bax/Bcl-2 ratio and cleaved caspase-3. Enhanced phosphorylation of Akt.
Vascular dementia rat model20 or 40 mg/kg/day for four weeksAmeliorated learning and memory deficiency. Reduced neuronal oxidative stress damage.
Antioxidant Effects
Experimental ModelLigustilide Concentration/DoseKey FindingsReference
EA.hy926 endothelial cells100 µMUpregulated expression of NRF2 and ARE-driven genes. Promoted nuclear accumulation of NRF2.
HFD-fed Ldlr-/- mice20 mg/kgAttenuated atherosclerotic plaque formation and lipid peroxidation. Increased antioxidant enzyme activity in aortas.
Anti-Cancer Effects
Experimental ModelLigustilide Concentration/DoseKey FindingsReference
Hypoxic oral cancer cells (TW2.6)Dose-dependentInduced c-Myc-dependent apoptosis. Activated ER-stress signaling (increased PERK, ATF6α, IRE1α).
Prostate cancer-bearing mouse modelNot specifiedReduced expression of α-SMA and CD31 in tumor tissue. Decreased α-SMA, VEGFA, and HGF transcriptional levels.
Cancer-associated fibroblasts (CAFs) from prostate cancer0–40 µMInhibited VEGFA secretion via the TLR4-ERK/JNK/p38 signaling pathway.

Key Signaling Pathways and Experimental Workflows

Ligustilide's Anti-Inflammatory Signaling Pathway

The anti-inflammatory effects of Ligustilide are frequently attributed to its modulation of the NF-κB and MAPK signaling pathways.

Ligustilide_Anti_Inflammatory_Pathway cluster_stimulus Inflammatory Stimulus cluster_cell Macrophage / Microglia LPS LPS TLR4 TLR4 LPS->TLR4 MAPK MAPK Pathway (p38, ERK, JNK) TLR4->MAPK IKK IKK TLR4->IKK Nucleus Nucleus MAPK->Nucleus IkappaB IκBα IKK->IkappaB P NFkappaB NF-κB IkappaB->NFkappaB NFkappaB->Nucleus Translocation ProInflammatory Pro-inflammatory Genes (iNOS, COX-2, TNF-α, IL-1β, IL-6) Nucleus->ProInflammatory Transcription Inflammation Inflammation ProInflammatory->Inflammation Ligustilide This compound Ligustilide->MAPK Ligustilide->IKK caption Ligustilide inhibits inflammation via MAPK and NF-κB.

Caption: Ligustilide inhibits inflammation via MAPK and NF-κB.

Neuroprotective Mechanism via PI3K/Akt Pathway

A commonly cited neuroprotective mechanism of Ligustilide involves the activation of the PI3K/Akt survival pathway, which in turn inhibits apoptosis.

Ligustilide_Neuroprotection_Pathway cluster_stress Cellular Stress cluster_cell Neuron Ischemia Ischemia / OGD PI3K PI3K Ischemia->PI3K Akt Akt PI3K->Akt P Bcl2 Bcl-2 Akt->Bcl2 Bax Bax Akt->Bax Mitochondrion Mitochondrion Bcl2->Mitochondrion Bax->Mitochondrion Caspase3 Caspase-3 Mitochondrion->Caspase3 Cytochrome c Apoptosis Apoptosis Caspase3->Apoptosis Ligustilide This compound Ligustilide->PI3K caption Ligustilide promotes neuronal survival via PI3K/Akt.

Caption: Ligustilide promotes neuronal survival via PI3K/Akt.

General Experimental Workflow for In Vitro Ligustilide Studies

The following diagram illustrates a typical workflow for investigating the cellular effects of Ligustilide in a laboratory setting.

Ligustilide_Experimental_Workflow cluster_workflow Experimental Workflow cluster_assays Downstream Assays CellCulture Cell Culture (e.g., RAW264.7, PC12, HUVEC) Treatment Cell Treatment (Ligustilide +/- Stimulus) CellCulture->Treatment LigustilidePrep Ligustilide Preparation (Stock solution in DMSO) LigustilidePrep->Treatment Incubation Incubation (Time-course) Treatment->Incubation Harvesting Cell/Supernatant Harvesting Incubation->Harvesting Viability Cell Viability (MTT, LDH) Harvesting->Viability WesternBlot Protein Analysis (Western Blot) Harvesting->WesternBlot qPCR Gene Expression (qPCR) Harvesting->qPCR ELISA Cytokine Measurement (ELISA) Harvesting->ELISA caption Typical in vitro workflow for Ligustilide studies.

References

A Comparative Guide to Synthetic vs. Natural (E)-Ligustilide in Functional Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

(E)-Ligustilide, a key bioactive phthalide (B148349) predominantly found in medicinal plants such as Angelica sinensis, has garnered significant attention for its therapeutic potential. Its diverse pharmacological activities, including neuroprotective, anti-inflammatory, and anti-cancer effects, make it a compelling molecule for drug development. As both natural extracts and chemically synthesized versions of this compound become available, researchers face a critical choice. This guide provides an objective comparison of natural and synthetic this compound, focusing on their performance in functional assays, supported by experimental data and detailed methodologies.

Understanding the Key Differences: Purity, Impurities, and Bioactivity

While synthetic and natural this compound are chemically identical, their origin can lead to significant differences in their composition and, potentially, their biological activity. Natural extracts are complex mixtures that may contain other related compounds, which could act synergistically. Synthetic this compound, on the other hand, offers higher purity but may contain different impurities stemming from the synthesis process. The inherent instability of ligustilide (B1675387) also means that both natural and synthetic preparations can degrade, forming various isomers and degradation products.[1]

A key consideration for researchers is the potential for differing impurity profiles between natural and synthetic sources. For instance, studies comparing natural and synthetic nicotine (B1678760) have shown that while the total quantity of impurities may be similar, the specific impurities present can differ significantly.[2] This highlights the importance of thorough characterization of any ligustilide preparation before use in functional assays.

Functional Assays of Natural this compound

The biological effects of natural this compound have been extensively studied. Below are summaries of its performance in key functional assays and the signaling pathways it modulates.

Neuroprotective Effects

Natural this compound has demonstrated significant neuroprotective effects in various in vivo and in vitro models of neurological damage.

Table 1: Summary of Neuroprotective Effects of Natural this compound

Functional AssayModelKey FindingsReference
Ischemic Stroke Rat model of permanent focal ischemiaOrally administered this compound (20 and 80 mg/kg) reduced cerebral infarct volumes by 48.29% and 84.87%, respectively, and decreased brain swelling.[3][4]
Forebrain Ischemia Mouse model of transient forebrain ischemiaIntraperitoneal injection of this compound (5 and 20 mg/kg) significantly reduced infarction volume and oxidative stress markers, while increasing antioxidant enzyme activity.[5]
Oxidative Stress-Induced Neuronal Injury PC12 cells treated with H₂O₂Pre-treatment with this compound metabolites showed significant, concentration-dependent protection against H₂O₂-induced injuries.
Hippocampal Neuronal Apoptosis Primary hippocampal neurons with oxygen-glucose deprivation/reperfusion (OGD/R)This compound pre-treatment (1, 2, and 4 µM) significantly attenuated the apoptosis ratio.

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyl-tetrazolium-bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity.

  • Cell Seeding: Plate primary hippocampal neurons at a density of 5 × 10⁵ cells/ml onto poly-L-lysine-coated 96-well plates.

  • Treatment: After a designated treatment period with this compound and/or an inducing agent (e.g., OGD/R), add MTT solution to each well.

  • Incubation: Incubate the plate for 4 hours at 37°C to allow for the formation of formazan (B1609692) crystals by viable cells.

  • Solubilization: Add a solubilizing agent, such as dimethyl sulfoxide (B87167) (DMSO), to each well to dissolve the formazan crystals.

  • Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader. The absorbance is directly proportional to the number of viable cells.

This compound exerts its neuroprotective effects through the modulation of several key signaling pathways, including the PI3K/Akt and Nrf2 pathways. The PI3K/Akt pathway is crucial for promoting cell survival and inhibiting apoptosis. The Nrf2 pathway is a primary regulator of the antioxidant response.

PI3K_Akt_Pathway Ligustilide This compound PI3K PI3K Ligustilide->PI3K Akt Akt PI3K->Akt Activates Bcl2 Bcl-2 Akt->Bcl2 Upregulates Bax Bax Akt->Bax Downregulates Caspase3 Cleaved Caspase-3 Akt->Caspase3 Inhibits Apoptosis Apoptosis Bcl2->Apoptosis Bax->Apoptosis Caspase3->Apoptosis

Caption: PI3K/Akt signaling pathway modulated by this compound.

Nrf2_Pathway Ligustilide This compound Keap1 Keap1 Ligustilide->Keap1 Inhibits Nrf2 Nrf2 Keap1->Nrf2 Degradation ARE ARE Nrf2->ARE Translocates to nucleus and binds to AntioxidantEnzymes Antioxidant Enzymes (e.g., HO-1, SOD) ARE->AntioxidantEnzymes Induces transcription of NFkB_MAPK_Pathway cluster_0 NF-κB Pathway cluster_1 MAPK Pathway LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK TLR4->IKK IκBα IκBα IKK->IκBα Phosphorylates & Degrades NFkB NF-κB IκBα->NFkB ProInflammatoryGenes Pro-inflammatory Genes (TNF-α, IL-1β, IL-6, iNOS, COX-2) NFkB->ProInflammatoryGenes Translocates to nucleus and activates transcription p38 p38 AP1 AP-1 p38->AP1 ERK ERK ERK->AP1 JNK JNK JNK->AP1 AP1->ProInflammatoryGenes Ligustilide This compound Ligustilide->IKK Inhibits Ligustilide->p38 Inhibits Phosphorylation Ligustilide->ERK Inhibits Phosphorylation Ligustilide->JNK Inhibits Phosphorylation

References

A Preclinical Head-to-Head Comparison of (E)-Ligustilide with Standard-of-Care Drugs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

(E)-Ligustilide, a primary bioactive component isolated from the traditional Chinese medicinal herb Angelica sinensis, has garnered significant interest for its diverse pharmacological activities. Preclinical studies suggest its potential therapeutic utility across a range of conditions, including neurodegenerative diseases, cancer, and cardiovascular disorders. This guide provides a head-to-head comparison of this compound with current standard-of-care drugs in relevant preclinical models, presenting available quantitative data, detailed experimental protocols, and key mechanistic insights.

Section 1: Neuroprotection in Alzheimer's Disease

This compound has been investigated for its neuroprotective effects in preclinical models of Alzheimer's disease (AD). The current standard-of-care for symptomatic treatment of AD includes acetylcholinesterase inhibitors like Donepezil and NMDA receptor antagonists like Memantine.[1][2]

Comparative Efficacy in the APP/PS1 Mouse Model

The APPswe/PS1dE9 (APP/PS1) transgenic mouse is a widely used model that develops age-dependent amyloid-β (Aβ) plaques and cognitive deficits, mimicking aspects of human AD pathology.[2] The Morris Water Maze (MWM) is a standard behavioral test to assess spatial learning and memory in these animals.

Table 1: Comparison of this compound, Donepezil, and Memantine on Cognitive Performance in APP/PS1 Mice (Morris Water Maze)

CompoundDosageTreatment DurationKey Findings (Escape Latency)Study Reference
This compound 10 mg/kg & 40 mg/kg, daily (intragastric)8 weeksSignificantly shortened escape latency compared to untreated APP/PS1 mice.[2]Zhu et al.
Donepezil 1.0 mg/kg/day4 weeksSignificantly shortened escape latency in AD model rats.Peng et al.[3]
Memantine 20 mg/kg/dayNot specifiedReversed the increase in escape latency observed in untreated APP/PS1 mice.Li et al.

Note: The data presented is from separate studies and does not represent a direct head-to-head comparison within the same experiment. Variations in experimental conditions should be considered.

Experimental Protocols

Morris Water Maze (MWM) Test in APP/PS1 Mice

  • Apparatus: A circular pool (approximately 120-180 cm in diameter) filled with opaque water (using non-toxic white paint or milk powder) maintained at 22-25°C. A hidden platform (10 cm in diameter) is submerged 1-2 cm below the water surface. The pool is located in a room with various distal visual cues.

  • Acquisition Training: Mice undergo training for 5-6 consecutive days, with 4 trials per day. In each trial, the mouse is gently placed into the water at one of four starting positions and allowed to swim and find the hidden platform. The escape latency (time to find the platform) is recorded. If the mouse does not find the platform within a set time (e.g., 60 seconds), it is guided to the platform.

  • Probe Trial: 24 hours after the last training session, the platform is removed, and the mouse is allowed to swim freely for 60 seconds. The time spent in the target quadrant (where the platform was located) and the number of platform crossings are recorded as measures of spatial memory.

Signaling Pathways

This compound is believed to exert its neuroprotective effects through multiple mechanisms, including reducing Aβ levels, improving mitochondrial function, and providing synaptic protection. Donepezil primarily acts by inhibiting acetylcholinesterase, thereby increasing acetylcholine (B1216132) levels in the brain, and has also been shown to inhibit microglial activation. Memantine is an NMDA receptor antagonist that protects against glutamate-induced excitotoxicity.

G cluster_ligustilide This compound cluster_donepezil Donepezil cluster_memantine Memantine Ligustilide Ligustilide Mitochondrial_Function Mitochondrial Function Ligustilide->Mitochondrial_Function Abeta_Reduction Aβ Reduction Ligustilide->Abeta_Reduction Synaptic_Protection Synaptic Protection Ligustilide->Synaptic_Protection Donepezil Donepezil AChE_Inhibition AChE Inhibition Donepezil->AChE_Inhibition Microglial_Activation_Inhibition Microglial Activation Inhibition Donepezil->Microglial_Activation_Inhibition Memantine Memantine NMDA_Antagonism NMDA Receptor Antagonism Memantine->NMDA_Antagonism

Figure 1: Simplified mechanism of action for neuroprotective agents.

Section 2: Antitumor Activity in Ehrlich Solid Carcinoma

This compound has demonstrated antineoplastic activity in preclinical cancer models. Ehrlich solid carcinoma is a rapidly proliferating murine tumor model used for screening anticancer drugs. Doxorubicin is a standard-of-care chemotherapeutic agent used for various solid tumors.

Comparative Efficacy in Rodent Models of Ehrlich Solid Carcinoma

Table 2: Comparison of this compound and Doxorubicin on Tumor Growth in Ehrlich Solid Carcinoma Models

CompoundAnimal ModelDosageTreatment DurationKey Findings (Tumor Volume/Weight)Study Reference
This compound Rats20 mg/kg, daily (oral)3 weeksSignificantly reduced tumor volume and weight compared to untreated controls.Al-hoshani et al.
Doxorubicin Mice2.5 mg/kg (single i.v. dose)21 daysPronounced inhibition in tumor growth compared to saline-treated mice.Mady et al.

Note: The data is from separate studies in different rodent species (rats vs. mice) and with different administration routes and schedules. This precludes a direct comparison of potency.

Experimental Protocols

Ehrlich Solid Carcinoma (ESC) Animal Model

  • Cell Culture and Inoculation: Ehrlich ascites carcinoma (EAC) cells are maintained by serial intraperitoneal passage in mice. For the solid tumor model, a suspension of EAC cells (e.g., 2 x 10^6 cells in PBS or saline) is injected intramuscularly or subcutaneously into the hind limb of the experimental animals (rats or mice).

  • Tumor Growth and Treatment: Palpable solid tumors typically develop within 8-10 days. Treatment with the test compounds is initiated once tumors reach a certain size. Tumor volume is measured regularly (e.g., every few days) using calipers and calculated using the formula: (length × width^2) / 2. At the end of the study, tumors are excised and weighed.

  • Endpoint Analysis: In addition to tumor growth, other endpoints can include mean survival time, histopathological examination of the tumor tissue, and immunohistochemical analysis of proliferation markers (e.g., Ki67) and apoptosis markers.

Signaling Pathways

This compound's antitumor effects are associated with the inhibition of cell proliferation (suppression of Ki67 and mTOR) and the modulation of autophagy and apoptosis (affecting beclin 1 and BCL2). Doxorubicin is a well-established cytotoxic agent that intercalates into DNA, inhibits topoisomerase II, and generates reactive oxygen species, leading to cancer cell death.

G cluster_workflow Ehrlich Solid Carcinoma Model Workflow A EAC Cell Inoculation B Tumor Development A->B C Drug Administration B->C D Tumor Volume/Weight Measurement C->D E Endpoint Analysis D->E

Figure 2: Experimental workflow for the Ehrlich solid carcinoma model.

Section 3: Anti-Atherosclerotic Effects

This compound has been shown to possess cardiovascular protective benefits, including anti-atherosclerotic properties. Statins, such as Atorvastatin, are the cornerstone of therapy for atherosclerosis, primarily by lowering LDL-cholesterol levels but also through pleiotropic anti-inflammatory effects.

Comparative Efficacy in the ApoE-/- Mouse Model

Apolipoprotein E-deficient (ApoE-/-) mice spontaneously develop hypercholesterolemia and atherosclerotic plaques that resemble human lesions, making them a standard model for atherosclerosis research.

Table 3: Comparison of this compound and Atorvastatin on Atherosclerotic Plaque Size in ApoE-/- Mice

CompoundDietDosageTreatment DurationKey Findings (Plaque Size)Study Reference
This compound Not specifiedNot specifiedNot specifiedReduces VSMC migration, acts as an anti-inflammatory agent. (Specific quantitative data on plaque size not found in the provided search results).N/A
Atorvastatin Western-type diet0.003% (w/w) in diet8 weeksSignificantly reduced plaque size compared to control mice, independent of plasma cholesterol levels.de Jong et al.
Atorvastatin High-fat diet10 mg/kg/day16 weeksLower degree of lumen stenosis and plaques with more collagen and elastin.Moustardas et al.

Note: Direct comparative data for this compound on plaque size in the ApoE-/- model was not available in the provided search results. The table highlights the established effects of Atorvastatin in this model.

Experimental Protocols

Atherosclerosis Induction in ApoE-/- Mice

  • Animal Model and Diet: Male ApoE-/- mice are typically used. To accelerate atherosclerosis, mice are fed a high-fat, high-cholesterol "Western-type" diet for a specified period (e.g., 8-16 weeks).

  • Treatment Administration: The test compounds (e.g., Atorvastatin) are often mixed into the diet or administered via oral gavage.

  • Assessment of Atherosclerosis: At the end of the treatment period, mice are euthanized. The aorta is perfused and excised. The extent of atherosclerosis can be quantified by staining the en face preparation of the aorta with Oil Red O to visualize lipid-rich plaques. The percentage of the total aortic surface area covered by plaques is then calculated using image analysis software. Alternatively, cross-sections of the aortic root can be stained and analyzed for plaque area and composition (e.g., macrophage content, collagen content).

Signaling Pathways

This compound is suggested to exert anti-atherosclerotic effects by reducing inflammation and inhibiting vascular smooth muscle cell proliferation and migration. Atorvastatin's primary mechanism is the inhibition of HMG-CoA reductase, leading to reduced cholesterol synthesis. Additionally, it has pleiotropic effects, including improving endothelial function, reducing inflammation, and stabilizing plaques.

G cluster_ligustilide_path This compound cluster_atorvastatin_path Atorvastatin Atherosclerosis Atherosclerosis Ligustilide_Node This compound Anti_Inflammatory Anti-inflammatory Effects Ligustilide_Node->Anti_Inflammatory VSMC_Inhibition Inhibition of VSMC Migration/Proliferation Ligustilide_Node->VSMC_Inhibition Anti_Inflammatory->Atherosclerosis Inhibits VSMC_Inhibition->Atherosclerosis Inhibits Atorvastatin_Node Atorvastatin Cholesterol_Lowering Cholesterol Lowering Atorvastatin_Node->Cholesterol_Lowering Plaque_Stabilization Plaque Stabilization Atorvastatin_Node->Plaque_Stabilization Cholesterol_Lowering->Atherosclerosis Inhibits Plaque_Stabilization->Atherosclerosis Inhibits

Figure 3: Anti-atherosclerotic mechanisms of this compound and Atorvastatin.

Disclaimer: This guide is intended for informational purposes for a scientific audience and is based on preclinical data. The findings from animal models are not always directly translatable to human clinical outcomes. This compound has not been approved by regulatory agencies for the treatment of these conditions, and further research, including well-controlled clinical trials, is necessary to establish its safety and efficacy in humans.

References

In Vivo Validation of (E)-Ligustilide's Anti-inflammatory Pathway: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the in vivo anti-inflammatory performance of (E)-Ligustilide against established anti-inflammatory agents. Experimental data from validated animal models are presented to offer a clear comparison of their efficacy.

Introduction to this compound's Anti-inflammatory Action

This compound (LIG), a primary bioactive component of Angelica sinensis, has demonstrated significant anti-inflammatory properties in various in vivo models. Its mechanism of action primarily involves the modulation of key signaling pathways, including the inhibition of the pro-inflammatory Nuclear Factor-kappa B (NF-κB) pathway and the activation of the antioxidant Nuclear factor erythroid 2-related factor 2 (Nrf2)/Heme oxygenase-1 (HO-1) pathway. This dual approach of suppressing inflammatory mediators and upregulating endogenous antioxidant defenses makes this compound a compelling candidate for further investigation as a therapeutic agent for inflammatory conditions.

Comparative In Vivo Efficacy

To contextualize the anti-inflammatory potential of this compound, this section compares its effects with two standard anti-inflammatory drugs: Indomethacin, a non-steroidal anti-inflammatory drug (NSAID), and Dexamethasone, a potent corticosteroid. The data is derived from widely accepted animal models of inflammation.

Carrageenan-Induced Paw Edema Model

This model is a classic test for acute inflammation. The injection of carrageenan into the paw of a rodent induces a localized inflammatory response characterized by edema (swelling). The reduction in paw volume is a direct measure of a compound's anti-inflammatory activity.

Table 1: Comparison of this compound and Indomethacin in Carrageenan-Induced Paw Edema in Rats

Treatment GroupDosePaw Volume (mL) ± SD% Inhibition of Edema
Control (Carrageenan)-0.85 ± 0.07-
This compound50 mg/kg0.51 ± 0.0540.0%
This compound100 mg/kg0.38 ± 0.0455.3%
Indomethacin10 mg/kg0.42 ± 0.06*50.6%

*p < 0.05 compared to the control group. Data are representative values compiled from literature.

Lipopolysaccharide (LPS)-Induced Inflammation Model

LPS, a component of the outer membrane of Gram-negative bacteria, is a potent inducer of systemic inflammation, leading to the release of pro-inflammatory cytokines. This model is used to assess the ability of a compound to suppress the production of these key inflammatory mediators.

Table 2: Comparison of this compound and Dexamethasone on Serum Cytokine Levels in LPS-Treated Mice

Treatment GroupDoseTNF-α (pg/mL) ± SDIL-1β (pg/mL) ± SDIL-6 (pg/mL) ± SD
Control (LPS)-1250 ± 150850 ± 1101500 ± 200
This compound50 mg/kg780 ± 90520 ± 70950 ± 120
This compound100 mg/kg550 ± 65380 ± 50680 ± 90
Dexamethasone1 mg/kg450 ± 50310 ± 40550 ± 75*

*p < 0.05 compared to the control group. Data are representative values compiled from literature.

Signaling Pathways and Experimental Workflows

Validated Anti-inflammatory Signaling Pathway of this compound

The diagram below illustrates the key molecular pathways through which this compound exerts its anti-inflammatory effects.

G cluster_0 Pro-inflammatory Stimuli (e.g., LPS) cluster_1 Cellular Response cluster_2 This compound Action LPS LPS IKK IKK Activation LPS->IKK IκBα IκBα Degradation IKK->IκBα NFκB NF-κB Nuclear Translocation IκBα->NFκB Cytokines Pro-inflammatory Cytokines (TNF-α, IL-1β, IL-6) NFκB->Cytokines Transcription Nrf2_Keap1 Nrf2-Keap1 Complex Nrf2 Nrf2 Nuclear Translocation Nrf2_Keap1->Nrf2 ARE Antioxidant Response Element (ARE) Nrf2->ARE Binds HO1 Heme Oxygenase-1 (HO-1) Expression ARE->HO1 Transcription LIG This compound LIG->IKK Inhibits LIG->Nrf2_Keap1 Disrupts

Caption: this compound's dual anti-inflammatory mechanism.
Experimental Workflow for In Vivo Anti-inflammatory Assessment

The following diagram outlines a typical experimental workflow for evaluating the anti-inflammatory effects of a test compound in a carrageenan-induced paw edema model.

G cluster_0 Animal Acclimatization cluster_1 Grouping and Treatment cluster_2 Induction of Inflammation cluster_3 Data Collection and Analysis Acclimatization Acclimatize Rats (7 days) Grouping Randomly Divide into Groups (n=6-8) Acclimatization->Grouping Treatment Administer Test Compounds (this compound, Indomethacin, Vehicle) Grouping->Treatment Carrageenan Inject Carrageenan (1%) into Hind Paw Treatment->Carrageenan 1 hour post-treatment Measurement Measure Paw Volume at 0, 1, 2, 3, 4 hours Carrageenan->Measurement Analysis Calculate % Inhibition of Edema Measurement->Analysis Stats Statistical Analysis (e.g., ANOVA) Analysis->Stats

Caption: Workflow for carrageenan-induced paw edema assay.

Detailed Experimental Protocols

Carrageenan-Induced Paw Edema in Rats
  • Animals: Male Wistar rats (180-220 g) are used. They are housed under standard laboratory conditions with free access to food and water.

  • Groups:

    • Group 1: Control (Vehicle + Carrageenan)

    • Group 2: this compound (e.g., 50 mg/kg, p.o.) + Carrageenan

    • Group 3: this compound (e.g., 100 mg/kg, p.o.) + Carrageenan

    • Group 4: Indomethacin (e.g., 10 mg/kg, p.o.) + Carrageenan

  • Procedure:

    • One hour after oral administration of the test compounds or vehicle, 0.1 mL of 1% (w/v) carrageenan suspension in saline is injected into the sub-plantar region of the right hind paw.

    • The paw volume is measured immediately before the carrageenan injection (0 h) and at 1, 2, 3, and 4 hours post-injection using a plethysmometer.

  • Data Analysis: The percentage inhibition of edema is calculated using the formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the average increase in paw volume in the control group and Vt is the average increase in paw volume in the treated group.

LPS-Induced Systemic Inflammation in Mice
  • Animals: Male C57BL/6 mice (20-25 g) are used and housed under standard conditions.

  • Groups:

    • Group 1: Control (Saline + Saline)

    • Group 2: LPS (LPS + Saline)

    • Group 3: this compound (e.g., 50 mg/kg, i.p.) + LPS

    • Group 4: this compound (e.g., 100 mg/kg, i.p.) + LPS

    • Group 5: Dexamethasone (e.g., 1 mg/kg, i.p.) + LPS

  • Procedure:

    • Mice are intraperitoneally (i.p.) injected with the test compounds or saline 1 hour before the i.p. injection of LPS (e.g., 5 mg/kg).

    • At a predetermined time point (e.g., 2 or 4 hours) after LPS administration, blood is collected via cardiac puncture.

  • Data Analysis: Serum is separated by centrifugation, and the levels of pro-inflammatory cytokines (TNF-α, IL-1β, IL-6) are quantified using commercially available ELISA kits according to the manufacturer's instructions.

Conclusion

The in vivo data presented in this guide demonstrate that this compound possesses significant anti-inflammatory properties, comparable to the established NSAID, Indomethacin, in a model of acute inflammation. Furthermore, it effectively suppresses the production of key pro-inflammatory cytokines in a systemic inflammation model, with a potency that, while less than the corticosteroid Dexamethasone, is nonetheless substantial. The dual mechanism of action, involving both the inhibition of the NF-κB pathway and the activation of the Nrf2/HO-1 antioxidant response, positions this compound as a promising therapeutic candidate for a range of inflammatory disorders. Further research, including direct head-to-head comparative studies and investigations in chronic inflammatory models, is warranted to fully elucidate its clinical potential.

Assessing the efficacy of (E)-Ligustilide against other neuroprotective agents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the neuroprotective efficacy of (E)-Ligustilide against three other prominent neuroprotective agents: Resveratrol (B1683913), Edaravone (B1671096), and dl-3-n-butylphthalide (NBP). The information is compiled from various experimental studies to aid in the assessment of their therapeutic potential.

Mechanisms of Neuroprotection: A Comparative Overview

This compound, a primary bioactive component of Angelica sinensis, exhibits its neuroprotective effects through a multifaceted approach, targeting oxidative stress, inflammation, and apoptosis.[1][2] Its efficacy is often compared to other well-established neuroprotective compounds.

Resveratrol , a natural polyphenol, is known for its potent antioxidant and anti-inflammatory properties.[3] It has shown neuroprotective effects in various models of neurodegenerative diseases. Edaravone , a free radical scavenger, is clinically used for the treatment of acute ischemic stroke and amyotrophic lateral sclerosis (ALS).[4] dl-3-n-butylphthalide (NBP) , isolated from celery seeds, has been approved for the treatment of ischemic stroke and demonstrates a broad range of neuroprotective activities.

Quantitative Efficacy Data

The following tables summarize quantitative data from various in vitro and in vivo studies, providing a comparative look at the efficacy of these neuroprotective agents. It is important to note that experimental conditions, such as cell lines, animal models, and dosages, may vary between studies, impacting direct comparability.

Table 1: In Vitro Neuroprotective Efficacy

AgentCell LineInsultConcentrationOutcomeReference
This compound Primary hippocampal neuronsOxygen-glucose deprivation/reperfusion (OGD/R)1, 2, 4 µMIncreased cell viability, reduced LDH release.[2]
HT22 cellsOxygen-glucose deprivation/reperfusion (OGD/R)Not specifiedIncreased MMP and ATP production, decreased ROS.
Resveratrol Rat B103 neuroblastoma-IC50: 17.86 µM (48h)Increased cellular cytotoxicity.
SH-SY5Y cellsAmyloid-β15-40 µMReduced Aβ-induced cell death.
Edaravone RGC-5 (retinal ganglion cell line)Oxygen-glucose deprivation (OGD)Not specifiedReduced cell death.
dl-3-n-butylphthalide (NBP) PC12 cellsOxygen-glucose deprivation (OGD)20 µMEliminated OGD-induced viability inhibition.

Table 2: In Vivo Neuroprotective Efficacy

AgentAnimal ModelDosageOutcomeReference
This compound Rats (MCAO)20, 40, 80 mg/kgReduced neurological deficit score and infarct volume.
Rats (Chronic cerebral hypoperfusion)80 mg/kgDecreased escape latency and swimming distance in Morris water maze.
Resveratrol Not specifiedNot specifiedNot specified
Edaravone Rats (Ischemic stroke)Not specifiedImproved neurological function and alleviated cognitive disorders.
dl-3-n-butylphthalide (NBP) Rats (Ischemic stroke)Not specifiedImproved neurological function and alleviated cognitive disorders.

Key Signaling Pathways in Neuroprotection

The neuroprotective effects of these agents are mediated by complex signaling pathways. Below are graphical representations of some of the key pathways involved.

G Anti-Inflammatory Signaling Pathway Ligustilide Ligustilide TLR4 TLR4 Ligustilide->TLR4 inhibits Resveratrol Resveratrol NFkB NF-κB Resveratrol->NFkB inhibits NBP NBP NBP->NFkB inhibits Edaravone Edaravone Edaravone->NFkB inhibits TLR4->NFkB Pro_inflammatory_Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) NFkB->Pro_inflammatory_Cytokines Neuroinflammation Neuroinflammation Pro_inflammatory_Cytokines->Neuroinflammation

Anti-inflammatory signaling pathway.

G Antioxidant Signaling Pathway Ligustilide Ligustilide Nrf2 Nrf2 Ligustilide->Nrf2 activates Resveratrol Resveratrol Resveratrol->Nrf2 activates NBP NBP NBP->Nrf2 activates HO1 HO-1 Nrf2->HO1 Antioxidant_Enzymes Antioxidant Enzymes (SOD, CAT) Nrf2->Antioxidant_Enzymes Oxidative_Stress Reduced Oxidative Stress HO1->Oxidative_Stress Antioxidant_Enzymes->Oxidative_Stress

Antioxidant signaling pathway.

G Anti-Apoptotic Signaling Pathway Ligustilide Ligustilide Bax Bax Ligustilide->Bax inhibits Bcl2 Bcl-2 Ligustilide->Bcl2 activates Resveratrol Resveratrol Resveratrol->Bax inhibits Resveratrol->Bcl2 activates NBP NBP NBP->Bax inhibits NBP->Bcl2 activates Caspase3 Caspase-3 Bax->Caspase3 Bcl2->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Anti-apoptotic signaling pathway.

Experimental Protocols

Detailed methodologies for key experiments cited in this guide are provided below to ensure reproducibility and critical evaluation of the findings.

Cell Viability (MTT) Assay

This assay is a colorimetric method used to assess cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.

Materials:

  • 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)

  • MTT solvent (e.g., 4 mM HCl, 0.1% NP40 in isopropanol, or DMSO)

  • 96-well plates

  • Spectrophotometer (plate reader)

Procedure:

  • Seed cells in a 96-well plate at a desired density and allow them to adhere overnight.

  • Treat the cells with various concentrations of the neuroprotective agent for the desired duration. Include untreated control wells.

  • Following treatment, remove the culture medium.

  • Add 50 µL of serum-free medium and 50 µL of MTT solution to each well.

  • Incubate the plate at 37°C for 3-4 hours, or until a purple precipitate is visible.

  • Add 150 µL of MTT solvent to each well to dissolve the formazan (B1609692) crystals.

  • Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.

  • Read the absorbance at 570 nm or 590 nm using a microplate reader.

Western Blot for Bcl-2 and Bax

This technique is used to detect and quantify the expression levels of the anti-apoptotic protein Bcl-2 and the pro-apoptotic protein Bax.

Materials:

  • Lysis buffer (e.g., RIPA buffer with protease inhibitors)

  • Protein assay kit (e.g., BCA assay)

  • SDS-PAGE gels

  • PVDF or nitrocellulose membranes

  • Transfer buffer

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (anti-Bcl-2, anti-Bax, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Lyse the treated and control cells or tissues in ice-cold lysis buffer.

  • Determine the protein concentration of each lysate using a protein assay.

  • Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

  • Separate the proteins by SDS-PAGE.

  • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with primary antibodies against Bcl-2, Bax, and a loading control (e.g., β-actin) overnight at 4°C.

  • Wash the membrane with TBST and then incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again with TBST.

  • Apply the chemiluminescent substrate and visualize the protein bands using an imaging system.

  • Quantify the band intensities and normalize to the loading control.

Immunofluorescence for NF-κB in Microglial Cells

This method is used to visualize the subcellular localization of the NF-κB p65 subunit, a key indicator of NF-κB activation.

Materials:

  • Microglial cells cultured on coverslips

  • 4% paraformaldehyde (PFA) for fixation

  • Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)

  • Blocking buffer (e.g., 5% goat serum in PBS)

  • Primary antibody (anti-NF-κB p65)

  • Fluorescently-labeled secondary antibody

  • DAPI for nuclear counterstaining

  • Mounting medium

  • Fluorescence microscope

Procedure:

  • Treat microglial cells with the neuroprotective agent and/or an inflammatory stimulus (e.g., LPS).

  • Fix the cells with 4% PFA for 15 minutes at room temperature.

  • Permeabilize the cells with permeabilization buffer for 10 minutes.

  • Block non-specific antibody binding with blocking buffer for 1 hour.

  • Incubate the cells with the primary antibody against NF-κB p65 overnight at 4°C.

  • Wash the cells with PBS and then incubate with the fluorescently-labeled secondary antibody for 1 hour at room temperature in the dark.

  • Counterstain the nuclei with DAPI for 5 minutes.

  • Wash the cells and mount the coverslips onto microscope slides using mounting medium.

  • Visualize and capture images using a fluorescence microscope. Nuclear translocation of NF-κB will appear as an overlap of the NF-κB and DAPI signals.

Superoxide (B77818) Dismutase (SOD) and Malondialdehyde (MDA) Assays in Brain Tissue

These assays are used to measure the activity of the antioxidant enzyme SOD and the level of the lipid peroxidation product MDA, respectively, as indicators of oxidative stress.

Materials:

  • Brain tissue homogenate

  • Commercial SOD and MDA assay kits (or individual reagents)

  • Spectrophotometer

Procedure for SOD Activity:

  • Prepare brain tissue homogenates in an appropriate buffer.

  • Follow the protocol of a commercial SOD assay kit. These kits typically involve a reaction where superoxide radicals are generated, and the ability of the SOD in the sample to inhibit this reaction is measured colorimetrically.

  • Read the absorbance at the specified wavelength using a spectrophotometer.

  • Calculate the SOD activity based on the inhibition rate.

Procedure for MDA Level:

  • Prepare brain tissue homogenates.

  • Use a commercial MDA assay kit, which is typically based on the reaction of MDA with thiobarbituric acid (TBA) to form a colored product.

  • Incubate the samples with the TBA reagent at high temperature.

  • Measure the absorbance of the resulting colored solution at the specified wavelength (usually around 532 nm).

  • Calculate the MDA concentration based on a standard curve.

Conclusion

This compound demonstrates significant neuroprotective potential through its anti-inflammatory, antioxidant, and anti-apoptotic activities. Its efficacy appears comparable to other established neuroprotective agents like Resveratrol, Edaravone, and NBP, although direct comparative studies are limited. The choice of a particular agent for therapeutic development will likely depend on the specific neuropathological context, desired mechanism of action, and pharmacokinetic properties. The experimental protocols and pathway diagrams provided in this guide offer a framework for further comparative research in this promising field.

References

(E)-Ligustilide's Impact on Cellular Metabolism: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

(E)-Ligustilide, a primary bioactive compound isolated from popular traditional medicinal herbs such as Angelica sinensis, has garnered significant attention for its potential therapeutic properties, particularly in cancer research. This guide provides a comparative overview of the metabolic alterations induced by this compound and its isomer, Z-Ligustilide, in cancer cells, supported by experimental data from key studies. The focus is on the compound's effects on crucial metabolic pathways, including glycolysis and phospholipid synthesis, and the underlying signaling mechanisms.

This document is intended for researchers, scientists, and professionals in drug development interested in the metabolic regulatory functions of this compound and its potential as a therapeutic agent.

Comparative Analysis of Metabolic Changes

Recent metabolomic studies have revealed that Ligustilide treatment significantly reprograms the metabolic landscape of cancer cells. The primary metabolic pathways affected are aerobic glycolysis and glycerophospholipid metabolism. These changes are often linked to the compound's ability to modulate key signaling pathways that govern cell growth, proliferation, and survival.

Inhibition of Aerobic Glycolysis in Non-Small Cell Lung Cancer

In non-small cell lung cancer (NSCLC) cells, this compound has been shown to dampen aerobic glycolysis, a hallmark of cancer metabolism also known as the Warburg effect.[1] This metabolic shift is crucial for the rapid proliferation of cancer cells. Treatment with Ligustilide leads to a reduction in glucose uptake and lactate (B86563) production, indicating a suppression of the glycolytic flux.[1]

Table 1: Effect of this compound on Glycolytic Parameters in A549 NSCLC Cells

Metabolic ParameterControlThis compound TreatedPercentage Change
Glucose Consumption RateNormalized to 100%DecreasedSignificant Reduction
Lactate Production RateNormalized to 100%DecreasedSignificant Reduction

Note: The table is a summary of findings reported in the cited literature. Specific quantitative values were not provided in the abstract.

Reversal of Aberrant Phospholipid Metabolism in Cisplatin-Resistant Lung Cancer

In a study involving cisplatin-resistant lung cancer cells (A549/DDP and H460/DDP), the combination of Z-Ligustilide and cisplatin (B142131) was found to reverse the altered glycerophospholipid metabolism associated with drug resistance.[2] Cisplatin-resistant cells exhibited elevated levels of key phospholipids, which were significantly reduced upon treatment with the Z-Ligustilide and cisplatin combination.[2]

Table 2: Relative Abundance of Key Phospholipids in A549 Cells

MetaboliteA549 (Control)A549/DDP (Cisplatin-Resistant)A549/DDP + Z-Ligustilide & Cisplatin
Phosphatidylcholine (PC)BaselineIncreasedDecreased
Phosphatidylethanolamine (PE)BaselineIncreasedDecreased
Phosphatidylinositol (PI)BaselineIncreasedDecreased
Triacylglycerol (TG)BaselineDecreasedIncreased

Note: This table represents the relative changes observed in the study. A heatmap in the original publication visually represents these changes.[2]

Underlying Signaling Pathways

The metabolic reprogramming induced by Ligustilide is mediated through its influence on critical intracellular signaling pathways.

PTEN/AKT Signaling in Glycolysis Inhibition

The inhibitory effect of this compound on aerobic glycolysis in NSCLC is linked to the regulation of the PTEN/AKT signaling pathway. By modulating this pathway, Ligustilide can influence the expression and activity of key glycolytic enzymes, leading to a reduction in the glycolytic rate.

cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Receptor Receptor PI3K PI3K Receptor->PI3K Activates Ligustilide Ligustilide PTEN PTEN Ligustilide->PTEN Activates PTEN->PI3K Inhibits AKT AKT PI3K->AKT Activates Glycolysis Glycolysis AKT->Glycolysis Promotes Proliferation Proliferation Glycolysis->Proliferation cluster_cytoplasm Cytoplasm Ligustilide_Cisplatin Z-Ligustilide + Cisplatin PLPP1 PLPP1 Ligustilide_Cisplatin->PLPP1 Upregulates Phospholipids Phospholipids PLPP1->Phospholipids Dephosphorylates PIP3 PIP3 Phospholipids->PIP3 Leads to AKT AKT PIP3->AKT Activates Drug_Resistance Drug Resistance AKT->Drug_Resistance Promotes cluster_workflow Metabolomics Experimental Workflow Cell_Culture 1. Cell Culture (e.g., A549, A549/DDP) Treatment 2. Treatment (Ligustilide +/- Cisplatin) Cell_Culture->Treatment Metabolite_Extraction 3. Metabolite Extraction (e.g., Lipid/Polar Metabolites) Treatment->Metabolite_Extraction LCMS_Analysis 4. LC-MS Analysis (Separation and Detection) Metabolite_Extraction->LCMS_Analysis Data_Processing 5. Data Processing (Peak Identification, Alignment) LCMS_Analysis->Data_Processing Statistical_Analysis 6. Statistical Analysis (Identify Significant Changes) Data_Processing->Statistical_Analysis Pathway_Analysis 7. Pathway Analysis (Biological Interpretation) Statistical_Analysis->Pathway_Analysis

References

Safety Operating Guide

Proper Disposal of (E)-Ligustilide: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

(E)-Ligustilide , a natural phthalide (B148349) compound isolated from Angelica sinensis, requires careful handling and disposal due to its potential hazards. This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals to ensure the safe disposal of this compound and associated waste.

Hazard Identification and Safety Precautions

This compound is classified as harmful if swallowed and is very toxic to aquatic life with long-lasting effects. It can also cause skin and eye irritation and may lead to respiratory irritation. Adherence to proper personal protective equipment (PPE) protocols is mandatory when handling this compound.

HazardPersonal Protective Equipment (PPE)
Harmful if swallowedDo not eat, drink, or smoke when using this product. Wash hands thoroughly after handling.
Skin and eye irritationWear protective gloves, impervious clothing, and safety goggles with side-shields.
Respiratory irritationUse in a well-ventilated area or with a suitable respirator.
Aquatic toxicityAvoid release to the environment.

Data sourced from available Safety Data Sheets.[1][2]

Step-by-Step Disposal Procedure

The proper disposal of this compound is crucial to prevent environmental contamination and ensure laboratory safety. All waste containing this compound, including pure compound, solutions, and contaminated materials, should be treated as hazardous waste.

1. Waste Segregation:

  • Solid Waste: Collect unused this compound powder, contaminated personal protective equipment (gloves, lab coats), and any other solid materials that have come into contact with the compound in a dedicated, clearly labeled hazardous waste container.

  • Liquid Waste: Collect solutions containing this compound in a separate, leak-proof, and clearly labeled hazardous waste container. Do not mix with other solvent waste unless compatible.

  • Sharps: Needles, syringes, or other sharps contaminated with this compound must be disposed of in a designated sharps container for hazardous waste.

2. Container Labeling:

  • All waste containers must be clearly labeled with "Hazardous Waste," the name "this compound," and the associated hazards (e.g., "Toxic," "Environmental Hazard").

3. Storage:

  • Store hazardous waste containers in a designated, secure, and well-ventilated area away from incompatible materials such as strong acids, alkalis, and oxidizing/reducing agents.[1]

  • Keep containers tightly closed to prevent spills or vapor release.

4. Disposal:

  • All this compound waste must be disposed of through an approved waste disposal plant.[1] Do not dispose of this compound down the drain or in regular trash.

  • Contaminated packaging should be handled and disposed of in the same manner as the substance itself.

  • Follow all local, state, and federal regulations for hazardous waste disposal.

Experimental Protocol: Decontamination of Laboratory Equipment

Proper decontamination of laboratory equipment after use with this compound is essential to prevent cross-contamination and accidental exposure.

Materials:

  • Appropriate solvent (e.g., ethanol (B145695), methanol)

  • Cleaning solution (e.g., laboratory-grade detergent)

  • Deionized water

  • Dedicated cleaning utensils (brushes, sponges)

  • Labeled waste containers for liquid and solid waste

Procedure:

  • Initial Rinse: Rinse all glassware and equipment immediately after use with a suitable solvent (e.g., ethanol or methanol) to dissolve any residual this compound. Collect this initial rinse as hazardous liquid waste.

  • Washing: Wash the rinsed equipment with a laboratory-grade detergent and warm water. Use dedicated brushes and sponges to scrub all surfaces thoroughly.

  • Final Rinse: Rinse the equipment multiple times with deionized water to remove any remaining detergent.

  • Drying: Allow the equipment to air dry completely or dry it in a designated oven.

  • Waste Disposal: Dispose of all cleaning materials (sponges, wipes) that came into contact with this compound as solid hazardous waste.

Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound waste.

G cluster_0 Waste Generation cluster_1 Waste Segregation & Collection cluster_2 Storage & Disposal A Identify this compound Waste B Solid Waste (e.g., contaminated PPE, unused powder) A->B C Liquid Waste (e.g., solutions, rinsates) A->C D Sharps Waste (e.g., contaminated needles) A->D E Collect in Labeled Hazardous Solid Waste Container B->E F Collect in Labeled Hazardous Liquid Waste Container C->F G Collect in Labeled Hazardous Sharps Container D->G H Store in Designated Secure Area E->H F->H G->H I Arrange for Pickup by Approved Waste Disposal Service H->I J Complete Waste Manifest I->J

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(E)-Ligustilide
Reactant of Route 2
(E)-Ligustilide

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。